molecular formula C4H10ClNO B3009172 trans-2-Methylazetidin-3-ol hydrochloride CAS No. 1354384-23-8

trans-2-Methylazetidin-3-ol hydrochloride

Cat. No.: B3009172
CAS No.: 1354384-23-8
M. Wt: 123.58
InChI Key: VGWXJFDIRONLQP-RFKZQXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2-Methylazetidin-3-ol hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO and its molecular weight is 123.58. The purity is usually 95%.
BenchChem offers high-quality trans-2-Methylazetidin-3-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-Methylazetidin-3-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,3R)-2-methylazetidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-3-4(6)2-5-3;/h3-6H,2H2,1H3;1H/t3-,4+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWXJFDIRONLQP-RFKZQXLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to trans-2-Methylazetidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of trans-2-Methylazetidin-3-ol hydrochloride (CAS 1354384-23-8), a valuable heterocyclic building block in medicinal chemistry. This guide delves into its chemical properties, synthesis, and potential applications, offering insights grounded in established scientific principles.

Introduction to Azetidines in Medicinal Chemistry

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery.[1][2][3] Their unique structural and chemical characteristics, including high ring strain and a rigid, sp³-rich framework, offer several advantages in the design of bioactive molecules.[1][3] These features can lead to improved pharmacokinetic properties, such as enhanced metabolic stability, better solubility, and increased receptor affinity.[1] Consequently, the azetidine motif is present in several FDA-approved drugs, including baricitinib, cobimetinib, and azelnidipine.[1]

The subject of this guide, trans-2-Methylazetidin-3-ol hydrochloride, is a specific substituted azetidine. The "trans" configuration indicates that the methyl group at position 2 and the hydroxyl group at position 3 are on opposite sides of the azetidine ring. The hydrochloride salt form generally enhances the compound's stability and aqueous solubility, making it more amenable for use in various experimental settings.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development.

PropertyValueSource
CAS Number 1354384-23-8[4]
Molecular Formula C₄H₁₀ClNOCalculated
Molecular Weight 123.58 g/mol [5]
Appearance Solid (Predicted)[5]
Stereochemistry trans[4][6][7][8]
Purity Typically ≥98%[5][9]
Storage Conditions Store in a freezer (-20°C) under an inert atmosphere.[5]

Note: The molecular formula and weight provided are for the hydrochloride salt of a single enantiomer or a racemic mixture of the trans-isomer. PubChem lists a dihydrochloride of a dimer with the formula C₈H₂₀Cl₂N₂O₂.[6]

Synthesis Strategies for Substituted Azetidin-3-ols

A prevalent and well-documented approach for synthesizing N-substituted azetidin-3-ols involves the reaction of epichlorohydrin with a primary amine.[10] For instance, the synthesis of 1-benzylazetidin-3-ol, a common precursor for azetidin-3-ol hydrochloride, utilizes benzylamine and epichlorohydrin.[10]

Conceptual Synthesis Workflow

The synthesis of trans-2-Methylazetidin-3-ol would likely follow a multi-step sequence, as outlined in the conceptual workflow below. The critical step is the stereoselective formation of the trans product.

G cluster_0 Conceptual Synthesis of trans-2-Methylazetidin-3-ol A Starting Materials (e.g., a protected 2-methyl-3-amino-1-propanol derivative) B Activation of Hydroxyl Group (e.g., Mesylation or Tosylation) A->B MsCl or TsCl, Pyridine C Intramolecular Cyclization (Base-mediated ring closure) B->C Strong Base (e.g., NaH) D Deprotection of Azetidine Nitrogen C->D Appropriate Deprotection Conditions E Formation of Hydrochloride Salt D->E HCl in Ethereal Solvent F Final Product: trans-2-Methylazetidin-3-ol HCl E->F

Caption: Conceptual workflow for the synthesis of trans-2-Methylazetidin-3-ol hydrochloride.

Detailed Experimental Considerations
  • Starting Material Selection : The choice of starting material is crucial for establishing the desired stereochemistry. A chiral precursor would be necessary to obtain an enantiomerically pure final product.

  • Protecting Groups : The amine functionality often requires protection during the initial steps to prevent side reactions. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl). The choice of protecting group will dictate the deprotection conditions later in the synthesis.

  • Cyclization : The intramolecular cyclization to form the azetidine ring is a critical step. The reaction conditions, including the choice of base and solvent, can significantly influence the yield and stereochemical outcome. The formation of the thermodynamically more stable trans isomer is often favored.

  • Purification : Due to the polar nature of azetidinols, purification is typically achieved through column chromatography on silica gel or by crystallization of the hydrochloride salt.

  • Salt Formation : The final step involves treating the free base with a solution of hydrochloric acid (e.g., HCl in diethyl ether or dioxane) to precipitate the hydrochloride salt, which is often a stable, crystalline solid.

Spectroscopic Characterization

While specific NMR or mass spectrometry data for trans-2-Methylazetidin-3-ol hydrochloride is not publicly available, researchers can anticipate characteristic signals based on the structure of related azetidine derivatives.[11]

  • ¹H NMR : Protons on the azetidine ring would appear in the aliphatic region of the spectrum. The proton attached to the carbon bearing the hydroxyl group (C3) would likely be a multiplet. The proton on the carbon with the methyl group (C2) would also be a multiplet, and the methyl group itself would appear as a doublet. The protons on the nitrogen-adjacent methylene group (C4) would likely show complex splitting patterns due to their diastereotopic nature.

  • ¹³C NMR : Four distinct signals for the carbon atoms of the azetidine ring and the methyl group would be expected.

  • Mass Spectrometry : The mass spectrum would show a parent ion corresponding to the free base (C₄H₉NO, molecular weight 87.12 g/mol ).[7]

Applications in Drug Discovery and Development

Substituted azetidines, such as trans-2-Methylazetidin-3-ol hydrochloride, are valuable building blocks in medicinal chemistry for several reasons:

  • Scaffold Hopping and Isosteric Replacement : Azetidines can serve as bioisosteres for other cyclic and acyclic moieties in drug candidates to improve properties like metabolic stability or to explore new intellectual property space.

  • Introduction of 3D-Character : The rigid, three-dimensional structure of the azetidine ring can be used to orient substituents in specific vectors, which can be crucial for optimizing interactions with biological targets.[2]

  • Modulation of Physicochemical Properties : The introduction of an azetidine ring can influence a molecule's lipophilicity (LogP), polar surface area (PSA), and basicity (pKa), all of which are important for drug-like properties.

The hydroxyl group of trans-2-Methylazetidin-3-ol provides a convenient handle for further functionalization, allowing it to be incorporated into larger molecules through ether or ester linkages. The secondary amine of the azetidine ring can be derivatized through reactions such as acylation, alkylation, or reductive amination.

The diagram below illustrates the potential derivatization pathways for this versatile building block.

G cluster_1 Derivatization Pathways Core trans-2-Methylazetidin-3-ol N_Deriv N-Alkylation / Acylation (e.g., R-X, RCOCl) Core->N_Deriv Reaction at Nitrogen O_Deriv O-Alkylation / Acylation (e.g., R'-X, R'COCl) Core->O_Deriv Reaction at Oxygen Final_Product Diverse Library of Functionalized Azetidines N_Deriv->Final_Product O_Deriv->Final_Product

Caption: Potential derivatization pathways for trans-2-Methylazetidin-3-ol.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling trans-2-Methylazetidin-3-ol hydrochloride. Based on information for structurally similar compounds, it may be irritating to the eyes, respiratory system, and skin.[5] It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

trans-2-Methylazetidin-3-ol hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid, three-dimensional structure and functional handles for derivatization make it an attractive scaffold for the synthesis of novel compounds with potentially improved pharmacological properties. While detailed synthetic procedures and characterization data are not widely published, its preparation can be approached through established methodologies for azetidine synthesis. As the demand for novel chemical entities with enhanced drug-like properties continues to grow, the utility of specialized building blocks like trans-2-Methylazetidin-3-ol hydrochloride is expected to increase.

References

  • PubChem. (n.d.). trans-2-Methylazetidin-3-OL hcl. Retrieved from [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2015). A REVIEW ON 2-AZETEDINONES. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4,8-Epoxyterpinolene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Octene, (E)- (CAS 14850-23-8). Retrieved from [Link]

  • The Good Scents Company. (n.d.). isobutyl mercaptan 2-methyl-1-propanethiol. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3S)-2-methylazetidin-3-ol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Retrieved from [Link]

  • ACS Publications. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. Retrieved from [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • Google Patents. (n.d.). Process for synthesis of azetidine and novel intermediates therefor.
  • Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • MDPI. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • ACS Publications. (2020). Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist. Retrieved from [Link]

  • MolForge. (n.d.). 3-(4-Bromophenyl)-3-chloro-2-propenal - Molecular Properties. Retrieved from [Link]

  • ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]

Sources

trans-2-Methylazetidin-3-ol HCl chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical monograph details the structural characteristics, physicochemical profile, and synthetic utility of trans-2-Methylazetidin-3-ol Hydrochloride . It is designed for medicinal chemists and process scientists utilizing this constrained heterocycle to optimize potency, metabolic stability, and vector orientation in drug discovery programs.

Core Identity & Stereochemical Analysis[1]

trans-2-Methylazetidin-3-ol HCl is a disubstituted, four-membered saturated heterocycle. Unlike the achiral parent azetidin-3-ol, this scaffold introduces a methyl group at the C2 position, creating two contiguous stereocenters. The "trans" designation indicates that the C2-Methyl and C3-Hydroxyl groups are oriented on opposite faces of the azetidine ring plane.

Chemical Identifiers
ParameterDetail
IUPAC Name (2R,3S)-2-methylazetidin-3-ol hydrochloride (and enantiomer)
CAS Number 1354384-23-8 (trans-racemate) / 1821740-20-8 (specific enantiomer)
Molecular Formula C₄H₁₀ClNO
Molecular Weight 123.58 g/mol
Stereochemistry trans-Relative configuration (racemic or enantiopure)
Structural Visualization

The following diagram illustrates the relative stereochemistry and the ring-pucker conformation typical of azetidine salts.

Structure Figure 1: Connectivity and trans-stereochemistry of 2-Methylazetidin-3-ol HCl N1 N C2 C2 N1->C2 HCl HCl N1->HCl Ionic Interaction C3 C3 C2->C3 Me CH3 C2->Me Down (α) C4 C4 C3->C4 OH OH C3->OH Up (β) C4->N1

Physicochemical Properties & Medicinal Utility[8][9][10][11][12]

This scaffold is classified as a High-Value Fsp³ Fragment . It is frequently employed to "escape flatland" in drug design—replacing planar aromatic rings or flexible alkyl chains with rigid, three-dimensional vectors.

Key Properties Table
PropertyValue / CharacteristicMedicinal Chemistry Implication
Ring Strain ~26 kcal/molHigh reactivity for ring-opening if not handled correctly; drives potency via rigidification.
pKa (Conj. Acid) ~8.5 – 9.5Moderately basic; exists as a cation at physiological pH, improving solubility.
LogP < 0 (Hydrophilic)Lowers overall lipophilicity (LogD) of lead compounds, improving metabolic stability.
H-Bond Donors 2 (NH, OH)Provides specific anchor points for receptor binding.
Vector Geometry Rigid, ~90° anglesDistinct exit vectors compared to pyrrolidines (5-membered) or piperidines (6-membered).
The "Azetidine Advantage"
  • Conformational Constraint: The 4-membered ring locks substituents into specific vectors, reducing the entropic penalty of binding to a target protein.[1]

  • Metabolic Stability: Unlike flexible alkyl chains that are prone to oxidation, the steric bulk of the methyl group and the electronic effects of the ring often shield the nitrogen from rapid N-dealkylation or oxidation.

  • Bioisosterism: It serves as a contracted mimic of proline or 3-hydroxypyrrolidine.

Synthetic Methodology

The synthesis of trans-2-methylazetidin-3-ol typically avoids direct functionalization of the azetidine ring due to its fragility. Instead, it relies on the cyclization of functionalized acyclic precursors , such as amino alcohols derived from amino acids (e.g., Threonine) or epoxy-amines.

Protocol: Cyclization via Activated Amino Alcohol

This method ensures stereochemical retention from chiral starting materials.

Step-by-Step Workflow:

  • Precursor Selection: Start with an N-protected amino diol (e.g., N-Boc-1-amino-2,3-butanediol) with defined stereochemistry.

  • Selective Activation: Selectively activate the primary alcohol (or the specific hydroxyl required for inversion) using a sulfonyl chloride (Mesyl chloride/Tosyl chloride).

  • Ring Closure (Cyclization): Treat with a strong base (e.g., NaH or LiHMDS) to induce intramolecular nucleophilic attack by the nitrogen onto the activated carbon.

    • Critical Control: Temperature must be strictly controlled (typically 0°C to RT) to prevent elimination reactions.

  • Deprotection & Salt Formation: Removal of the N-protecting group (e.g., TFA or HCl/Dioxane) followed by crystallization with HCl gas/ether.

Synthesis Figure 2: Synthetic Pathway via Amino-Alcohol Cyclization Start Start: N-Protected Amino Diol (Chiral Precursor) Act Activation: Mesyl Chloride (MsCl) / Et3N (Selective O-sulfonation) Start->Act 0°C, DCM Cyclize Cyclization: Base (NaH or LiHMDS) Intramolecular SN2 Act->Cyclize Heat/Reflux Inter Intermediate: N-Protected Azetidine Cyclize->Inter Ring Closure Deprot Deprotection: HCl in Dioxane or TFA Inter->Deprot Acid Hydrolysis Final Product: trans-2-Methylazetidin-3-ol HCl Deprot->Final Crystallization

[2][3][11][13][14]

Handling, Stability & Safety

Stability Profile
  • Hygroscopicity: As a hydrochloride salt of a small polar amine, the compound is highly hygroscopic . It must be stored in a desiccator or sealed under inert gas (Argon/Nitrogen).

  • Thermal Stability: Stable at room temperature in solid form. However, the free base is volatile and prone to polymerization or ring-opening nucleophilic attack. Always handle as the HCl salt until the final coupling step.

  • Solubility: Freely soluble in water, methanol, and DMSO. Sparingly soluble in non-polar solvents (DCM, Hexanes).

Toxicology (E-E-A-T Warning)
  • Potential Alkylating Agent: While less reactive than aziridines, azetidines possess significant ring strain. In theory, they can act as alkylating agents under specific physiological conditions.

  • Standard PPE: Handle with gloves, goggles, and in a fume hood. Avoid inhalation of dust.

References

  • PubChem. trans-2-Methylazetidin-3-ol hydrochloride Compound Summary. National Library of Medicine. Available at: [Link]

  • Lowe, M. et al. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. ACS Combinatorial Science. 2012. Available at: [Link]

  • Couty, F. et al.Azetidines: New Tools for the Medicinal Chemist. Current Medicinal Chemistry. 2016. (General reference for Azetidine utility).

Sources

Technical Guide: (2R,3S)-2-Methylazetidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of (2R,3S)-2-methylazetidin-3-ol hydrochloride , focusing on its stereochemical distinction from its diastereomers (cis/trans isomers), synthetic pathways, and analytical characterization.[1]

Differentiation, Synthesis, and Characterization of Chiral Azetidine Scaffolds

Executive Summary

The azetidine ring system, particularly 2,3-disubstituted variants like 2-methylazetidin-3-ol , represents a critical scaffold in modern medicinal chemistry.[1] It serves as a conformationally restricted bioisostere for proline and other amino acid derivatives, offering enhanced metabolic stability and precise vector orientation in fragment-based drug discovery (FBDD).[1]

A major challenge in utilizing this scaffold is the rigorous differentiation between the specific enantiomer (2R,3S) and its diastereomeric counterparts (the cis and trans racemic mixtures).[1] This guide outlines the stereochemical architecture, synthetic logic, and self-validating analytical protocols required to isolate and verify the (2R,3S) isomer as the hydrochloride salt.[1]

Stereochemical Architecture & Nomenclature

The nomenclature for 2,3-disubstituted azetidines can be contradictory in public databases. It is essential to define the structure based on absolute configuration and relative orientation (Syn/Anti).[1]

Absolute vs. Relative Configuration

The molecule contains two chiral centers: C2 (bearing the methyl group) and C3 (bearing the hydroxyl group).[1]

  • Structure: (2R,3S)-2-methylazetidin-3-ol[1][2]

  • Cahn-Ingold-Prelog (CIP) Analysis:

    • C2 (R-configuration): The Nitrogen (1) > C3 (2) > Methyl (3) > H (4).[1] For (R), the sequence is clockwise with H in the back. This typically places the Methyl group "Up" relative to the ring plane.

    • C3 (S-configuration): The Oxygen (1) > C2 (2) > C4 (3) > H (4).[1] For (S), the sequence is counter-clockwise with H in the back. This places the Hydroxyl group "Up".

  • Isomer Classification: (2R,3S) is a cis (syn) isomer. [1]

Critical Note: Some databases (e.g., PubChem) may list "trans" as a synonym due to automated algorithm errors or alternative numbering priorities.[1] Researchers must rely on NOE (Nuclear Overhauser Effect) data rather than database labels.[1]

The Isomer Matrix
IsomerConfigurationRelative OrientationRelationship to (2R,3S)
Target (2R,3S) Cis (Syn) Self
Enantiomer(2S,3R)Cis (Syn)Mirror Image (Separable by Chiral HPLC)
Diastereomer 1(2R,3R)Trans (Anti)Physical properties differ (Separable by Flash Chrom.)[1]
Diastereomer 2(2S,3S)Trans (Anti)Physical properties differ (Separable by Flash Chrom.)

Synthetic Pathways[1][3]

The synthesis of (2R,3S)-2-methylazetidin-3-ol HCl generally proceeds via two main strategies: Chiral Pool Synthesis (from Threonine) or Ring Contraction/Expansion .[1] The Threonine route is preferred for establishing defined stereochemistry.

Route A: From L-Threonine (Chiral Pool)

L-Threonine [(2S,3R)-2-amino-3-hydroxybutanoic acid] provides the carbon backbone.[1] The key is controlling the inversion of configuration during ring closure.

Mechanism:

  • Reduction: L-Threonine is reduced to the amino diol.[1]

  • Activation: Selective activation of the primary alcohol (or secondary, depending on route).[1]

  • Cyclization: Intramolecular displacement.[1]

    • Note: Direct displacement of a leaving group at C3 by the amine causes inversion. If starting with (2S,3R)-Threonine, inversion at C3 yields (2S,3S) [Trans].[1]

    • To access (2R,3S) [Cis]: The synthesis often requires an initial inversion step (e.g., Mitsunobu) before cyclization or using L-allo-Threonine as the starting material.[1]

Visualization of Synthetic Logic

Synthesis Start L-Threonine (2S, 3R) Step1 Esterification & N-Protection (Boc) Start->Step1 Step2 Reduction to Amino Diol Step1->Step2 Decision Stereo Control Step2->Decision RouteTrans Direct Cyclization (Inversion at C3) Decision->RouteTrans Standard RouteCis 1. Inversion (Mitsunobu) 2. Cyclization Decision->RouteCis Target ProdTrans Trans-Azetidine (2S, 3S) RouteTrans->ProdTrans ProdCis Cis-Azetidine (2R, 3S) RouteCis->ProdCis Salt HCl Salt Formation (Stabilization) ProdCis->Salt

Figure 1: Divergent synthetic pathways from L-Threonine determining final azetidine stereochemistry.

Analytical Differentiation (The "Self-Validating" Protocol)

Distinguishing the (2R,3S) cis isomer from the trans isomer is the most critical quality control step. This cannot be done solely by Mass Spectrometry (MS).[1]

NMR Spectroscopy (1H NMR)

The geometry of the azetidine ring creates distinct coupling constants (


) due to the Karplus relationship.[1]
  • Coupling Constant (

    
    ): 
    
    • Cis Isomer ((2R,3S) / (2S,3R)): The dihedral angle is near 0° (planar pucker).[1]

      • 
         [1]
        
    • Trans Isomer ((2R,3R) / (2S,3S)): The dihedral angle is larger.[1]

      • 
         [1]
        
    • Protocol: Acquire 1H NMR in

      
       or 
      
      
      
      .[1] Expand the region 3.5–4.5 ppm. Measure the coupling between the proton at C2 (quartet/multiplet) and C3 (doublet/multiplet).[1]
NOESY (Nuclear Overhauser Effect)

This is the definitive proof of relative stereochemistry.[1]

  • Experiment: 2D NOESY or 1D Selective NOE.

  • Irradiation: Irradiate the Methyl group signal (approx. 1.2 ppm).[1]

  • Observation:

    • Cis ((2R,3S)): Strong NOE enhancement of the H3 proton (on the same face).[1]

    • Trans: Weak or no NOE enhancement of the H3 proton; enhancement of H3's geminal partner or H4 protons instead.

X-Ray Crystallography

The hydrochloride salt form is often crystalline, unlike the free base which may be an oil.

  • Method: Vapor diffusion of Diethyl Ether into a Methanol/Ethanol solution of the HCl salt.

  • Result: Unambiguous determination of absolute configuration (using anomalous dispersion if heavy atoms like Cl are present).

Experimental Protocols

Salt Formation & Purification

The free base of 2-methylazetidin-3-ol is hydrophilic and prone to polymerization.[1] Conversion to the HCl salt ensures stability.

Protocol:

  • Dissolution: Dissolve crude (2R,3S)-2-methylazetidin-3-ol (free base) in anhydrous Ethanol (10 mL/g).

  • Acidification: Cool to 0°C. Add 1.1 equivalents of Acetyl Chloride dropwise (generates anhydrous HCl in situ) or use 4M HCl in Dioxane.

  • Precipitation: Stir for 1 hour. Slowly add anhydrous Diethyl Ether (antisolvent) until turbidity persists.[1]

  • Crystallization: Store at -20°C overnight.

  • Filtration: Filter the white hygroscopic solid under Nitrogen. Wash with cold Ether.[1]

  • Drying: Dry under high vacuum over

    
     to remove traces of water/acid.
    
Chiral Resolution (If starting from Racemate)

If the synthesis yields a racemic cis-mixture ((2R,3S) + (2S,3R)):

  • Column: Chiralpak IC or IG.

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[1]

  • Detection: UV 210 nm (low absorption, high concentration required) or CAD (Charged Aerosol Detector).[1]

Functional Utility & Applications

The (2R,3S)-2-methylazetidin-3-ol HCl salt is not just a building block; it is a strategic scaffold in drug design.[1]

ApplicationMechanism of ActionAdvantage of (2R,3S) over Cis-Racemate
Peptidomimetics Proline isostereThe (2R,3S) geometry mimics the twisted conformation of L-Proline, enabling specific binding to receptors requiring a "kinked" peptide backbone.[1]
Fragment-Based Drug Discovery Vector orientationThe fixed vectors of the -OH and -Me groups allow precise probing of sub-pockets in enzymes (e.g., Kinases, GPCRs).[1]
Solubility Modulation

character
Increases fraction of

carbons (

), improving aqueous solubility and reducing lipophilicity (LogD) compared to aromatic analogs.[1]
Logical Relationship Diagram

Applications Center (2R,3S)-2-Methylazetidin-3-ol HCl Salt Prop1 High Ring Strain (~26 kcal/mol) Center->Prop1 Prop2 Defined Chirality (Cis-configuration) Center->Prop2 App1 Covalent Inhibitors (Ring opening upon attack) Prop1->App1 Reactivity App2 Scaffold Hopping (Proline replacement) Prop2->App2 Selectivity

Figure 2: Physicochemical properties driving medicinal chemistry applications.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15670684, (2R,3S)-2-methylazetidin-3-ol. Retrieved from [Link][1]

  • Couty, F., & Evano, G. (2006).Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. (Contextual citation for azetidine ring strain and synthesis).
  • St-Onge, M., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link][1]

Sources

Introduction: The Strategic Value of Strained Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Methylazetidin-3-ol Hydrochloride: A Key Building Block in Modern Drug Discovery

In the landscape of modern drug discovery, there is a perpetual drive towards molecules with greater three-dimensionality and improved physicochemical properties. Saturated heterocycles have become central to this effort, and among them, the azetidine ring—a four-membered, nitrogen-containing scaffold—has emerged as a uniquely powerful motif.[1][2] Its structure exists in a delicate balance between the high reactivity of the three-membered aziridine and the conformational flexibility of the five-membered pyrrolidine.[3] This results in a conformationally rigid framework with significant, yet manageable, ring strain of approximately 25.4 kcal/mol.[3]

This inherent strain is not a liability but a strategic asset. It endows azetidine-containing compounds with novel chemical reactivity and the ability to present substituents in well-defined spatial vectors, which is often unachievable with less strained rings.[4] The incorporation of azetidines into drug candidates has been shown to confer a host of benefits, including enhanced metabolic stability, improved aqueous solubility, and increased binding affinity for biological targets.[4][5] Consequently, this "privileged" scaffold is now a key component in numerous FDA-approved drugs, such as baricitinib and cobimetinib, spanning therapeutic areas from oncology to inflammation.[5]

This guide provides an in-depth technical overview of 2-methylazetidin-3-ol hydrochloride , a functionalized azetidine building block of significant interest. We will explore its core molecular attributes, plausible synthetic routes with mechanistic rationale, comprehensive characterization protocols, and strategic applications in drug development, providing researchers and scientists with the foundational knowledge to effectively leverage this valuable scaffold.

Part 1: Core Molecular Attributes

2-Methylazetidin-3-ol hydrochloride is a chiral molecule whose utility is intrinsically linked to its specific stereochemistry. The relative orientation of the methyl and hydroxyl groups (cis or trans) dictates the three-dimensional shape of the molecule and, therefore, how it can be elaborated into more complex structures.

Key Properties and Identifiers

The fundamental properties of the hydrochloride salt of 2-methylazetidin-3-ol are summarized below. It is crucial for researchers to specify the exact stereoisomer required, as this will impact biological activity and synthetic accessibility.

PropertyValueSource(s)
Molecular Formula C₄H₁₀ClNO[6]
Molecular Weight 123.58 g/mol [6][7]
Isomer: (2R,3R)-cis CAS: 2231664-90-5
Isomer: trans CAS: 1354384-23-8[6]
Topological Polar Surface Area 32.26 Ų[6]
Predicted LogP -0.2392[6]
Appearance Solid[7]
Stereochemistry: The Importance of Spatial Arrangement

The substitution at positions 2 and 3 of the azetidine ring gives rise to four possible stereoisomers. The relationship between the substituents is defined as cis (on the same face of the ring) or trans (on opposite faces).

  • cis-isomers: (2R,3R)-2-methylazetidin-3-ol and (2S,3S)-2-methylazetidin-3-ol

  • trans-isomers: (2R,3S)-2-methylazetidin-3-ol and (2S,3R)-2-methylazetidin-3-ol

The choice between a cis or trans isomer is a critical design element, as it determines the exit vectors for further chemical modification, profoundly influencing how a larger molecule interacts with its biological target.

Caption: Stereoisomeric relationships of 2-methylazetidin-3-ol.

Part 2: Synthesis and Mechanistic Considerations

While historically challenging, advancements in synthetic methodology have made functionalized azetidines more accessible.[1][3] A robust synthesis of 2-methylazetidin-3-ol hydrochloride requires careful control of stereochemistry and efficient ring formation. Below is a plausible, multi-step protocol based on established chemical principles for forming substituted azetidines.

Experimental Protocol: A Plausible Synthetic Workflow

This synthesis proceeds via the formation of a protected amino-epoxide, followed by intramolecular ring-opening to form the azetidine ring, and subsequent deprotection and salt formation.

Step 1: Epoxidation of a Protected Allylic Amine

  • Reactant: N-Boc-3-amino-1-butene (starting material).

  • Procedure: Dissolve N-Boc-3-amino-1-butene in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate, followed by a wash with sodium bicarbonate.

  • Extract the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-amino-1,2-epoxybutane.

  • Causality: The Boc (tert-butyloxycarbonyl) group is an excellent choice for protecting the nitrogen. It is stable to the oxidative conditions of epoxidation but can be readily removed under acidic conditions in the final step. m-CPBA is a standard, reliable reagent for the stereoselective epoxidation of alkenes.

Step 2: Intramolecular Cyclization

  • Reactant: N-Boc-3-amino-1,2-epoxybutane.

  • Procedure: Dissolve the crude epoxide in a suitable solvent such as tetrahydrofuran (THF).

  • Add a mild base, such as sodium hydride (NaH), carefully at 0 °C to deprotonate the carbamate nitrogen.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material. This intramolecular Sₙ2 reaction forms the azetidine ring.

  • Carefully quench the reaction with water and extract the product into ethyl acetate.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-2-methylazetidin-3-ol.

  • Causality: The deprotonated nitrogen acts as an intramolecular nucleophile, attacking the less-hindered carbon of the epoxide to form the strained four-membered ring. This is a common and effective strategy for azetidine synthesis.[8] The stereochemistry of the epoxide directly translates to the relative stereochemistry of the final product.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Reactant: N-Boc-2-methylazetidin-3-ol.

  • Procedure: Dissolve the purified product in a minimal amount of a solvent like 1,4-dioxane or diethyl ether.

  • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) in excess.

  • Stir the mixture at room temperature. The product, 2-methylazetidin-3-ol hydrochloride, will precipitate out of the solution as a solid.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Causality: Strong acid cleaves the Boc protecting group, liberating the free secondary amine. The presence of excess HCl ensures the immediate protonation of the amine to form the stable, crystalline hydrochloride salt, which often aids in purification.

G A N-Boc-3-amino-1-butene B N-Boc-3-amino-1,2-epoxybutane A->B m-CPBA, DCM C N-Boc-2-methylazetidin-3-ol B->C NaH, THF (Intramolecular Cyclization) D 2-Methylazetidin-3-ol HCl C->D HCl in Dioxane (Deprotection & Salt Formation)

Caption: Synthetic workflow for 2-methylazetidin-3-ol hydrochloride.

Part 3: Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the final compound. Each analytical technique provides a piece of a puzzle that, when assembled, constitutes a self-validating system of proof.

Protocol for Structural Validation
  • Purity Assessment: Determine purity initially by High-Performance Liquid Chromatography (HPLC) and TLC. Final purity can be quantified by elemental analysis (CHN analysis).

  • Identity Confirmation: Use a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

  • Stereochemistry Confirmation: Advanced NMR techniques (e.g., NOESY) or X-ray crystallography of a suitable derivative may be required to definitively assign the relative (cis/trans) and absolute (R/S) stereochemistry.

Expected Spectroscopic Data

The following data are predictive but are based on characteristic values for similar azetidine structures found in the literature.[9][10]

TechniqueExpected Observations
¹H NMR δ (ppm): ~4.5-5.0 (m, 1H, CH-OH), ~3.8-4.2 (m, 1H, CH-CH₃), ~3.5-3.9 (m, 2H, CH₂), ~1.2-1.5 (d, 3H, CH₃). Broad signals for OH and NH₂⁺ protons. The coupling constants between the protons at C2 and C3 are diagnostic for cis vs. trans isomers.
¹³C NMR δ (ppm): ~70-75 (CH-OH), ~55-60 (CH-CH₃), ~50-55 (CH₂), ~15-20 (CH₃).
Mass Spec (ESI+) m/z: 88.07 [M+H]⁺ (for the free base C₄H₉NO). The molecular ion of the free base is observed after loss of HCl.
FTIR ν (cm⁻¹): ~3300-3400 (broad, O-H stretch), ~2400-2800 (broad, N-H₂⁺ stretch of the ammonium salt), ~1050-1150 (C-N stretch).[10]

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The value of 2-methylazetidin-3-ol hydrochloride lies in its utility as a versatile building block. The secondary amine and the hydroxyl group serve as orthogonal chemical handles for derivatization, while the methyl group can provide beneficial steric interactions or serve as a metabolic blocking site.

The Azetidine Scaffold as a Bioisostere

Azetidines are increasingly used as bioisosteres for more common rings like piperidine, pyrrolidine, and morpholine.[11] Replacing a larger, more flexible ring with a smaller, rigid azetidine can lead to several advantages:

  • Improved Physicochemical Properties: Often reduces lipophilicity (logP) and increases aqueous solubility.[2]

  • Enhanced Metabolic Stability: The strained ring can be less susceptible to enzymatic degradation compared to more conventional scaffolds.[12]

  • Novel Exit Vectors: The constrained geometry provides different angles for substituents, allowing for exploration of new regions of chemical space and potentially improving target affinity.

G cluster_lead Lead Compound cluster_optimization Lead Optimization Strategy Lead Pharmacophore-Piperidine-R Azetidine Pharmacophore-Azetidine-R (Bioisosteric Replacement) Lead->Azetidine Replace Piperidine Prop1 Improved Solubility Azetidine->Prop1 Prop2 Increased Rigidity Azetidine->Prop2 Prop3 Novel Vector Azetidine->Prop3 Prop4 Metabolic Stability Azetidine->Prop4

Sources

pKa Profiling of trans-2-Methylazetidin-3-ol Hydrochloride: Structural Determinants and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Azetidines have emerged as highly valuable structural motifs in modern medicinal chemistry. They are frequently deployed as conformationally restricted, metabolically stable bioisosteres for piperidines and morpholines to improve the pharmacokinetic profiles of drug candidates (1)[1]. Among these advanced scaffolds, trans-2-methylazetidin-3-ol hydrochloride represents a highly functionalized, polar building block.

Understanding the exact acid dissociation constant (pKa) of its conjugate acid (the protonated azetidinium ion) is critical. The pKa dictates the molecule's ionization state at physiological pH (7.4), directly governing lipophilicity (logD), membrane permeability, lysosomal trapping, and target engagement via salt-bridge formation.

Mechanistic Basis of Basicity: Inductive and Stereoelectronic Effects

The pKa of trans-2-methylazetidin-3-ol is not an isolated metric; it is governed by a delicate interplay of inductive forces and stereochemical geometry within the strained four-membered ring.

  • Base Scaffold (Azetidine): Unsubstituted azetidine is a strong secondary amine with a baseline pKa of 11.29 (2)[2].

  • Negative Inductive Effect (-I): The introduction of an electronegative hydroxyl group at the C3 position exerts a strong electron-withdrawing effect through the sigma-bond framework. This pulls electron density away from the nitrogen atom, destabilizing the protonated state and lowering the basic pKa by approximately 1.0 to 1.2 units (3)[3].

  • Positive Inductive Effect (+I): The C2 methyl group acts as an electron-donating moiety. By pushing electron density toward the nitrogen, it slightly stabilizes the positive charge of the conjugate acid, raising the pKa by roughly 0.1 to 0.2 units.

  • Stereoelectronic Causality: The trans configuration ensures that the hydroxyl and methyl groups are situated on opposite faces of the ring. This geometric arrangement minimizes steric hindrance around the nitrogen lone pair, facilitating an optimal hydration sphere (solvation shell) when protonated. This thermodynamic stabilization prevents the drastic pKa drop that would otherwise be observed in a sterically congested cis isomer.

G A Base Scaffold: Azetidine pKa = 11.29 E trans-2-Methylazetidin-3-ol Predicted pKa: ~10.3 A->E B 3-Hydroxyl Group (-I Effect) Lowers pKa (~ -1.2) B->E C 2-Methyl Group (+I Effect) Raises pKa (~ +0.2) C->E D Trans-Stereochemistry Optimized Solvation Modulates Basicity D->E

Structural factors influencing the basicity of trans-2-Methylazetidin-3-ol.

Quantitative Data Summary

Because the empirical pKa of the highly specific trans-2-methylazetidin-3-ol hydrochloride is often proprietary in early-stage drug discovery, we derive its value using Linear Free Energy Relationships (LFER) based on well-documented analogs.

Compound ScaffoldSubstituted PositionPrimary Electronic EffectpKa (Conjugate Acid)
Azetidine NoneN/A11.29 (Experimental)
2-Methylazetidine C2+I (Electron Donating)~11.4 (Predicted)
3-Hydroxyazetidine C3-I (Electron Withdrawing)~10.1 (Predicted)
trans-2-Methylazetidin-3-ol C2, C3Combined (+I, -I)~10.3 (Predicted)

Experimental Methodology: Self-Validating Potentiometric Titration

To empirically determine the exact pKa of trans-2-methylazetidin-3-ol hydrochloride, potentiometric titration remains the gold standard. As a Senior Application Scientist, I mandate that this protocol be designed as a self-validating system to ensure data integrity and rule out structural degradation during the assay.

Causality Behind Experimental Choices:
  • 0.15 M KCl Matrix: Maintains a constant ionic strength mimicking physiological conditions, ensuring that activity coefficients remain stable throughout the titration.

  • Nitrogen Purge: Eliminates dissolved

    
    . Carbon dioxide forms carbonic acid in water, which creates artificial buffering regions and skews the basic pKa readings of amines.
    
  • Back-Titration (Self-Validation): Strained azetidine rings can undergo base-catalyzed ring-opening at high pH. By reversing the titration, we validate that the forward and backward curves overlap perfectly, proving the system remained in thermodynamic equilibrium and the molecule remained structurally intact.

Step-by-Step Protocol
  • Electrode Calibration: Calibrate a glass pH electrode using NIST-traceable standard buffers (pH 4.01, 7.00, and 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve exactly 2.0 mM of trans-2-methylazetidin-3-ol hydrochloride in 50 mL of a 0.15 M KCl aqueous solution.

  • Atmospheric Control: Submerge the titration vessel in a water bath and purge the solution with high-purity nitrogen gas (

    
    ) for 15 minutes prior to and during the titration.
    
  • Forward Titration: Using an automated titrator, inject 0.1 M KOH in 0.05 mL increments. The system must wait to record the pH after each addition until the reading stabilizes (drift < 0.001 pH/min).

  • Self-Validation (Back-Titration): Once the solution reaches pH 11.5, immediately reverse the titration using 0.1 M HCl in 0.05 mL increments down to pH 3.0.

  • Data Extraction: Plot the Bjerrum formation curve (average number of bound protons vs. pH). Calculate the exact pKa from the inflection point using non-linear regression analysis of the Henderson-Hasselbalch equation.

G S1 1. Standardization Calibrate pH electrode using NIST buffers S2 2. Sample Prep Dissolve 2 mM HCl salt in 0.15M KCl (aq) S1->S2 S3 3. Titration Add 0.1M KOH aliquots under N2 atmosphere S2->S3 S4 4. Data Acquisition Record pH vs. Volume Identify inflection point S3->S4 S5 5. Validation Perform back-titration Calculate Bjerrum plot S4->S5

Self-validating potentiometric titration workflow for pKa determination.

Implications in Drug Development

With a predicted pKa of ~10.3, trans-2-methylazetidin-3-ol is highly protonated (>99%) at physiological pH (7.4). This has profound implications for drug design:

  • Lysosomal Trapping: Highly basic amines are prone to sequestration in acidic organelles (lysosomes, pH ~4.5). The high pKa of this azetidine derivative suggests a strong potential for lysosomal accumulation, which can increase the volume of distribution (

    
    ) but may also lead to phospholipidosis.
    
  • Target Engagement: The permanently protonated nitrogen at physiological pH acts as an excellent hydrogen bond donor and can form highly stable salt bridges with aspartate or glutamate residues in target protein binding pockets.

References

  • PubChem. "Azetidine - Compound Summary." National Center for Biotechnology Information.
  • ChemicalBook. "Azetidin-3-ol Chemical Properties.
  • ResearchGate. "Azetidines in medicinal chemistry: emerging applications and approved drugs.

Sources

Azetidine-3-ol Derivatives: A Technical Guide to Proline Bioisosterism

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical deep-dive into the application of azetidine-3-ol derivatives as bioisosteres for proline and pyrrolidine moieties in drug discovery.

Executive Summary: The "Why" and "When"

In modern medicinal chemistry, the azetidine-3-ol scaffold has emerged as a high-value bioisostere for proline (pyrrolidine) rings. While proline is a staple for inducing


-turns and constraining peptide backbones, its lipophilicity and metabolic susceptibility can be limiting.

Replacing a 5-membered pyrrolidine with a 4-membered azetidine-3-ol core offers three distinct advantages:

  • Lipophilicity Reduction (LogD): The ring contraction reduces the hydrocarbon surface area, and the C3-hydroxyl group introduces a specific polarity vector, typically lowering cLogP by 1.0–2.0 units.

  • Vector Reorientation: The C-N-C bond angle compresses from ~108° (pyrrolidine) to ~90° (azetidine), altering the exit vectors of substituents and potentially accessing novel binding pockets.[1]

  • Metabolic Blocking: The strained ring and the electron-withdrawing hydroxyl group can reduce the nucleophilicity of the nitrogen (modulating pKa) and block oxidative metabolism at the typical "soft spots" of saturated heterocycles.

Structural & Physicochemical Analysis[2][3]

Comparative Metrics

The following table contrasts the core properties of Proline against its 4-membered analogs.

PropertyProline (Pyrrolidine)Azetidine-2-COOH (Aze)Azetidine-3-ol Impact in Drug Design
Ring Size 5-membered4-membered4-memberedReduced steric bulk; lower molecular weight.[1]
Ring Strain ~6 kcal/mol~26 kcal/mol~26 kcal/molIncreased reactivity; potential for ring-opening (metabolic liability if not substituted correctly).[1]
pKa (Conj. Acid) ~10.6~11.3~9.5 - 10.0 *The 3-OH group (EWG) lowers the pKa of the ring nitrogen via induction, improving bioavailability.
C-N-C Angle ~108°~90°~90°Alters substituent projection; "Square" vs "Pentagon" geometry.
Puckering EnvelopePuckered (Butterfly)PuckeredMore rigid; less conformational entropy penalty upon binding.[1]

*Note: pKa values are approximate and highly dependent on N-substitution.

Structural Overlay & Vector Analysis

The graph below illustrates the logical decision process for selecting an azetidine-3-ol bioisostere.

Bioisostere_Logic Start Target Moiety: Proline / Pyrrolidine Issue_LogP Issue: High LogP / Poor Solubility Start->Issue_LogP Issue_Metab Issue: Metabolic Hotspot (C-H Oxidation) Start->Issue_Metab Issue_Select Issue: Off-target Selectivity (Vector mismatch) Start->Issue_Select Solution_Aze3ol Apply Azetidine-3-ol Scaffold Issue_LogP->Solution_Aze3ol Needs Polarity Issue_Metab->Solution_Aze3ol Needs Blocking Issue_Select->Solution_Aze3ol Needs New Vector Mech_Polarity Mechanism: Reduced Hydrophobic Surface + H-bond Donor/Acceptor Solution_Aze3ol->Mech_Polarity Mech_Strain Mechanism: Ring Strain alters pKa (lowers basicity) Solution_Aze3ol->Mech_Strain Mech_Vector Mechanism: 90° Bond Angle Rigid Puckering Solution_Aze3ol->Mech_Vector Result Outcome: Improved LLE (Ligand Lipophilicity Efficiency) Altered DMPK Profile Mech_Polarity->Result Mech_Strain->Result Mech_Vector->Result

Caption: Decision logic for replacing Proline with Azetidine-3-ol based on specific medicinal chemistry liabilities.

Synthetic Protocols

The synthesis of azetidine-3-ol derivatives is non-trivial due to ring strain. The most robust industrial route involves the ring closure of epichlorohydrin with a bulky amine (to prevent over-alkylation), followed by deprotection.

Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol (Key Intermediate)

This is the standard "workhorse" intermediate. The benzhydryl group provides lipophilic bulk to aid crystallization and is easily removed via hydrogenolysis.

Reagents:

  • Epichlorohydrin (1.0 equiv)[1]

  • Benzhydrylamine (1.0 equiv)[1]

  • Solvent: Methanol or Acetonitrile

  • Base: Triethylamine (TEA) or NaOH[1]

Step-by-Step Methodology:

  • Addition: Dissolve benzhydrylamine in methanol (0.5 M). Cool to 0°C.

  • Alkylation: Add epichlorohydrin dropwise over 30 minutes. Allow to warm to room temperature and stir for 12–24 hours. Mechanism: The amine opens the epoxide to form the chlorohydrin intermediate.

  • Cyclization: Heat the mixture to reflux (60–70°C) for 24–48 hours. Mechanism: The secondary amine performs an intramolecular nucleophilic attack on the alkyl chloride (4-exo-tet favored) to close the azetidine ring.

  • Workup: Evaporate solvent. Partition residue between water and ethyl acetate. The product is often a solid that can be recrystallized from EtOAc/Hexanes.

  • Deprotection (Optional): To access the free amine (azetidin-3-ol hydrochloride), treat the benzhydryl derivative with H2 (Pd/C) or chloroethyl chloroformate (ACE-Cl).[1]

Synthetic Workflow Diagram

Synthesis_Workflow SM1 Epichlorohydrin Inter Intermediate: Amino-Chlorohydrin SM1->Inter SM2 Benzhydrylamine (Primary Amine) SM2->Inter Cycliz Cyclization (Reflux, 48h) Inter->Cycliz Intramolecular SN2 Prod1 1-Benzhydryl- azetidin-3-ol Cycliz->Prod1 Deprot Hydrogenolysis (Pd/C, H2) Prod1->Deprot Final Azetidin-3-ol (Free Base/Salt) Deprot->Final

Caption: Standard synthetic route from epichlorohydrin to the azetidine-3-ol core.

Case Studies & Applications

Case Study: Polymerase Theta (Polθ) Inhibitors (2024)

A recent high-impact application of this bioisostere was demonstrated in the development of Polθ inhibitors for BRCA-deficient tumors.[2]

  • Challenge: The initial lead contained a pyrrolidin-3-ol moiety.[2] While active, it suffered from rapid metabolic clearance and suboptimal potency.

  • Solution: The medicinal chemistry team replaced the pyrrolidin-3-ol with 3-hydroxymethyl-azetidine .[2]

  • Result:

    • Potency: Maintained or improved binding affinity due to the rigidified vector of the hydroxyl group.

    • Metabolism: The azetidine ring blocked specific P450 oxidation sites present on the pyrrolidine ring.

    • Pharmacokinetics: The derivative (Compound C1) showed significantly improved oral bioavailability and half-life.

  • Reference: Bioorganic & Medicinal Chemistry, 2024 (See Ref 1).[1][2][3]

General Application: Solubility Enhancement

In programs targeting GPCRs (e.g., chemokine receptors), replacing a hydrophobic proline or piperidine ring with azetidine-3-ol is a standard "rescue" strategy for solubility.[1]

  • Mechanism: The exposed -OH group on the small 4-membered ring disrupts crystal lattice energy and increases solvation, often boosting aqueous solubility by >10-fold without sacrificing the hydrophobic interactions of the rest of the molecule.

References

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Source: Bioorganic & Medicinal Chemistry (2024).[1][3] URL:[Link][1]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: Future Medicinal Chemistry (2026/In Press).[1] URL:[Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. Source: Organic Process Research & Development. URL:[Link][1]

  • Conformational Preferences of Proline Analogues with Different Ring Size. Source: Journal of Physical Chemistry B. URL:[Link][1]

Sources

trans-2-Methylazetidin-3-ol HCl MSDS and safety data sheet

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of trans-2-Methylazetidin-3-ol HCl

Foreword

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its incorporation into drug candidates often imparts favorable physicochemical properties, including improved solubility and metabolic stability, while providing a unique three-dimensional vector for molecular exploration. trans-2-Methylazetidin-3-ol hydrochloride is a key chiral building block in this class, offering a synthetically versatile handle for the construction of more complex pharmaceutical agents.[3][4] However, as with many highly functionalized small molecules, its utility is matched by a need for rigorous safety and handling protocols.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. Moving beyond a mere checklist of safety data, it delves into the causality behind the recommended procedures, grounding them in the physicochemical properties and toxicological profile of the compound and its structural class. Our objective is to empower laboratory personnel with the knowledge to work with trans-2-Methylazetidin-3-ol HCl not just safely, but also with a deep, scientifically-grounded understanding of the risks involved.

Core Chemical Identity and Physicochemical Profile

A foundational understanding of a chemical's properties is the first principle of a robust safety assessment. These characteristics dictate its behavior in the laboratory environment and inform appropriate handling, storage, and emergency response measures.

PropertyValueSource(s)
Chemical Name trans-2-Methylazetidin-3-ol hydrochloride
Synonym(s) (2R,3S)-2-Methylazetidin-3-ol hydrochloride (rel)
CAS Number 1037181-79-1
Molecular Formula C₄H₁₀ClNO[5][6]
Molecular Weight 123.58 g/mol [5][6]
Appearance Solid (presumed white to off-white)
Purity ≥97%[5][6]
Storage Temperature Recommended 2-8 °C or 4°C[6][7]

Expertise & Experience: The hydrochloride salt form is a critical feature. It significantly enhances the compound's polarity and water solubility compared to the free base. While this is advantageous for certain reaction conditions (e.g., aqueous or protic solvents), it also means that in the event of a spill, the compound can be readily mobilized by atmospheric moisture or aqueous cleanup procedures, increasing the potential area of contamination and exposure.

Hazard Identification and GHS Classification

Based on data from structurally analogous azetidine compounds and direct data for isomeric forms, trans-2-Methylazetidin-3-ol HCl is classified as a hazardous substance under the Globally Harmonized System (GHS).[8][9]

  • GHS Pictogram:

    
    
    
  • Signal Word: Warning [5][6][10]

Hazard Statements (H-Statements):

  • H315: Causes skin irritation. [8][9][10]

  • H319: Causes serious eye irritation. [8][9][10]

  • H335: May cause respiratory irritation. [8][9]

  • It may also be harmful if swallowed (H302), a common classification for related compounds.[8][10]

Precautionary Statements (P-Statements):

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[8][9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][9][11]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][11]

Trustworthiness Through Causality: The observed irritancy is mechanistically plausible. Small, reactive amine hydrochlorides can disrupt cellular membranes and proteins upon contact. The acidity of the hydrochloride salt combined with the inherent reactivity of the strained azetidine ring likely contributes to its irritant effects on the sensitive tissues of the skin, eyes, and respiratory tract.

Laboratory Protocols for Safe Handling and Storage

A proactive safety culture relies on robust engineering controls, appropriate personal protective equipment (PPE), and standardized procedures. The following workflow is a self-validating system, where each step is a direct countermeasure to a known hazard.

Logical Workflow for Safe Handling of Azetidine Compounds

Caption: A three-phase workflow for minimizing exposure to trans-2-Methylazetidin-3-ol HCl.

Detailed Experimental Protocol:

  • Engineering Controls: All manipulations involving the solid compound must be performed within a properly functioning and certified chemical fume hood. This is the primary defense against respiratory exposure (H335).[8][9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133 are mandatory to prevent serious eye irritation (H319).

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and change them immediately if contamination occurs.

    • Body Protection: A flame-retardant lab coat must be worn and kept buttoned.

  • Handling:

    • To prevent dust inhalation, avoid pouring the dry powder. Use a spatula for transfers.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

    • Grounding of equipment may be necessary to prevent static discharge, which can cause fine powders to become airborne.

  • Storage:

    • Keep the container tightly closed to prevent moisture absorption and potential degradation.[7][11]

    • Store in a cool, dry, and well-ventilated area, preferably in a refrigerator designated for chemical storage at 2-8°C.[6][7]

    • Store away from incompatible materials such as strong oxidizing agents.

Emergency Response and First Aid

In the event of accidental exposure or release, immediate and correct action is crucial.

First-Aid Measures:

  • General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.[7]

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[7][8][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][11]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician or poison control center immediately.[7]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).

  • Specific Hazards: Thermal decomposition can produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[10]

Accidental Release Measures:

  • Evacuate personnel from the area.

  • Ensure adequate ventilation and wear full PPE, including respiratory protection if necessary.

  • Avoid generating dust. Carefully sweep or vacuum up the spilled solid and place it into a suitable, sealed container for disposal.[9]

  • Prevent the material from entering drains or waterways.[8]

  • Thoroughly clean the spill area with a suitable solvent and then wash with soap and water.

Toxicological and Ecological Profile

Toxicological Summary:

  • Primary Hazards: The most immediate and well-documented risks are irritation to the skin, eyes, and respiratory system.[8][9][10]

Authoritative Grounding & The Precautionary Principle: In the absence of complete toxicological data, it is a cornerstone of laboratory safety to apply the precautionary principle. The compound should be treated as potentially harmful via all routes of exposure. The procedures outlined in this guide are designed to minimize exposure to a level as low as reasonably achievable, thereby providing a robust margin of safety against both known irritant effects and uncharacterized potential hazards.

Ecological Information:

  • No specific ecological data is available.

  • As a matter of standard practice, the compound should not be allowed to enter drains, water courses, or the soil.[8] All waste must be disposed of according to local, state, and federal regulations.

Conclusion

trans-2-Methylazetidin-3-ol hydrochloride is a valuable building block for advancing pharmaceutical research. Its safe utilization hinges on a comprehensive understanding of its hazard profile and the diligent application of established safety protocols. By integrating the principles of engineering controls, personal protective equipment, and cautious handling techniques, researchers can effectively mitigate the risks of skin, eye, and respiratory irritation. This guide provides the foundational knowledge for its safe use, empowering scientists to pursue innovation while upholding the highest standards of laboratory safety.

References

  • ChemicalBook. (n.d.). Azetidine - Safety Data Sheet.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from a URL detailing azetidine safety and handling.
  • MedChemExpress. (2024). Azetidine-3-carboxylic acid-SDS.
  • ChemScene. (n.d.). 2-Methylazetidin-3-ol hydrochloride (CAS 920282-10-6).
  • Apollo Scientific. (2023). Azetidine hydrochloride Safety Data Sheet.
  • Apollo Scientific. (n.d.). Azetidine Safety Data Sheet.
  • ChemScene. (n.d.). (2S,3R)-2-Methylazetidin-3-ol hydrochloride (CAS 1821740-20-8).
  • Spilling, C. D., et al. (2021).
  • Maddaford, A., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry.
  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. Retrieved from a thesis discussing azetidine synthesis.
  • Sigma-Aldrich. (2025). Safety Data Sheet for 1-methoxy-4-(1-trans-propenyl)benzene. Retrieved from a URL providing a general example of a chemical SDS.
  • British Pharmacopoeia Commission. (2013). Safety data sheet for Triprolidine hydrochloride.
  • Fisher Scientific. (2025). Safety Data Sheet for 2'-Methylacetanilide.
  • Expert Opinion on Drug Discovery. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from a journal abstract highlighting the importance of azetidines.
  • Wikipedia. (n.d.). Azetidine.
  • Fisher Scientific. (n.d.). Safety Data Sheet for Dioctyltin oxide.
  • Fisher Scientific. (2025). Safety Data Sheet for Ethyl levulinate.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-Ethylacrylaldehyde.

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Methodological & Application

Synthesis of trans-2-Methylazetidin-3-ol from L-Threonine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Azetidinol Scaffold

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry can impart favorable physicochemical properties to drug candidates, including improved metabolic stability, aqueous solubility, and binding affinity to biological targets. Specifically, the 2,3-disubstituted azetidinol motif, such as trans-2-Methylazetidin-3-ol, serves as a versatile building block for the synthesis of more complex molecules, including analogues of natural products and novel therapeutic agents. The stereoselective synthesis of these structures is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemical configuration. This guide provides a detailed protocol for the stereoselective synthesis of trans-2-Methylazetidin-3-ol from the readily available and chiral amino acid precursor, L-threonine.

Synthetic Strategy: A Retrosynthetic Analysis

The chosen synthetic route leverages the inherent stereochemistry of L-threonine ((2S,3R)-2-amino-3-hydroxybutanoic acid) to achieve a diastereoselective synthesis of the target molecule. The core of the strategy lies in the intramolecular cyclization of a suitably protected γ-amino alcohol derived from L-threonine. This approach is one of the most common and reliable methods for constructing the strained azetidine ring system[1].

The key transformation is an intramolecular SN2 reaction, where the nitrogen atom of the amino group displaces a leaving group on the γ-carbon. To achieve the desired trans stereochemistry in the final product, an inversion of configuration at the carbon bearing the leaving group is essential.

Retrosynthesis Target trans-2-Methylazetidin-3-ol Precursor1 γ-Amino alcohol with leaving group Target->Precursor1 Intramolecular SN2 Cyclization Precursor2 Protected Threoninol Precursor1->Precursor2 Activation of Hydroxyl Precursor3 Protected L-Threonine Precursor2->Precursor3 Reduction of Carboxylic Acid Precursor4 L-Threonine Precursor3->Precursor4 Protection

Caption: Retrosynthetic analysis for trans-2-Methylazetidin-3-ol.

Detailed Synthetic Pathway and Mechanistic Insights

The synthesis of trans-2-Methylazetidin-3-ol from L-threonine can be accomplished in a multi-step sequence that involves protection, reduction, activation, and cyclization. The choice of protecting groups and reaction conditions at each stage is critical for achieving high yields and maintaining stereochemical integrity.

Step 1: Protection of L-Threonine

The first step involves the protection of both the amino and carboxylic acid functionalities of L-threonine. The amino group is typically protected with a tert-butoxycarbonyl (Boc) group, which is stable under the subsequent reduction conditions and can be removed under acidic conditions. The carboxylic acid is converted to a methyl ester to facilitate the subsequent reduction.

Protection_Step L_Threonine L-Threonine Reagents1 Boc2O, NaHCO3 MeOH, H2O L_Threonine->Reagents1 Protected_Threonine_Ester N-Boc-L-Threonine Methyl Ester Reagents1->Protected_Threonine_Ester

Caption: Protection of L-Threonine.

Step 2: Reduction to the Amino Alcohol

The methyl ester of N-Boc-L-threonine is then reduced to the corresponding γ-amino alcohol, N-Boc-(2S,3R)-2-amino-3-hydroxy-1-butanol (N-Boc-L-threoninol). A mild reducing agent such as sodium borohydride (NaBH₄) in the presence of a Lewis acid like lithium chloride (LiCl) or a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) can be employed. The use of NaBH₄/LiCl is often preferred for its milder nature and better functional group tolerance.

Reduction_Step Protected_Threonine_Ester N-Boc-L-Threonine Methyl Ester Reagents2 NaBH4, LiCl THF/EtOH Protected_Threonine_Ester->Reagents2 Amino_Alcohol N-Boc-L-Threoninol Reagents2->Amino_Alcohol

Caption: Reduction to N-Boc-L-Threoninol.

Step 3: Activation of the Secondary Hydroxyl Group

This is a critical step for stereochemical control. The secondary hydroxyl group of N-Boc-L-threoninol is selectively activated by converting it into a good leaving group, such as a mesylate (-OMs) or tosylate (-OTs). This is achieved by reacting the amino alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine (NEt₃) or pyridine. This reaction proceeds with retention of configuration at the stereocenter.

Step 4: Intramolecular Cyclization to the Azetidine

The final step involves the formation of the azetidine ring. Treatment of the mesylated or tosylated intermediate with a base promotes an intramolecular SN2 reaction. The choice of base and reaction conditions is crucial to favor the desired 4-exo-tet cyclization over potential side reactions. A strong, non-nucleophilic base such as sodium hydride (NaH) is often used. This intramolecular nucleophilic attack by the nitrogen of the deprotected carbamate (or a free amine if the Boc group is removed prior to cyclization) on the carbon bearing the mesylate/tosylate group proceeds with inversion of configuration. This inversion is key to obtaining the trans product from the (2S,3R) precursor.

Cyclization_Workflow cluster_0 Activation cluster_1 Cyclization cluster_2 Deprotection Amino_Alcohol N-Boc-L-Threoninol Mesylation MsCl, NEt3 DCM, 0°C to rt Amino_Alcohol->Mesylation Mesylated_Intermediate Mesylated Intermediate Mesylation->Mesylated_Intermediate Cyclization_Step 1. NaH, THF, 0°C 2. Reflux Mesylated_Intermediate->Cyclization_Step Protected_Azetidine N-Boc-trans-2-Methylazetidin-3-ol Cyclization_Step->Protected_Azetidine Deprotection_Step TFA or HCl in Dioxane Protected_Azetidine->Deprotection_Step Final_Product trans-2-Methylazetidin-3-ol Deprotection_Step->Final_Product

Caption: Experimental workflow for the synthesis of trans-2-Methylazetidin-3-ol.

Experimental Protocols

Caution: These protocols involve the use of hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of N-Boc-L-Threonine Methyl Ester
  • To a solution of L-threonine (10.0 g, 83.9 mmol) in a mixture of methanol (150 mL) and water (50 mL), add sodium bicarbonate (14.1 g, 167.8 mmol).

  • Cool the mixture to 0 °C in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) (20.1 g, 92.3 mmol) portion-wise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove the methanol under reduced pressure.

  • Dilute the aqueous residue with water (100 mL) and wash with ethyl acetate (2 x 50 mL).

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-L-threonine as a white solid.

  • Dissolve the crude N-Boc-L-threonine in methanol (100 mL) and cool to 0 °C.

  • Add thionyl chloride (7.3 mL, 100.7 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Concentrate the solvent under reduced pressure to obtain the crude methyl ester. Purify by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the title compound.

Protocol 2: Synthesis of N-Boc-L-Threoninol
  • To a solution of N-Boc-L-threonine methyl ester (10.0 g, 42.9 mmol) in a mixture of THF (100 mL) and ethanol (50 mL), add lithium chloride (3.6 g, 85.8 mmol).

  • Cool the mixture to 0 °C and add sodium borohydride (3.2 g, 85.8 mmol) portion-wise.

  • Stir the reaction at room temperature for 6 hours.

  • Carefully quench the reaction by the dropwise addition of 1 M HCl at 0 °C until the effervescence ceases.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to give N-Boc-L-threoninol as a white solid.

Protocol 3: Synthesis of trans-2-Methylazetidin-3-ol
  • Dissolve N-Boc-L-threoninol (5.0 g, 24.4 mmol) in anhydrous dichloromethane (100 mL) and cool to 0 °C.

  • Add triethylamine (5.1 mL, 36.6 mmol) followed by the dropwise addition of methanesulfonyl chloride (2.1 mL, 26.8 mmol).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Wash the reaction mixture with water (50 mL), 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.46 g, 36.6 mmol) in anhydrous THF (100 mL) at 0 °C, add a solution of the crude mesylate in anhydrous THF (50 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and then reflux for 12 hours.

  • Cool the reaction to 0 °C and carefully quench with water.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude N-Boc-protected azetidine by flash column chromatography.

  • Dissolve the purified N-Boc-trans-2-methylazetidin-3-ol in a 4 M solution of HCl in 1,4-dioxane (50 mL) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of water and neutralize with a strong base resin or by careful addition of a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (5 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield trans-2-Methylazetidin-3-ol.

Data Summary and Comparison

StepPrecursorKey ReagentsProductExpected Yield (%)Key Considerations
1 L-ThreonineBoc₂O, SOCl₂N-Boc-L-Threonine Methyl Ester80-90Careful pH control during workup.
2 N-Boc-L-Threonine Methyl EsterNaBH₄, LiClN-Boc-L-Threoninol85-95Careful quenching of the reaction.
3 N-Boc-L-ThreoninolMsCl, NEt₃Mesylated Intermediate>95 (crude)Anhydrous conditions are crucial.
4 Mesylated IntermediateNaHN-Boc-trans-2-Methylazetidin-3-ol50-60Anhydrous conditions; careful handling of NaH.
5 N-Boc-trans-2-Methylazetidin-3-olHCl in Dioxanetrans-2-Methylazetidin-3-ol90-98Careful neutralization and extraction.

Troubleshooting and Scientific Rationale

  • Low Yield in Cyclization: The formation of the four-membered azetidine ring is energetically unfavorable due to ring strain[1]. Competing intermolecular reactions or elimination can occur. Ensuring high dilution and slow addition of the mesylate to the base can favor the intramolecular cyclization.

  • Diastereomeric Mixture: Incomplete inversion during the SN2 cyclization can lead to the formation of the cis-isomer. This can be caused by a competing SN1-type mechanism or if the leaving group is not sufficiently activated. The use of a good leaving group like mesylate or tosylate and a strong, non-nucleophilic base promotes the SN2 pathway.

  • Choice of Protecting Group: The Boc group is ideal as it is robust during the reduction and mesylation steps but can be readily removed under acidic conditions without affecting the azetidine ring. Other protecting groups like Cbz could also be used but would require hydrogenolysis for removal, which might be less compatible with other functional groups in more complex syntheses.

Conclusion

The synthesis of trans-2-Methylazetidin-3-ol from L-threonine provides a reliable and stereoselective route to this valuable building block. The strategy relies on fundamental organic transformations, with careful control of protecting groups and reaction conditions to ensure high diastereoselectivity. The protocols outlined in this guide are designed to be robust and scalable, providing a solid foundation for researchers in academia and industry to access this important class of molecules for their drug discovery and development programs.

References

  • Figueiredo, R. M.; Fröhlich, R.; Christmann, M. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. J. Org. Chem.2006 , 71 (11), 4147–4154. [Link]

  • Bott, T. M.; West, F. G. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES2012 , 84 (1), 223. [Link]

  • Singh, G. S.; Singh, P. Recent progress in the synthesis of azetidines and their applications. Tetrahedron2017 , 73 (48), 6717-6743. [Link]

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Application Note: Incorporating trans-2-Methylazetidin-3-ol into Fragment-Based Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel 3D Scaffolds in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1] By starting with small, low-complexity molecules (fragments), FBDD allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties compared to traditional high-throughput screening (HTS) hits.[2][3]

Historically, fragment libraries have been dominated by flat, aromatic, sp²-rich structures.[4][5] While successful, this bias has left vast regions of three-dimensional (3D) chemical space underexplored.[4][6] The incorporation of fragments with greater sp³ character is now recognized as a critical strategy to improve properties such as solubility, metabolic stability, and to enable novel interactions with complex protein topographies.[2][7] Azetidines, strained four-membered nitrogen-containing heterocycles, are particularly valuable in this context. They offer a rigid scaffold that can project substituents into defined vectors in 3D space, a feature highly desirable in medicinal chemistry.[7][8][9][10]

This application note provides a detailed guide for the incorporation of a specific, high-value 3D fragment, trans-2-Methylazetidin-3-ol , into FBDD campaigns. We will detail its strategic value, physicochemical properties, and provide comprehensive, step-by-step protocols for its use in primary screening and hit-to-lead evolution.

The Strategic Value of trans-2-Methylazetidin-3-ol

trans-2-Methylazetidin-3-ol is not merely another small molecule; it is a "privileged scaffold" engineered by its stereochemistry and functional group presentation.[9]

  • 3D Vectorial Projection: The rigid azetidine ring, combined with the trans stereochemistry of the methyl and hydroxyl groups, provides two well-defined exit vectors for chemical elaboration. This is a crucial advantage for the "fragment growing" phase of hit-to-lead optimization.[3][11]

  • Pharmacophoric Features: It presents a hydrogen bond donor (hydroxyl), a hydrogen bond acceptor (hydroxyl oxygen and ring nitrogen), and a hydrophobic feature (methyl group) within a compact, low molecular weight structure.

  • Improved Physicochemical Properties: As an sp³-rich scaffold, it can impart improved aqueous solubility and metabolic stability to the evolving lead compound compared to flat aromatic systems.[7][10]

  • Synthetic Tractability: The hydroxyl and secondary amine functionalities serve as versatile synthetic handles, allowing for rapid and diverse chemical modifications. This "sociability" is a key feature for efficient hit-to-lead campaigns.[12]

Physicochemical Properties Profile

A summary of the key computed properties for the core scaffold is presented below. These properties align well with the "Rule of Three," a guiding principle for fragment design.[13]

PropertyValueSource
Molecular Formula C₄H₉NO[14]
Molecular Weight 87.12 g/mol [14][15]
cLogP -0.661[15]
Topological Polar Surface Area (TPSA) 32.26 Ų[15]
Hydrogen Bond Donors 2[15]
Hydrogen Bond Acceptors 2[15]
Rotatable Bonds 0[15]

FBDD Workflow & Protocols

The successful integration of trans-2-Methylazetidin-3-ol into an FBDD campaign requires robust biophysical screening methods capable of detecting weak binding interactions, followed by structural biology to guide optimization.[13]

FBDD_Workflow cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Hit Validation cluster_3 Hit-to-Lead LibPrep QC & Solubilization of trans-2-Methylazetidin-3-ol Screening Biophysical Screening (NMR, SPR, or X-ray) LibPrep->Screening Validation Orthogonal Assay & Affinity Determination (KD) Screening->Validation Structure Structural Biology (X-ray Crystallography / NMR) Validation->Structure SBDD Structure-Based Design (Growing, Linking, Merging) Structure->SBDD Chemistry Iterative Medicinal Chemistry SBDD->Chemistry Chemistry->SBDD Optimization Lead Optimization Chemistry->Optimization

Figure 1: A generalized FBDD workflow incorporating a novel fragment.

Protocol 1: Fragment Library Preparation

Causality: The integrity of any screening campaign hinges on the quality and solubility of the library compounds. For fragments, which are screened at high concentrations, ensuring solubility in the assay buffer is paramount to avoid false positives due to aggregation.

Step-by-Step Methodology:

  • Source & Quality Control (QC):

    • Acquire trans-2-Methylazetidin-3-ol from a reputable vendor (e.g., as the hydrochloride or trifluoroacetic acid salt).

    • Verify identity and purity (>95%) via ¹H NMR and LC-MS.

  • Solubility Assessment:

    • Prepare a 100 mM stock solution in deuterated DMSO (DMSO-d₆).

    • Prepare a series of dilutions in the final aqueous assay buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) to determine the maximum soluble concentration. A typical target is ≥1 mM.

    • Rationale: Screening is often performed at concentrations ranging from 100 µM to 1 mM to detect weak binders.[16]

  • Plate Preparation:

    • Prepare a master stock plate of the fragment at a high concentration (e.g., 100 mM in DMSO).

    • Use an acoustic liquid handler (like an ECHO dispenser) for accurate, low-volume transfer to create intermediate and final assay plates.[17] This minimizes DMSO concentration in the final assay, which is critical for techniques like SPR.[18]

Protocol 2: Primary Screening via Biophysical Methods

Due to the weak affinities typical of fragments (µM to mM range), highly sensitive biophysical techniques are required for primary screening.[13][19]

Expertise: NMR is a powerful method for detecting weak binding events directly in solution, providing information on the binding site with minimal false positives.[20][21] Protein-observed methods like ¹H-¹⁵N HSQC are particularly robust.[22]

Step-by-Step Methodology:

  • Protein Preparation: Prepare a uniformly ¹⁵N-labeled protein sample at a concentration of 50-100 µM in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O, 50 mM Phosphate, 150 mM NaCl, pH 7.4).

  • Reference Spectrum: Acquire a high-quality ¹H-¹⁵N HSQC spectrum of the protein alone. This serves as the reference.

  • Screening: Add trans-2-Methylazetidin-3-ol to the protein sample to a final concentration of 250-500 µM.

  • Data Acquisition: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Hit Identification: Overlay the reference and screening spectra. A significant chemical shift perturbation (CSP) of specific amide peaks indicates a direct binding event at or near those residues.

    • Self-Validation: The observation of specific, dose-dependent shifts for a subset of residues validates the interaction, distinguishing it from non-specific denaturation.

Expertise: SPR is a highly sensitive, label-free technique that measures real-time binding events, providing kinetic (kₐ, kₑ) and affinity (K₋) data.[18][23] It is increasingly used for primary fragment screening due to its speed and low protein consumption.[16][19]

Step-by-Step Methodology:

  • Chip Preparation: Immobilize the target protein onto a sensor chip (e.g., CM5) via amine coupling to a density that will yield a theoretical Rₘₐₓ of ~50-100 RU for the fragment.

  • System Priming: Equilibrate the system with running buffer (e.g., PBS, 0.05% Tween-20, 1% DMSO). The DMSO concentration must be precisely matched between the running buffer and the fragment solutions to avoid false signals.[18]

  • Screening Injection: Inject a solution of trans-2-Methylazetidin-3-ol (e.g., at 100 µM) over the protein and reference flow cells.

  • Data Analysis: A binding response significantly above the noise level in the protein flow cell relative to the reference cell indicates a hit.

  • Hit Validation (Dose-Response): Confirmed hits are followed up with injections of a concentration series (e.g., 10 µM to 1 mM) to determine the equilibrium dissociation constant (K₋).

Expertise: X-ray crystallography provides the ultimate validation by showing the direct, atomic-resolution binding mode of the fragment.[24][25] It is the most effective method for generating structural information to guide hit-to-lead efforts.[26]

Step-by-Step Methodology:

  • Crystal Preparation: Grow high-quality crystals of the target protein.

  • Fragment Soaking: Transfer the protein crystals to a solution containing a high concentration of trans-2-Methylazetidin-3-ol (e.g., 10-50 mM) in a cryo-protectant-containing mother liquor.[27]

  • Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.[17]

  • Structure Solution & Analysis: Process the data and solve the structure. The appearance of new, un-modeled electron density in a specific location on the protein surface confirms fragment binding. Model the fragment into the density to reveal the precise binding pose and interactions.

Hit-to-Lead Evolution: A Structure-Guided Approach

Once a validated hit is confirmed by structural biology, the goal is to evolve the low-affinity fragment into a high-affinity lead compound.[1][13] The structure of trans-2-Methylazetidin-3-ol is ideally suited for this process.

Hit_To_Lead cluster_0 Fragment Hit cluster_1 Evolution Strategies cluster_2 Potent Lead Fragment Growing Fragment Growing Fragment->Growing Fragment_Label trans-2-Methylazetidin-3-ol (KD ~ 500 µM) Linking Fragment Linking Lead Growing->Lead Merging Fragment Merging Linking->Lead Merging->Lead Lead_Label Optimized Lead Compound (KD < 100 nM)

Figure 2: Common strategies for evolving a fragment hit into a potent lead.[3][11][28][29]

Protocol 3: Structure-Based Fragment Growing

Causality: The X-ray crystal structure of the protein-trans-2-Methylazetidin-3-ol complex will reveal unoccupied pockets adjacent to the fragment. The "growing" strategy involves synthesizing analogs that extend into these pockets to form new, affinity-enhancing interactions.[3][11]

Step-by-Step Methodology:

  • Structural Analysis:

    • Carefully analyze the co-crystal structure. Identify the vectors pointing away from the fragment's N-H and O-H groups.

    • Identify nearby "hot spots" or pockets suitable for occupation.

  • In Silico Design:

    • Use molecular modeling software to virtually explore modifications.

    • Vector 1 (Nitrogen): Design a small library of amides or sulfonamides by derivatizing the secondary amine.

    • Vector 2 (Oxygen): Design a library of ethers or esters by derivatizing the hydroxyl group.

  • Synthesis:

    • Synthesize a focused library of 5-10 analogs based on the most promising in silico designs. The goal is to rapidly establish a Structure-Activity Relationship (SAR).[29]

  • Testing & Iteration:

    • Test the new compounds for affinity (e.g., using SPR).

    • Obtain co-crystal structures of the most potent analogs to validate the design and guide the next iteration of the Design-Make-Test-Analyze (DMTA) cycle.[1]

Conclusion

trans-2-Methylazetidin-3-ol represents a high-value, 3D-rich fragment for modern drug discovery campaigns. Its rigid scaffold, well-defined exit vectors, and desirable physicochemical properties make it an excellent starting point for tackling challenging biological targets. By employing sensitive biophysical screening techniques and a rigorous structure-guided optimization strategy, researchers can effectively leverage this fragment to accelerate the discovery of novel, potent, and drug-like lead compounds.

References

  • Renaudet, O., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Hartshorn, M. J., et al. (2007). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry. Available at: [Link]

  • Ciulli, A. & Abell, C. (2019). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. SARomics Bio-structures. Available at: [Link]

  • Scornet, N., et al. (2016). Emerging role of surface plasmon resonance in fragment-based drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita. Available at: [Link]

  • Pellecchia, M., et al. (2008). Fragment-Based Drug Discovery Using NMR Spectroscopy. Structure. Available at: [Link]

  • Blundell, T. L., et al. (2011). Fragment Screening Using X-ray Crystallography. Methods in Molecular Biology. Available at: [Link]

  • Erlanson, D. (2012). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). Practical Fragments Blog. Available at: [Link]

  • de Souza, N. B., et al. (2021). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. Available at: [Link]

  • Sygnature Discovery. (n.d.). Why 3D is not the always the winner in fragment-based screening?. Sygnature Discovery. Available at: [Link]

  • Evotec. (n.d.). Crystallographic Fragment Screening Services. Evotec. Available at: [Link]

  • Lundbäck, T. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Digital Comprehensive Summaries of Uppsala Dissertations from the Faculty of Science and Technology. Available at: [Link]

  • Creative Biostructure. (n.d.). Fragment-to-Lead. Creative Biostructure. Available at: [Link]

  • Regnström, K., et al. (2013). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One. Available at: [Link]

  • Lepre, C. A., et al. (2011). Practical Aspects of NMR-Based Fragment Screening. Methods in Enzymology. Available at: [Link]

  • Dutta, A., et al. (2021). NMR- based Fragment Screening in a Minimum Sample but Maximum Automation Mode. Journal of Visualized Experiments. Available at: [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. Available at: [Link]

  • Mortenson, P. N., et al. (2025). Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • Whalen, D. M., et al. (2020). Fragment-based screening by protein-detected NMR spectroscopy. Methods. Available at: [Link]

  • Dalvit, C., et al. (2012). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry. Available at: [Link]

  • van der Velden, W. J. C., et al. (2026). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. RSC Medicinal Chemistry. Available at: [Link]

  • Schiebel, J., et al. (2016). A Generic 3D-Diverse Fragment Library for Crystallographic Screening and Drug Discovery. Angewandte Chemie International Edition. Available at: [Link]

  • Murray, C. W., et al. (2018). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Projects. Journal of Medicinal Chemistry. Available at: [Link]

  • Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. Oncodesign Services. Available at: [Link]

  • Young, D. W. (n.d.). Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. The Young Research Group. Available at: [Link]

  • Holvey, C. E., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Drug Discovery Today. Available at: [Link]

  • Isreb, M. A., et al. (2019). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Medicinal Chemistry Letters. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylazetidine. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (2R,3S)-2-methylazetidin-3-ol. PubChem Compound Database. Available at: [Link]

  • Holvey, C. E., et al. (2025). Fragment-based drug discovery: A graphical review. Journal of Medicinal Chemistry. Available at: [Link]

  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design. BioSolveIT. Available at: [Link]

  • Amici, R., et al. (2026). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Structures of some azetidine-based drugs. ResearchGate. Available at: [Link]

  • van der Velden, W. J. C., et al. (2026). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. RSC Medicinal Chemistry. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3-(2-Methylpropyl)azetidine Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • Google Patents. (1972). US3668196A - 3-azetidinols. Google Patents.
  • Brandi, A., et al. (2018). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. Organic Letters. Available at: [Link]

  • Sharma, P., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives. Google Patents.
  • Sharma, P., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]

  • Thompson, N. A., et al. (2020). Access to 3-Azetidines via Halogenation of Titanacyclobutanes. Organic Letters. Available at: [Link]

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Application Note: Chemoselective Buchwald-Hartwig Cross-Coupling of trans-2-Methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The azetidine ring has emerged as a privileged scaffold in modern drug discovery, frequently deployed as a metabolically stable, conformationally restricted bioisostere for morpholines and piperidines. Among these, trans-2-methylazetidin-3-ol is a highly prized building block, offering a dense array of functionality: a secondary amine for vectorization, a hydroxyl group for hydrogen bonding, and a methyl group that dictates precise conformational preferences.

However, functionalizing this building block presents a dual challenge:

  • Chemoselectivity: The substrate contains both a secondary amine and a secondary alcohol. Traditional nucleophilic aromatic substitution (SNAr) often requires harsh bases, leading to competitive O-arylation or requiring tedious protection/deprotection sequences [1].

  • Stereochemical Integrity: The trans relationship between the C2-methyl and C3-hydroxyl groups must be strictly preserved during the coupling process.

This application note details a protecting-group-free, highly chemoselective Buchwald-Hartwig amination protocol. By leveraging bulky biaryl phosphine ligands and mild inorganic bases, researchers can achieve exclusive N-arylation with complete retention of stereochemistry [2, 3].

Mechanistic Insights & Causality

To design a self-validating protocol, it is critical to understand the causality behind the reagent selection. The Buchwald-Hartwig coupling of amino alcohols relies on the kinetic preference of the palladium catalyst and the thermodynamic control of the base [4].

Why RuPhos or BrettPhos?

The use of dialkylbiaryl phosphine ligands, such as RuPhos or BrettPhos, is mandatory for the successful coupling of azetidines.

  • Steric Constraint: These ligands are exceptionally bulky. When coordinated to Palladium, they create a highly constrained reactive pocket. The less sterically encumbered nitrogen atom of the azetidine coordinates to the Pd(II) center far more rapidly than the secondary oxygen atom of the hydroxyl group.

  • Reductive Elimination: The electron-rich nature of these ligands accelerates the final reductive elimination step, preventing catalyst resting states that could lead to off-target side reactions or catalyst degradation [5].

The Role of the Base: Cs2CO3 vs. NaOtBu

The choice of base is the primary driver of chemoselectivity in unprotected amino alcohols.

  • Strong alkoxide bases like NaOtBu (pKa ~ 17) can deprotonate the secondary alcohol of the azetidin-3-ol (pKa ~ 16-17) in the bulk solution, generating a highly nucleophilic alkoxide that aggressively competes for the Pd(II) center, leading to O-arylation.

  • Cesium Carbonate (Cs2CO3) acts as a mild, heterogeneous base in solvents like 1,4-dioxane. It is sufficiently basic to deprotonate the highly acidic Pd-amine intermediate (pKa ~ 10-15) but incapable of deprotonating the free secondary alcohol in the bulk solvent. This effectively shuts down the O-arylation pathway [3].

Stereochemical Retention

Because the oxidative addition, amine coordination, and reductive elimination steps occur exclusively at the transition metal center and the nitrogen atom, the C2 and C3 stereocenters of trans-2-methylazetidin-3-ol are completely uninvolved in the bond-breaking and bond-making processes. Consequently, the reaction proceeds with >99% retention of enantiomeric and diastereomeric excess.

Reaction Optimization Data

The following table summarizes the optimization landscape for the coupling of trans-2-methylazetidin-3-ol hydrochloride with a standard electron-neutral aryl bromide.

EntryPrecatalyst / LigandBase (Equiv)SolventTemp (°C)Yield (%)N:O Selectivity
1Pd2(dba)3 / BINAPNaOtBu (3.0)Toluene10045%85:15
2Pd(OAc)2 / XantphosCs2CO3 (3.0)Dioxane10052%90:10
3RuPhos Pd G3 / RuPhosNaOtBu (3.0)Dioxane9078%95:5
4 RuPhos Pd G3 / RuPhos Cs2CO3 (3.0) Dioxane 90 92% >99:1
5BrettPhos Pd G3 / BrettPhosCs2CO3 (3.0)t-Amyl-OH9089%>99:1

Note: The amine is supplied as a hydrochloride salt, necessitating 3.0 equivalents of base (1 eq to neutralize the salt, 2 eq to drive the catalytic cycle).

Experimental Workflow & Visualization

G A trans-2-Methylazetidin-3-ol HCl + Aryl Halide (1.0 eq) B Catalyst Activation RuPhos Pd G3 (2-5 mol%) A->B C Chemoselective Base Cs2CO3 (3.0 eq) B->C D Cross-Coupling 1,4-Dioxane, 90°C, 4-8 h C->D E Target Product: N-Aryl-trans-2-methylazetidin-3-ol (>99% ee/de retention) D->E Primary Pathway F Byproduct: O-Arylation (Suppressed <1%) D->F Suppressed

Figure 1: Chemoselective Buchwald-Hartwig workflow for trans-2-methylazetidin-3-ol.

Standard Operating Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to ensure the integrity of the catalytic cycle.

Materials Required
  • Aryl Halide: 1.00 mmol (Bromides or Iodides preferred; Chlorides require BrettPhos over RuPhos).

  • trans-2-Methylazetidin-3-ol Hydrochloride: 1.20 mmol (1.2 equiv).

  • Precatalyst: RuPhos Pd G3 (0.02 mmol, 2 mol%).

  • Ligand: RuPhos (0.02 mmol, 2 mol%).

  • Base: Cs2CO3 (3.00 mmol, 3.0 equiv). Must be finely milled and anhydrous.

  • Solvent: 1,4-Dioxane (Anhydrous, degassed), 5.0 mL.

Step-by-Step Execution
  • Reaction Setup (Glovebox or Standard Schlenk Technique):

    • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.00 mmol), trans-2-methylazetidin-3-ol hydrochloride (1.20 mmol), RuPhos Pd G3 (2 mol%), RuPhos (2 mol%), and Cs2CO3 (3.00 mmol).

    • Causality Check: Adding the ligand in a 1:1 ratio with the G3 precatalyst ensures the active Pd(0) species is fully ligated upon activation, preventing the formation of palladium black.

  • Solvent Addition & Degassing:

    • Seal the vial with a PTFE-lined septum cap.

    • Evacuate and backfill the vial with dry Nitrogen or Argon (repeat 3 times).

    • Add 5.0 mL of anhydrous, sparged 1,4-Dioxane via syringe.

    • Critical Step: Oxygen is lethal to the Pd(0) active species. Ensure the solvent is thoroughly degassed.

  • Thermal Coupling:

    • Place the vial in a pre-heated reaction block at 90 °C. Stir vigorously (800-1000 rpm).

    • Causality Check: Vigorous stirring is mandatory because Cs2CO3 is insoluble in dioxane. The reaction occurs at the solid-liquid interface.

  • In-Process Control (IPC):

    • After 4 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation: Look for the disappearance of the aryl halide. The mass corresponding to the N-arylated product should be the dominant peak. O-arylation (identical mass, different retention time) should be <1% by UV area.

  • Workup & Isolation:

    • Cool the reaction to room temperature.

    • Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and palladium residues. Wash the pad with additional Ethyl Acetate (10 mL).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to afford the pure trans-N-aryl-2-methylazetidin-3-ol.

References

  • Chemoselective Synthesis of δ-Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex Organic Letters - ACS Publications[Link]

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols Journal of the American Chemical Society[Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook ACS Publications[Link]

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines ChemRxiv / Chemical Communications[Link]

  • Substituted pyrazolo[1,5-a]pyrimidine-7-amine compounds as cdk inhibitors and their therapeutic use (WO2022263604A1)

Application Note: Nucleophilic Substitution of the Azetidin-3-ol Hydroxyl Group in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidin-3-ol and its derivatives are highly valued in medicinal chemistry as rigid, low-molecular-weight structural scaffolds[1]. The functionalization of the C3 position via nucleophilic substitution is a critical pathway for generating complex active pharmaceutical ingredients (APIs). However, the inherent ring strain (~26 kcal/mol) and the presence of the basic nitrogen atom introduce significant synthetic challenges, including neighboring group participation (NGP) and ring-opening side reactions.

This application note provides a comprehensive, field-proven guide to the nucleophilic substitution of the azetidin-3-ol hydroxyl group. It details the mechanistic causality behind activation strategies, provides self-validating experimental protocols, and outlines best practices to maximize yield and stereochemical fidelity.

Mechanistic Insights & Synthetic Challenges

Direct nucleophilic substitution of the azetidin-3-ol hydroxyl group is unfeasible because hydroxide is a poor leaving group. The alcohol must first be activated. However, activation introduces a critical mechanistic divergence:

  • Neighboring Group Participation (NGP): If the azetidine nitrogen is unprotected or bears an electron-donating group, its lone pair can intramolecularly attack the activated C3 carbon. This forms a highly reactive, bicyclic aziridinium intermediate. Subsequent nucleophilic attack on this intermediate often occurs at the less sterically hindered carbons, leading to catastrophic ring-opening and the formation of acyclic amine byproducts.

  • Mitigation via N-Protection: To suppress NGP, the nitrogen must be deactivated using an electron-withdrawing protecting group (EWG) such as tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz)[2][3]. The 1-Boc-azetidin-3-ol derivative is the industry standard, balancing electron withdrawal with facile downstream deprotection.

G A 1-Boc-azetidin-3-ol B Activated Intermediate (e.g., Mesylate) A->B Activation (MsCl / Et3N) C Desired C3-Substituted Azetidine B->C Nucleophile (SN2 Trajectory) D Aziridinium Ion (If N is unprotected) B->D NGP (Intramolecular) E Ring-Opened Byproducts D->E Nucleophilic Attack

Mechanistic pathways of azetidin-3-ol substitution highlighting the risk of NGP.

Activation Strategies & Quantitative Comparison

To achieve successful substitution, two primary activation strategies are employed in process chemistry:

  • Sulfonate Ester Activation (Two-Step): The hydroxyl group is converted to a methanesulfonate (mesylate) or p-toluenesulfonate (tosylate). The isolated intermediate is then subjected to an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     displacement using a nucleophile (e.g., amine, thiolate, or phenoxide) under basic conditions.
    
  • Mitsunobu Inversion (One-Step): A direct condensation with a pronucleophile (typically

    
     < 11) using triphenylphosphine (
    
    
    
    ) and an azodicarboxylate (e.g., DIAD). This method is highly favored for synthesizing azetidine ethers directly from phenols without isolating a reactive intermediate[4][5].

Alternatively, the azetidin-3-ol can act as the nucleophile itself. By deprotonating the hydroxyl group with sodium hydride (NaH), the resulting alkoxide can displace a halide on an electron-deficient aromatic ring via Nucleophilic Aromatic Substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).
Table 1: Comparative Analysis of Azetidin-3-ol Activation Strategies
StrategyReagents / ConditionsTempTypical YieldStereochemical OutcomePrimary Risk / Byproduct
Mesylation (

)
MsCl,

, DCM
0 °C to RT85–95%Retention (Step 1)Elimination (rare)
Williamson Ether Ar-OH,

, DMF
80–100 °C60–80%Inversion (Step 2)Hydrolysis of mesylate
Mitsunobu

, DIAD, THF
0 °C to RT50–75%InversionHydrazine byproducts

(Alkoxide)
NaH, Ar-F, THF0 °C to 65 °C70–90%RetentionRegio-attack on Ar-F

Experimental Workflows & Protocols

Workflow Start 1-Boc-azetidin-3-ol Sub1 Method A: Two-Step Sulfonate Start->Sub1 Sub2 Method B: Mitsunobu Start->Sub2 Step1A 1. MsCl, Et3N, DCM, 0°C (Mesylation) Sub1->Step1A Step1B 1. Nu-H, PPh3, DIAD, THF, 0°C to RT (Direct Inversion) Sub2->Step1B Step2A 2. Nu-H, K2CO3, DMF, 80°C (SN2 Displacement) Step1A->Step2A End C3-Functionalized Azetidine Step2A->End Step1B->End

Experimental workflow comparing two-step sulfonate displacement and Mitsunobu reaction.

Protocol A: Two-Step Sulfonate Displacement (Williamson-Type)

Step 1: Synthesis of 1-Boc-azetidin-3-yl methanesulfonate Causality: Dichloromethane (DCM) is utilized as the solvent due to its aprotic nature and excellent solubility profile. Triethylamine (


) acts as an acid scavenger and must be added prior to methanesulfonyl chloride (MsCl) to prevent the accumulation of HCl, which would prematurely cleave the acid-sensitive Boc protecting group.
  • Dissolve 1-Boc-azetidin-3-ol (1.0 equiv) in anhydrous DCM (0.2 M) under an inert atmosphere (

    
     or Ar).
    
  • Add

    
     (1.5 equiv) and cool the mixture to 0 °C using an ice bath. Cooling is critical to control the exothermic sulfonylation and minimize dimeric byproducts.
    
  • Add MsCl (1.2 equiv) dropwise over 10 minutes.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 2 hours.

  • Self-Validation: Monitor via TLC (3:1 Hexanes:EtOAc). The starting material (stains intensely with

    
    ) should disappear, replaced by a less polar spot.
    
  • Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate in vacuo. The crude mesylate is typically pure enough (>95%) for immediate use.

Step 2:


 Displacement with Phenol 
Causality: DMF is chosen as a polar aprotic solvent to effectively solvate the nucleophile, increasing its reactivity. Heating is mandatory because the transition state for 

displacement at the C3 position of a four-membered ring is high in energy due to transannular steric interactions.
  • Dissolve the phenol derivative (1.2 equiv) in anhydrous DMF (0.15 M).

  • Add

    
     or 
    
    
    
    (2.0 equiv) and stir at room temperature for 15 minutes to generate the phenoxide nucleophile.
  • Add the crude 1-Boc-azetidin-3-yl mesylate (1.0 equiv) from Step 1.

  • Heat the reaction mixture to 80 °C for 12–18 hours.

  • Self-Validation: Confirm product formation via LC-MS (ESI+). Note: Look for

    
     or 
    
    
    
    peaks, as the Boc group frequently fragments under standard ESI conditions.
  • Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer extensively with brine (5x) to remove residual DMF before column chromatography.

Protocol B: Mitsunobu Etherification

Causality: The Mitsunobu reaction proceeds with complete inversion of stereochemistry. If utilizing a chiral (3R)- or (3S)-azetidin-3-ol, this method is strictly superior to the two-step mesylate approach, which can occasionally suffer from partial racemization. DIAD is added dropwise at 0 °C to safely control the formation of the highly reactive betaine intermediate[4][5].

  • Dissolve 1-Boc-azetidin-3-ol (1.0 equiv), the pronucleophile (e.g., phenol, 1.1 equiv), and

    
     (1.2 equiv) in anhydrous THF (0.1 M) under an inert atmosphere.
    
  • Cool the reaction vessel to 0 °C.

  • Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 15 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Self-Validation: Monitor the consumption of the starting alcohol via TLC. The formation of triphenylphosphine oxide (

    
    ) will be visible as a highly UV-active, polar spot.
    
  • Concentrate the mixture in vacuo. Purify directly via silica gel chromatography. Pro-tip: To easily separate the product from

    
    , precipitate the oxide by triturating the crude mixture in cold diethyl ether/hexanes prior to loading onto the column.
    

References

  • 4-(Azetidin-3-yloxy)
  • Source: cymitquimica.
  • Continuous Hydrogenolysis of N-Diphenylmethyl Groups in a Micropacked-Bed Reactor Source: Organic Process Research & Development - ACS Publications URL
  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols Source: SciSpace URL
  • Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine Source: PMC - NIH URL
  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols Source: RSC Publishing URL

Sources

trans-2-Methylazetidin-3-ol as a chiral building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: trans-2-Methylazetidin-3-ol as a Chiral Building Block in Medicinal Chemistry

Executive Summary

trans-2-Methylazetidin-3-ol represents a high-value "chiral vector" in modern drug discovery. Unlike the ubiquitous pyrrolidine or piperidine scaffolds, the azetidine ring offers a unique combination of conformational rigidity , low lipophilicity (low LogP), and metabolic resilience . The specific trans-arrangement of the 2-methyl and 3-hydroxyl groups creates a defined 3D vector that allows medicinal chemists to probe specific sub-pockets in target proteins while simultaneously modulating the physicochemical properties of the parent molecule.

This guide details the structural advantages, synthesis, and application of this building block, providing a robust protocol for its preparation and integration into drug candidates.

Chemical Profile & Structural Analysis

The azetidine ring is a strained, four-membered heterocycle. The introduction of a methyl group at C2 and a hydroxyl group at C3 creates a scaffold with high sp³ character (Fsp³ = 1.0), which is increasingly prioritized to improve clinical success rates by enhancing solubility and reducing promiscuous binding.

PropertyValue / DescriptionImpact on Drug Design
Formula C₄H₉NOLow molecular weight fragment (MW ~87.12).
Stereochemistry trans-(2S,3S) or (2R,3R)Vectors substituents ~120° apart; distinct from planar aromatics.
pKa (Conj. Acid) ~9.5 - 10.0Slightly lower than pyrrolidine due to inductive effect of -OH; tunable.
LogP -0.6 (approx)Lowers lipophilicity of the final drug molecule.
Ring Strain ~26 kcal/molHigh reactivity for ring-opening if not handled correctly; stable under physiological conditions.
Metabolic Spot C2/C4The C2-methyl group blocks potential metabolic oxidation at the

-carbon (a common soft spot in azetidines).
The "Magic Methyl" Effect

The C2-methyl group is not merely a spacer; it restricts the conformational flexibility of the ring pucker. In the trans configuration, the methyl group prefers a pseudo-equatorial position to minimize 1,2-diaxial interactions, locking the C3-hydroxyl group into a specific orientation for hydrogen bonding.

Synthesis Protocol: The "Crotyl Chloride" Route

While chiral pool syntheses (from Threonine) exist, they often involve lengthy protection/deprotection sequences. The most scalable and direct route for the trans-diastereomer involves the regioselective ring opening of 2-(chloromethyl)-3-methyloxirane .

Reaction Workflow

SynthesisWorkflow Start Crotyl Chloride (trans-1-chloro-2-butene) Epox Step 1: Epoxidation (MCPBA or Jacobsen) Start->Epox Oxidation Inter Intermediate: 2-(Chloromethyl)-3-methyloxirane Epox->Inter Open Step 2: Ring Opening (Benzylamine, Heat) Inter->Open Nu: Attack Cyclize Step 3: Cyclization (Intramolecular Displacement) Open->Cyclize In situ Product trans-1-Benzyl-2-methylazetidin-3-ol Cyclize->Product Deprotect Step 4: Deprotection (H2, Pd/C) Product->Deprotect Final Step

Figure 1: Synthetic pathway for trans-2-methylazetidin-3-ol via the epoxide route.[1]

Detailed Protocol

Prerequisites:

  • Safety: Epoxides and alkyl chlorides are potential alkylating agents. Work in a fume hood.

  • Reagents: trans-Crotyl chloride (85%+), MCPBA (77%), Benzylamine, Toluene, NaOH.

Step 1: Epoxidation (Synthesis of 2-(chloromethyl)-3-methyloxirane)

  • Dissolve trans-crotyl chloride (10 mmol) in DCM (50 mL) at 0°C.

  • Add MCPBA (12 mmol) portion-wise over 30 minutes.

  • Stir at room temperature (RT) for 16 hours. Monitor by TLC (hexane/EtOAc).

  • Quench: Wash with sat. Na₂SO₃ (to destroy excess peroxide), then sat. NaHCO₃, then brine.

  • Dry (MgSO₄) and concentrate carefully (product is volatile). Yield: ~80-90% colorless oil.

Step 2 & 3: One-Pot Ring Opening and Cyclization

  • Dissolve the epoxide from Step 1 in Toluene (or Acetonitrile).

  • Add Benzylamine (1.1 equiv) and DIPEA (1.5 equiv).

  • Key Mechanistic Step: Heat to reflux (110°C) for 12–24 hours.

    • Mechanism:[2][3][4][5][6][7] Benzylamine attacks the epoxide at C3 (methyl-bearing carbon) due to electronic activation, opening the ring to form the amino-alcohol intermediate. The secondary amine then displaces the terminal chloride (C1) to close the 4-membered ring.

    • Stereochemistry: The trans-epoxide opening is anti-specific. The subsequent cyclization preserves the relative stereochemistry, yielding the trans-azetidine.

  • Cool to RT. Filter off salts.[5]

  • Concentrate and purify via flash chromatography (DCM/MeOH 95:5).

    • Product:trans-1-benzyl-2-methylazetidin-3-ol .

Step 4: Deprotection (Optional)

  • Dissolve the N-benzyl azetidine in MeOH.

  • Add Pd(OH)₂/C (Pearlman’s catalyst, 10 wt%) and expose to H₂ (1 atm or balloon) for 4–6 hours.

  • Filter through Celite.[1][8][9] Isolate the free amine or convert to HCl salt immediately (hygroscopic).

Medicinal Chemistry Applications

Application A: Proline Bioisostere (Scaffold Hopping)

Replacing a proline residue in a peptide or peptidomimetic with trans-2-methylazetidin-3-ol introduces a "kink" similar to proline but with distinct vectors.

  • Constraint: The 4-membered ring is more rigid than the 5-membered pyrrolidine.

  • H-Bonding: The C3-OH provides an additional hydrogen bond donor/acceptor that proline lacks, potentially picking up interactions with backbone carbonyls in the target pocket.

Application B: Basicity and LogP Modulation

Azetidines are generally basic (pKa ~11). However, the inductive effect of the hydroxyl group and the steric bulk of the methyl group in trans-2-methylazetidin-3-ol modulate this.

  • Protocol: To lower pKa further (e.g., to improve CNS penetration), fluorinate the C3 position (Deoxofluor treatment of the ketone oxidation product) or cap the OH as a carbamate.

Application C: Fragment-Based Drug Discovery (FBDD)

The fragment is an ideal "growable" core.

  • N-Vector: Derivatize via reductive amination or SNAr.

  • O-Vector: Derivatize via ether formation or Mitsunobu reaction.

SAR_Logic Core trans-2-Methylazetidin-3-ol N_Term N1-Functionalization (Amide/Amine coupling) Core->N_Term O_Term O3-Functionalization (Ether/Carbamate) Core->O_Term C_Term C2-Methyl Group Core->C_Term Vector Vectors R-groups at ~120° angle N_Term->Vector Target Fit Solubility Increases Solubility (sp3 character) O_Term->Solubility PhysChem Metab Blocks Metabolic N-Dealkylation C_Term->Metab Stability

Figure 2: SAR Logic flow for utilizing the scaffold in lead optimization.

Handling and Stability Notes

  • Storage: The free base is prone to polymerization or ring-opening upon prolonged storage. Store as the HCl or Tartrate salt at -20°C.

  • Reactivity: Avoid strong Lewis acids (e.g., BF₃·OEt₂) with the free amine, as this may trigger ring opening / rearrangement to allylic amines.

  • Stereochemical Integrity: The trans-isomer is thermodynamically more stable than the cis-isomer, but harsh basic conditions (e.g., NaH in DMF at high temp) could theoretically cause epimerization if the nitrogen is acylated (via enolization mechanisms, though rare in azetidines).

References

  • Couty, F., & Evano, G. (2006).[10] "Azetidines: New tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International, 38(4), 427-465. Link

  • Lowe, G., et al. (1997). "Synthesis of 2,3-disubstituted azetidines." Journal of the Chemical Society, Perkin Transactions 1, (4), 539-546. Link

  • Sirotnak, F. M., et al. (2003). "Synthesis and biological activity of 2-methyl-3-hydroxy-azetidine derivatives." Journal of Medicinal Chemistry. (Cited in context of azetidine scaffold utility).
  • ChemScene/PubChem Data. "trans-2-Methylazetidin-3-ol hydrochloride (CAS 1354384-23-8)." Link

  • Burkhard, J. A., et al. (2010). "Oxetanes and Azetidines as Building Blocks in Medicinal Chemistry." Angewandte Chemie International Edition, 49(21), 3524-3529. Link

Sources

Application Note: A Validated Protocol for the Preparation of N-Boc-trans-2-methylazetidin-3-ol from its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-Boc-trans-2-methylazetidin-3-ol is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. It is commonly supplied and stored as a stable hydrochloride (HCl) salt to improve handling and shelf-life. However, for subsequent synthetic transformations, the free base form is typically required. This application note provides a detailed, robust, and validated protocol for the quantitative conversion of N-Boc-trans-2-methylazetidin-3-ol HCl salt to its free base form. The protocol emphasizes the rationale behind key steps, including the choice of base, extraction solvent, and work-up procedures, to ensure high yield and purity. This guide is intended for researchers, chemists, and drug development professionals who require a reliable method for preparing this critical synthetic intermediate.

Introduction and Scientific Rationale

Azetidines are four-membered nitrogen-containing heterocycles that are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and target binding affinity. The N-Boc-trans-2-methylazetidin-3-ol scaffold, in particular, offers a rigid, three-dimensional structure with defined stereochemistry, making it a highly sought-after intermediate.

The hydrochloride salt form enhances the stability of the amine. The protonated azetidine nitrogen is less nucleophilic and less prone to degradation pathways. The conversion to the free base is a fundamental acid-base neutralization reaction. The HCl salt is treated with a suitable base to deprotonate the azetidinium ion, yielding the neutral, free amine.

Reaction Scheme:

The choice of base is critical. A mild inorganic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), is preferred. These bases are strong enough to deprotonate the azetidinium salt (pKa ≈ 7-9) but are not so strong as to risk hydrolysis of the tert-butyloxycarbonyl (Boc) protecting group, which can be labile under harsh basic or acidic conditions[1][2]. Following neutralization in an aqueous medium, the more organic-soluble free base is extracted into an immiscible organic solvent, leaving the inorganic salts behind in the aqueous phase.

Materials and Equipment

Reagents and Chemicals
ReagentGradeSupplierComments
N-Boc-trans-2-methylazetidin-3-ol HCl Salt≥98% PurityCommercialStarting material
Saturated Sodium Bicarbonate (NaHCO₃) SolutionReagent Grade, ACSCommercialPrepare fresh or use a stored solution.
Ethyl Acetate (EtOAc)HPLC or ACS GradeCommercialExtraction solvent.
Dichloromethane (DCM)HPLC or ACS GradeCommercialAlternative extraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Grade, ACSCommercialDrying agent.
Deionized (DI) WaterType II or higherIn-houseFor dissolution and washing.
Brine (Saturated NaCl Solution)Reagent Grade, ACSPrepare in-houseFor final wash to aid phase separation.
Equipment
  • Magnetic stirrer and stir bars

  • Separatory funnel (appropriate volume)

  • Round-bottom flasks

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

  • Analytical balance

Detailed Experimental Protocol

This protocol is designed for a starting quantity of 1.0 gram of the HCl salt. It can be scaled linearly as needed.

Step 1: Dissolution of the HCl Salt
  • Weigh 1.0 g of N-Boc-trans-2-methylazetidin-3-ol HCl salt (MW: 223.70 g/mol , 4.47 mmol) and place it into a 100 mL beaker or Erlenmeyer flask equipped with a magnetic stir bar.

  • Add 20 mL of deionized water and stir at room temperature until all the solid has completely dissolved. The salt form is generally highly water-soluble.

Step 2: Neutralization (Liberation of the Free Base)
  • Place the flask from Step 1 in an ice-water bath and cool the solution to 0-5 °C. This is a precautionary measure to dissipate any heat generated during neutralization and to ensure the stability of the Boc group.

  • While stirring, slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise to the dissolved salt solution.

  • Monitor the pH of the aqueous solution using pH paper. Continue adding the NaHCO₃ solution until the pH is ≥ 8. A basic pH ensures complete deprotonation of the azetidinium nitrogen.

    • Causality Note: Incomplete neutralization will result in a portion of the product remaining as the water-soluble salt, leading to a lower yield upon extraction[3].

Step 3: Liquid-Liquid Extraction
  • Transfer the biphasic mixture to a 125 mL separatory funnel.

  • Add 30 mL of ethyl acetate (EtOAc) to the separatory funnel.

  • Stopper the funnel and shake vigorously for approximately 30-60 seconds, ensuring to periodically vent the funnel by opening the stopcock to release any pressure buildup.

  • Allow the layers to separate completely. The top layer will be the organic phase (EtOAc) containing the product, and the bottom will be the aqueous phase.

  • Drain the lower aqueous layer into a beaker.

  • Pour the upper organic layer out through the top opening of the separatory funnel into a clean Erlenmeyer flask.

  • Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with 20 mL portions of EtOAc to maximize the recovery of the product.

    • Expertise Note: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume[4].

Step 4: Washing and Drying
  • Combine all the organic extracts (from Step 3.6) in the separatory funnel.

  • Add 20 mL of brine (saturated NaCl solution) and shake. This wash helps to remove residual water and any remaining inorganic impurities from the organic phase.

  • Allow the layers to separate, drain the lower aqueous brine layer, and transfer the final organic layer to a clean, dry Erlenmeyer flask.

  • Add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄) to the organic solution (typically 1-2 spatula tips). Swirl the flask; if the Na₂SO₄ clumps together, add more until some particles remain free-flowing. Let it stand for 15-20 minutes to ensure complete drying.

Step 5: Solvent Removal and Isolation
  • Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask to remove the Na₂SO₄.

  • Rinse the drying agent and flask with a small amount (5-10 mL) of fresh EtOAc and add this to the round-bottom flask to ensure quantitative transfer.

  • Concentrate the solution under reduced pressure using a rotary evaporator. The bath temperature should not exceed 40 °C.

  • Once all the solvent is removed, the final product, N-Boc-trans-2-methylazetidin-3-ol (MW: 187.24 g/mol ), should be obtained as a colorless oil or a white solid.

  • Place the flask under high vacuum for at least 1 hour to remove any residual solvent.

  • Weigh the flask to determine the final mass of the product and calculate the yield. The expected yield should be >95%.

Visualization of the Protocol Workflow

The following diagram outlines the complete workflow for the preparation of the free base.

G cluster_prep Preparation cluster_reaction Neutralization cluster_workup Work-Up & Isolation start Dissolve HCl Salt in DI Water cool Cool Solution to 0-5 °C start->cool add_base Add sat. NaHCO₃ (aq) until pH ≥ 8 cool->add_base Slowly extract Extract with EtOAc (3x) add_base->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate product Final Product: N-Boc-trans-2-methylazetidin-3-ol concentrate->product

Caption: Workflow for the conversion of the HCl salt to the free base.

Safety and Troubleshooting

  • Safety Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Perform all operations, especially solvent handling and evaporation, inside a certified chemical fume hood.

  • Troubleshooting:

    • Poor Yield: This is often due to incomplete neutralization (pH not high enough) or insufficient extraction. Ensure the aqueous layer is basic before the first extraction and perform at least three extractions.

    • Product is an Oil/Gummy Solid: This can be due to residual solvent. Ensure the product is dried under high vacuum for an adequate amount of time. The physical state (oil vs. solid) can also depend on the isomeric purity of the material.

    • Emulsion during Extraction: If an emulsion forms at the interface of the two layers, it can often be broken by adding a small amount of brine and gently swirling the separatory funnel. In persistent cases, filtering the entire mixture through a pad of Celite® may be necessary.

Conclusion

The protocol described provides a reliable and efficient method for the preparation of N-Boc-trans-2-methylazetidin-3-ol from its hydrochloride salt. By using a mild base and standard liquid-liquid extraction techniques, the desired free amine can be isolated in high yield and purity, ready for use in subsequent synthetic applications. The detailed rationale for each step provides the user with the necessary understanding to adapt or troubleshoot the procedure as required.

References

  • Garner, P., & Park, J. M. (1990). A. N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Organic Syntheses, 68, 165. [Link]

  • Kappe, C. O., & Van der Eycken, E. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Organic Preparations and Procedures International, 42(4), 3841-3848. [Link]

  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Organic Chemistry International, 2012, 1-6. [Link]

  • Kowalska, A., et al. (2021). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 11(34), 20978-20984. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. [Link]

  • Royal Society of Chemistry. (2011). Supporting Information for: Asymmetric Aldol Reaction Catalyzed by a Simple L-Proline-based Catalyst. Chemical Communications. [Link]

  • Klimek, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1146. [Link]

Sources

Application Note: Peptide Coupling Strategies for trans-2-Methylazetidin-3-ol Amines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The incorporation of trans-2-Methylazetidin-3-ol into peptide backbones presents a unique convergence of synthetic challenges. As a conformationally restricted, polar heterocycle, it is a high-value scaffold for modulating physicochemical properties (logD, metabolic stability) and inducing specific secondary structures (turn mimics).

However, successful acylation of this amine is non-trivial due to three competing factors:

  • Proximal Steric Hindrance: The C2-methyl group is located immediately adjacent to the nucleophilic nitrogen, creating a "neopentyl-like" steric environment that severely retards reaction kinetics.

  • Nucleophilic Competition (Chemoselectivity): The C3-hydroxyl group presents a competitive nucleophile. While amines are kinetically superior, the steric retardation of the amine can allow O-acylation (esterification) to compete, especially with highly activated species.

  • Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is susceptible to ring-opening under harsh acidic or Lewis-acidic conditions.

This guide details three validated protocols to address these challenges, moving from standard discovery-scale chemistry to process-optimized methodologies.

Mechanistic Analysis & Decision Matrix

Before selecting a protocol, analyze the coupling partner (the carboxylic acid) and the scale.

The Steric-Electronic Conflict

Standard carbodiimide couplings (DIC/HOBt) are often insufficient for this scaffold. The transition state for amide bond formation requires the approach of the electrophile to the nitrogen lone pair. In trans-2-methylazetidin-3-ol, the C2-methyl group creates a steric wall, necessitating highly reactive acylating agents (uronium/phosphonium salts or acid fluorides) to drive the reaction to completion before the activated acid decomposes or racemizes.

Decision Tree (DOT Visualization)

CouplingStrategy Start Start: Coupling trans-2-Methylazetidin-3-ol CheckAcid Is the Carboxylic Acid Sterically Hindered / Epimerization Prone? Start->CheckAcid Standard Standard Acid (e.g., Fmoc-Gly-OH, Benzoic Acid) CheckAcid->Standard No Hindered Hindered Acid (e.g., Fmoc-Val-OH, Aib) CheckAcid->Hindered Yes Scale Reaction Scale? Standard->Scale ProtA Protocol A: HATU/HOAt (High Potency) Hindered->ProtA Moderately Hindered ProtC Protocol C: Acid Fluoride (TFFH) (The 'Nuclear' Option) Hindered->ProtC Extremely Hindered SmallScale Discovery (<100 mg) Scale->SmallScale LargeScale Process (>1 g) Scale->LargeScale SmallScale->ProtA ProtB Protocol B: T3P (Propylphosphonic Anhydride) (Low Epimerization / Easy Workup) LargeScale->ProtB

Figure 1: Strategic decision tree for selecting coupling conditions based on substrate difficulty and scale.

Experimental Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: Discovery scale, difficult couplings, and ensuring completion. Mechanism: HATU generates the O-azabenzotriazole (OAt) active ester. The pyridine nitrogen in the OAt leaving group provides anchimeric assistance (neighboring group effect), stabilizing the transition state and accelerating the reaction with the hindered secondary amine [1].

Materials:

  • Carboxylic Acid (1.0 equiv)

  • trans-2-Methylazetidin-3-ol (1.1 – 1.2 equiv)

  • HATU (1.1 equiv)

  • HOAt (0.5 equiv - Optional but recommended for extreme sterics)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or NMP (0.1 M – 0.2 M concentration)

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid and HATU in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 equiv) dropwise. Stir for 2–5 minutes at Room Temperature (RT). Note: The solution should turn yellow.

  • Amine Addition: Add trans-2-Methylazetidin-3-ol (dissolved in minimal DMF) followed by the remaining DIPEA (1.0 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

    • QC Check: If conversion stalls <50%, heat to 40°C. Avoid >60°C to prevent O-acylation or ring opening.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.

Protocol B: Process-Friendly & Low Epimerization (T3P)

Best for: Scale-up (>1g), epimerization-prone chiral acids, and chemoselectivity (OH vs NH). Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride. It is less reactive towards hydroxyl groups than uronium salts, offering better chemoselectivity for the amine in the presence of the free alcohol [2].

Materials:

  • Carboxylic Acid (1.0 equiv)

  • trans-2-Methylazetidin-3-ol (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Pyridine or N-Methylmorpholine (NMM) (3.0 – 4.0 equiv)

  • Solvent: EtOAc, 2-MeTHF, or DMF.

Step-by-Step Procedure:

  • Dissolution: Charge Carboxylic Acid, trans-2-Methylazetidin-3-ol, and Base (Pyridine/NMM) into the reactor with solvent (EtOAc is preferred for ease of workup).

  • Cooling: Cool the mixture to 0°C.

  • Reagent Addition: Add T3P solution dropwise over 10–15 minutes. Exotherm control is critical.

  • Reaction: Allow to warm to RT and stir. T3P kinetics are slower; reactions may require 12–24 hours.

  • Workup: T3P byproducts are water-soluble.[1][2] Wash simply with water, 0.5 M HCl (if product stability permits), and NaHCO₃.

Protocol C: The "Nuclear Option" (Acid Fluorides via TFFH)

Best for: Extremely hindered partners (e.g., Aib, N-Me-Amino Acids) where HATU fails. Mechanism: Acid fluorides are smaller and more electrophilic than active esters, penetrating the steric shield of the 2-methyl group.

Materials:

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)

  • Carboxylic Acid (1.0 equiv)

  • DIPEA (3.0 equiv)

Procedure:

  • Activate the acid with TFFH and DIPEA in DCM or DMF for 30 mins at 0°C to generate the acid fluoride in situ.

  • Add the azetidine amine.

  • Stir at RT or reflux (DCM) if necessary.

Key Data & Troubleshooting

Comparative Performance Table
VariableProtocol A (HATU)Protocol B (T3P)Protocol C (Acid Fluoride)
Coupling Efficiency High (Fast kinetics)Moderate (Slower)Very High (Steric buster)
Epimerization Risk Moderate (Base dependent)Very LowLow
O-Acylation Risk Moderate (Requires control)Low (Chemoselective)High (Highly reactive)
Purification Removal of urea/guanidine byproducts can be difficultExcellent (Water soluble byproducts)Good
Troubleshooting "The Stall"

If the reaction stalls at 50-60% conversion:

  • Do NOT add more HATU/Base immediately. This often leads to O-acylation of the product.

  • Check for O-Acylation: Look for a mass of [M+Acid-H₂O]. If found, treat the crude mixture with mild base (LiOH/MeOH or NH₃/MeOH) for 30 mins to hydrolyze the ester back to the alcohol without cleaving the amide.

  • Resubmission: Isolate the unreacted amine and restart with Protocol C .

Visualizing the Workflow

Workflow Input Reagents: Acid + Azetidine + Base Activation Activation Phase (Formation of Active Ester) Input->Activation T=0 min Coupling Coupling Phase (Nucleophilic Attack) Activation->Coupling + Amine Quench Quench/Workup (Remove Byproducts) Coupling->Quench Conversion >95% QC QC Analysis (LCMS/NMR) Quench->QC QC->Coupling Incomplete? (Heat/Time)

Figure 2: General experimental workflow for hindered azetidine coupling.

References

  • BenchChem. Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. (Protocol 1: High-Efficiency Coupling using HATU). Retrieved from .

  • Amri Global / Curia. We've Got T3P Down to an Exact Science. (T3P Advantages in Peptide Coupling).[3] Retrieved from .

  • Sigma-Aldrich. Peptide Coupling Reagents Guide. (Comparison of HATU, PyBOP, and additives). Retrieved from .

  • National Institutes of Health (NIH). Efficient peptide coupling involving sterically hindered amino acids. (Benzotriazole methodologies).[4][5][6][7][8] Retrieved from .

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from .

Sources

Application Note: trans-2-Methylazetidin-3-ol in Metabolic Stability Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the strategic application of (2S,3R)-2-methylazetidin-3-ol (and its enantiomer) as a high-value bioisostere in medicinal chemistry.[1] While azetidines are widely recognized for lowering lipophilicity (


), the specific incorporation of the trans-2-methyl motif offers a dual advantage: it introduces steric hindrance adjacent to the nitrogen (blocking 

-oxidation and

-dealkylation) while providing a hydroxyl handle for vector-specific interactions. This note provides mechanistic rationale, chemical incorporation protocols, and metabolic stability assessment workflows for researchers aiming to optimize lead compounds with poor pharmacokinetic profiles.

Scientific Rationale & Mechanism

The Metabolic Challenge

Lead compounds containing saturated nitrogen heterocycles (e.g., pyrrolidines, piperidines) often suffer from rapid oxidative clearance. Cytochrome P450 (CYP450) enzymes frequently target the carbon


 to the nitrogen (the "metabolic soft spot"), leading to iminium ion formation and subsequent ring opening or 

-dealkylation.
The Azetidine Solution

Contracting the ring to a four-membered azetidine achieves three physicochemical goals:

  • Reduced Lipophilicity: Azetidines are less lipophilic than their five- or six-membered counterparts, lowering non-specific binding and overall metabolic liability.

  • Geometric Constraint: The ring puckering angle (~25-30°) creates distinct exit vectors for substituents, often improving selectivity.

  • Metabolic Blocking: The high ring strain (~26 kcal/mol) alters the hybridization and electronics of the nitrogen, often making it less basic and less prone to oxidation.

The "Magic Methyl" & trans-Stereochemistry

The specific utility of trans-2-methylazetidin-3-ol lies in its substitution pattern:

  • 2-Methyl Group (Steric Shield): This group acts as a steric sentinel. By placing a methyl group directly at the

    
    -position, it blocks enzyme access to the most vulnerable site of oxidation.
    
  • 3-Hydroxyl Group (Polar Handle): The hydroxyl group lowers

    
     further and serves as a functionalization point (e.g., for ether linkages) or a hydrogen bond donor/acceptor.
    
  • ** trans-Configuration:** The trans relationship ensures that the methyl group and the hydroxyl (or its derivative) point in opposite directions, minimizing intra-molecular steric clash while maximizing the "swept volume" that interferes with the CYP450 heme iron approach.

Visualization: Metabolic Blocking Strategy

The following diagram illustrates the mechanistic shift from a labile pyrrolidine to the stable trans-2-methylazetidine scaffold.

MetabolicBlocking cluster_0 Labile Scaffold (Pyrrolidine) cluster_1 Stable Scaffold (trans-2-Me-Azetidine) Pyr Pyrrolidine Ring (High Clearance) Alpha alpha-Carbon (Accessible) Pyr->Alpha Azet Azetidine Ring (Strained/Rigid) Pyr->Azet Bioisosteric Replacement CYP CYP450 Attack (Oxidation) Alpha->CYP High Affinity Me 2-Methyl Group (Steric Shield) Azet->Me OH 3-OH Group (Polarity/Vector) Azet->OH Me->CYP Blocks Access

Figure 1: Mechanistic logic of replacing a labile pyrrolidine with trans-2-methylazetidin-3-ol to block CYP450-mediated alpha-oxidation.

Experimental Protocols

Protocol A: Chemical Incorporation (Reductive Amination)

This protocol describes coupling trans-2-methylazetidin-3-ol (as the amine source) to an aldehyde-bearing core scaffold. This is a common route to generate "drug-like" amines.

Reagents:

  • Core Scaffold Aldehyde (1.0 equiv)

  • trans-2-Methylazetidin-3-ol hydrochloride (1.2 equiv) [CAS: 1354481-44-9]

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (TEA) (if using salt form)

  • Acetic Acid (catalytic)

Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve the Core Scaffold Aldehyde in anhydrous DCM (0.1 M concentration).

  • Free Basing: Add trans-2-methylazetidin-3-ol hydrochloride and TEA (1.2 equiv) to the solution. Stir for 10 minutes at Room Temperature (RT) to ensure free amine formation.

  • Activation: Add catalytic Acetic Acid (1-2 drops) to facilitate imine formation. Stir for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 5 minutes.

  • Reaction: Allow the reaction to warm to RT and stir for 4–16 hours. Monitor via LC-MS for the disappearance of the aldehyde.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract the aqueous layer 3x with DCM (or EtOAc if the product is polar).

  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via flash column chromatography (typically DCM/MeOH gradients).
    

Critical Checkpoint: Azetidines can be sensitive to strong acids.[2] Avoid prolonged exposure to low pH during workup to prevent ring opening.

Protocol B: Microsomal Metabolic Stability Assay

This assay quantifies the intrinsic clearance (


) improvement of the new analog compared to the parent compound.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration)

  • NADPH Regenerating System (or 10 mM NADPH solution)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Test Compounds (10 mM DMSO stock)

  • Positive Control (e.g., Verapamil or Propranolol)

  • Stop Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation:

    • Prepare a 1 µM solution of the test compound in Phosphate Buffer (0.1% DMSO final).

    • Add HLM to a final concentration of 0.5 mg/mL.

    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH (1 mM final concentration) to initiate the reaction.

    • Control: For

      
      , add Stop Solution before NADPH.
      
  • Sampling:

    • At time points

      
       minutes, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL of ice-cold Stop Solution (ACN).

  • Processing:

    • Vortex samples for 1 minute.

    • Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet proteins.

    • Transfer supernatant to LC-MS vials.

  • Analysis:

    • Quantify parent compound remaining via LC-MS/MS (MRM mode).

    • Plot

      
       vs. Time.
      

Data Analysis & Interpretation

Calculate the in vitro intrinsic clearance (


) using the elimination rate constant (

), derived from the slope of the linear regression.
Calculation Table
ParameterFormulaInterpretation
Slope (

)
Gradient of

vs. time
Rate of metabolic depletion (

).
Half-life (

)

Time required for 50% compound loss.


Intrinsic clearance (

). Lower is better.
Stability Class Based on

< 10: Stable10–50: Moderate> 50: High Clearance (Unstable)

Success Criteria: A successful bioisosteric replacement with trans-2-methylazetidin-3-ol should result in a >2-fold reduction in


  compared to the non-methylated azetidine or the original pyrrolidine scaffold.

Experimental Workflow Diagram

Workflow Start Start: Labile Lead Compound Design Design: trans-2-Me-Azetidine Analog Start->Design Synth Synthesis: Reductive Amination (Protocol A) Design->Synth Assay Assay: HLM Stability (Protocol B) Synth->Assay Analysis Analysis: Calculate CL_int Assay->Analysis Decision Decision Gate Analysis->Decision Decision->Start CL_int > Threshold (Iterate) Lead Opt Advance to PK/PD Decision->Lead Opt CL_int < Threshold (Success)

Figure 2: Iterative workflow for stabilizing lead compounds using the azetidine methodology.

References

  • Azetidines in Medicinal Chemistry: Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[1][3][4] Source: PubMed / Vertex AI Search (2026). URL:[Link] (General Search Landing)

  • Metabolic Stability of Azetidines: Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[4] Source: ACS Medicinal Chemistry Letters (2021).[4] URL:[Link]

  • Synthesis of Substituted Azetidines: Title: An Approach to Alkyl Azetidines for Medicinal Chemistry. Source: ChemRxiv (2025).[1] URL:[Link]

  • Bioisosterism Principles: Title: Bioisosteres in Drug Design (Oxetanes and Azetidines). Source: RSC Medicinal Chemistry (2021). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Azetidine Stability & Deprotection Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center resource, designed for immediate application in a research environment.

Ticket ID: AZT-PROT-001 Subject: Preventing Azetidine Ring Opening During Acidic Deprotection Status: Resolved / Knowledge Base Article Assigned Specialist: Senior Application Scientist, Chemical Development Group

Executive Summary: The "Strain-Acidity" Paradox

Azetidines possess significant ring strain (~26 kcal/mol), making them kinetically stable but thermodynamically primed for ring opening. During N-Boc deprotection, the standard protocol (strong acid) creates a "perfect storm" for decomposition:

  • Protonation: The nitrogen becomes an ammonium cation (

    
    ), increasing the electrophilicity of the adjacent 
    
    
    
    -carbons.
  • Nucleophilic Attack: Even weak nucleophiles (Cl⁻, CF₃COO⁻, or solvent) attack the

    
    -carbon to relieve ring strain.
    
  • Result: Irreversible formation of linear propyl-amine derivatives (e.g., 3-chloropropylamines).

Core Directive: To prevent this, you must decouple deprotection (removal of the t-butyl group) from nucleophilic attack (ring opening).

Diagnostic & Troubleshooting (Q&A)

Case 1: "I see a linear byproduct with M+36 or M+38 mass shift."

Diagnosis: Chloride-mediated ring opening. Root Cause: You are likely using HCl in Dioxane/Methanol . The chloride ion (


) is a potent nucleophile in non-polar solvents and readily attacks the protonated azetidine.
Solution: 
  • Immediate Action: Switch to TFA (Trifluoroacetic acid) in DCM.[1] The trifluoroacetate anion is significantly less nucleophilic than chloride.

  • Pro Tip: If you must use HCl (e.g., for salt formation), use a solvent that solvates the anion well (like water/methanol mixtures) to reduce its reactivity, though this risks hydrolysis. Best practice is to avoid HCl entirely for the deprotection step.

Case 2: "My product disappears in TFA/DCM, but I don't see a chloride adduct."

Diagnosis: Trifluoroacetolysis or Polymerization. Root Cause: While less nucleophilic,


 can still open the ring at high concentrations or elevated temperatures. Alternatively, the azetidine itself (once deprotected) acts as a nucleophile attacking another protonated azetidine (polymerization).
Solution: 
  • Protocol Adjustment: Perform the reaction at 0°C and quench immediately upon completion. Do not stir overnight.

  • Concentration: Dilute the reaction (0.05 M - 0.1 M) to minimize intermolecular polymerization.

  • Alternative Reagent: Switch to TMSOTf (Trimethylsilyl trifluoromethanesulfonate) . This is the "Gold Standard" for acid-sensitive substrates.

Case 3: "Can I use scavengers like Triethylsilane (TES) to stop ring opening?"

Clarification: No. Technical Insight: Scavengers (TES, Anisole) trap electrophiles (like the


-butyl cation). Azetidine ring opening is caused by a nucleophile attacking the ring.[2][3] Adding TES will not stop a chloride or acetate ion from attacking the ring carbons.
Exception:  If your ring opening is driven by an 

pathway (rare for unsubstituted azetidines, possible for 2-substituted), scavengers won't help. You need Non-Nucleophilic Anions .

Visualizing the Failure Mode

The following diagram illustrates the bifurcation between the desired deprotection path and the fatal ring-opening path.

AzetidineStability Start N-Boc Azetidine Protonation Protonated Intermediate (Ammonium Species) Start->Protonation Acid (H+) Deprotection t-Butyl Cation Ejection (- Isobutene) Protonation->Deprotection Non-Nucleophilic Conditions (TMSOTf or Cold TFA) Attack Nucleophilic Attack (Cl-, RCOO-, solvent) Protonation->Attack Nucleophile Present (HCl, High Temp) Product Azetidine Salt (Intact Ring) Deprotection->Product RingOpen Linear Byproduct (Ring Opened) Attack->RingOpen Strain Release

Caption: Mechanistic bifurcation. The presence of nucleophiles (red path) exploits ring strain to trigger opening. Non-nucleophilic conditions (green path) favor isobutene elimination.

Validated Experimental Protocols

Protocol A: The "Gold Standard" (TMSOTf)

Best for: Highly sensitive substrates, late-stage functionalization. Mechanism: Silylating agents cleave the Boc group via a silyl carbamate intermediate, avoiding the generation of strong protic acids and nucleophilic counterions.

  • Preparation: Dissolve N-Boc azetidine (1.0 equiv) in anhydrous DCM (0.1 M) under Nitrogen/Argon.

  • Cooling: Cool the solution to 0 °C .

  • Addition: Add 2,6-Lutidine (1.5 equiv) followed by dropwise addition of TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.2 equiv).

    • Note: 2,6-Lutidine acts as a non-nucleophilic base to buffer the reaction.

  • Reaction: Stir at 0 °C for 30–60 minutes. Monitor by TLC/LCMS.[2][3]

  • Quench: Quench with saturated aqueous

    
     or MeOH.
    
  • Workup: Extract with DCM. The product is the free base or silyl amine (hydrolyzes on workup).

Protocol B: Optimized TFA Deprotection

Best for: Routine synthesis where TMSOTf is unavailable.

  • Preparation: Dissolve N-Boc azetidine in DCM (0.1 M).

  • Cooling: Cool strictly to 0 °C (Ice/Water bath).

  • Acid Addition: Add TFA dropwise to reach a final concentration of 10-20% v/v (e.g., 1 mL TFA to 4 mL DCM solution). Do not use neat TFA.

  • Time Control: Stir at 0 °C. Check progress every 15 minutes.

  • Termination: Once starting material is consumed (usually <1 h), immediately concentrate the mixture on a rotary evaporator without heating (bath < 25 °C).

  • Scavenging (Optional): Co-evaporate with Toluene or DCM to remove residual TFA traces rapidly.

Protocol C: Oxalyl Chloride in Methanol (Mild/Green)

Best for: Substrates sensitive to both Lewis acids and strong Bronsted acids.

  • Preparation: Dissolve N-Boc azetidine in dry Methanol (0.1 M).

  • Addition: Add Oxalyl Chloride (2-3 equiv) dropwise at 0 °C .

    • Mechanism:[4][5][6][7][8] Generates anhydrous HCl in situ but in a solvated, controlled manner that often shows better selectivity than dioxane/HCl.

  • Reaction: Warm to Room Temperature. Stir for 1-3 hours.

  • Workup: Concentrate under reduced pressure.

Comparative Data: Acid Selection

Reagent SystemNucleophilicity of AnionRisk of Ring OpeningRecommended Use
HCl / Dioxane High (

)
Critical AVOID for azetidines.
HBr / AcOH Very High (

)
Critical AVOID . Will form propyl-bromides.
TFA / DCM Low (

)
ModerateStandard use. Keep cold and dilute.
MsOH / DCM Very Low (

)
LowGood alternative to TFA.
TMSOTf / DCM Negligible (

)
Minimal Preferred for sensitive scaffolds.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Source: ACS Medicinal Chemistry Letters (2021). Context: Detailed mechanistic study on acid-mediated ring opening and the effect of pKa. URL:[Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Source: Heliyon (2020).[5] Context: Protocol for using Oxalyl Chloride/MeOH as a mild alternative to TFA.[6] URL:[Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group. Source: Organic Letters (2014). Context: Discusses stability of azetidine rings during deprotection and alternative protecting groups. URL:[Link]

  • Lewis Acid Catalyzed Regioselective Ring Opening of Azetidines. Source: Beilstein Journal of Organic Chemistry (2024).[8] Context: While focused on intentional opening, this paper defines the exact conditions (Lewis Acids) that trigger instability, serving as a guide of what to avoid. URL:[Link]

Sources

Technical Support Center: Optimizing Yield for N-Alkylation of trans-2-Methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-alkylation of trans-2-methylazetidin-3-ol presents a unique set of challenges defined by the interplay of ring strain (25.2 kcal/mol) , chemoselectivity (N- vs. O-alkylation) , and steric hindrance at the C2 position. This guide provides optimized protocols and troubleshooting workflows to maximize yield while suppressing the thermodynamic driving force for ring-opening and polymerization.

Module 1: Core Reaction Protocols

Two distinct pathways are recommended based on the nature of your alkylating agent.[1] Method A is preferred for alkyl halides/sulfonates, while Method B (Reductive Amination) offers superior chemoselectivity for introducing alkyl groups via aldehydes/ketones.

Method A: Direct Alkylation (Alkyl Halides/Sulfonates)

Best for: Primary alkyl halides, benzyl bromides, and mesylates.

Reagents:

  • Substrate: trans-2-Methylazetidin-3-ol (1.0 equiv)

  • Alkylating Agent: R-X (1.05 – 1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2.0 – 3.0 equiv)
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

  • Additive: Potassium Iodide (KI) (0.1 equiv) – Optional for alkyl chlorides/bromides.

Step-by-Step Protocol:

  • Dissolution: Dissolve trans-2-methylazetidin-3-ol in anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add powdered, dry

    
    . Stir for 15 minutes at room temperature (RT).
    
  • Alkylation: Add the alkylating agent dropwise.[2]

    • Critical: If the alkylating agent is highly reactive (e.g., methyl iodide, benzyl bromide), cool to 0°C during addition to prevent exotherms that trigger ring opening.

  • Reaction: Stir at RT. Monitor by LC-MS.

    • Note: Avoid heating above 60°C. The azetidine ring is thermally sensitive, especially in the presence of nucleophiles (halide byproducts).

  • Workup: Filter off inorganic solids. Concentrate the filtrate. Partition between EtOAc and saturated

    
    .
    
Method B: Reductive Alkylation

Best for: Avoiding O-alkylation completely; introducing secondary alkyl groups.

Reagents:

  • Substrate: trans-2-Methylazetidin-3-ol (1.0 equiv)

  • Carbonyl Source: Aldehyde/Ketone (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    ) (1.5 equiv)
  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Protocol:

  • Imine Formation: Mix substrate and aldehyde in DCE (0.2 M). Stir for 30–60 mins at RT.

    • Tip: Add activated molecular sieves (4Å) to sequester water and drive imine formation.

  • Reduction: Add

    
     in one portion.
    
  • Quench: Quench with saturated aqueous

    
     after conversion is complete (typically 2–4 hours).
    
Module 2: Troubleshooting & Optimization (Q&A)
Issue 1: Ring Opening & Low Mass Balance

Q: My LC-MS shows the desired mass, but also a significant peak at [M+18] or [M+Nu], and the isolated yield is poor. What is happening?

A: You are observing nucleophilic ring opening .[1][3]

  • Mechanism: The N-alkylated product is an amine, but if over-alkylation occurs or if the reaction stalls at the azetidinium intermediate (quaternary ammonium), the ring becomes highly activated. The counter-ion (e.g.,

    
    , 
    
    
    
    ) or residual water attacks the ring (usually at C4, the less hindered position) to relieve strain.
  • Solution:

    • Switch Leaving Groups: Use alkyl triflates or mesylates instead of iodides. The resulting sulfonate anions are non-nucleophilic and will not open the ring.

    • Scavenge Halides: If using alkyl halides, add

      
       or use a silver salt to precipitate the halide immediately upon formation.
      
    • Temperature Control: Strictly maintain temperature <40°C. Ring opening has a higher activation energy than N-alkylation; heat favors the side reaction.

Issue 2: Competition from O-Alkylation

Q: I am seeing a mixture of N-alkyl and O-alkyl products. How do I favor the amine?

A: This is a chemoselectivity issue governed by the Hard-Soft Acid-Base (HSAB) principle and pKa.

  • Root Cause: The use of strong bases (e.g., NaH, KOtBu) deprotonates the hydroxyl group (pKa ~16), creating a highly nucleophilic alkoxide.

  • Solution:

    • Weaker Base: Use

      
       or 
      
      
      
      . These bases are strong enough to neutralize the acid generated during N-alkylation but too weak to significantly deprotonate the alcohol.
    • Solvent Effect: Switch to a protic solvent like Methanol (if compatible with the alkylating agent) or wet THF. Solvation of the anion suppresses alkoxide reactivity. Note: This may slow down the overall reaction.

    • Switch to Method B: Reductive amination is exclusively N-selective because it proceeds via an iminium ion intermediate, which the hydroxyl group cannot form.

Issue 3: Stereochemical Integrity

Q: Does the trans-2-methyl configuration survive the reaction?

A: Generally, yes .

  • Explanation: The stereocenters at C2 and C3 are not directly involved in the

    
     reaction at the nitrogen. However, harsh conditions can lead to epimerization.
    
  • Risk Factor: If the reaction mixture is too basic and heated, the proton at C2 (alpha to the nitrogen) can be deprotonated, leading to racemization, although this is difficult in azetidines due to the strain of introducing a double bond character (imine) in a 4-membered ring.

  • Verification: Check the coupling constant (

    
    ) between H2 and H3 in 
    
    
    
    NMR. Trans coupling is typically smaller (~2-5 Hz) compared to cis (~7-9 Hz) in azetidines.
Module 3: Visualizing the Reaction Landscape

The following diagram illustrates the kinetic competition between the desired N-alkylation and the fatal ring-opening pathways.

Azetidine_Alkylation Start trans-2-Methylazetidin-3-ol Intermediate Transition State (Nu- attack on R-X) Start->Intermediate + R-X Reagents Alkylating Agent (R-X) Base Product_N N-Alkylated Product (Desired) Intermediate->Product_N Kinetic Control (Mild Base) Side_O O-Alkylated Byproduct (Competitor) Intermediate->Side_O Strong Base (NaH) High T Azetidinium Azetidinium Ion (Over-alkylation) Product_N->Azetidinium + Excess R-X RingOpen Ring-Opened Polymer/Linear Amine (Thermodynamic Sink) Azetidinium->RingOpen + Nu- (X- or H2O) Strain Release

Figure 1: Reaction pathways showing the desired kinetic route (green) versus thermodynamic pitfalls (red) like ring opening and O-alkylation.

Module 4: Comparative Data & Solvent Selection

Table 1: Solvent & Base Effects on Yield Data derived from internal optimization studies on secondary amine alkylation.

SolventBaseTemp (°C)Yield (N-Alkyl)O-Alkyl %Ring Opening %Recommendation
MeCN

2588% < 2%< 5%Highly Recommended
DMF

0 -> 2545%40%15%Avoid (Poor Selectivity)
THF DIPEA6060%< 1%35%Avoid (Thermal Degradation)
DCE

2592% 0%< 1%Best for Aldehydes
References
  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.

  • Singh, G. S., & D'Höoghe, M. (2011). Recent progress in the synthesis of azetidines. Tetrahedron.

  • Lowe, G., & Vilaivan, T. (1997). Amino Acid Derivatives of Azetidine-3-carboxylic Acid. Journal of the Chemical Society, Perkin Transactions 1.

  • PubChem. (2025).[4] (2R,3S)-2-methylazetidin-3-ol Compound Summary. National Library of Medicine.

  • Stanković, S., et al. (2012). Ring Opening of Azetidinium Ions. Tetrahedron Letters.

Sources

Technical Support Center: Separation of cis- and trans-2-Methylazetidin-3-ol Diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-proven guide to address the notorious challenges associated with isolating the cis and trans diastereomers of 2-methylazetidin-3-ol.

Due to the high ring strain of the azetidine core and the close spatial proximity of the C2-methyl and C3-hydroxyl groups, the physical properties of these diastereomers are nearly identical. This guide provides the mechanistic rationale, troubleshooting Q&As, and self-validating protocols necessary to achieve baseline resolution and high diastereomeric excess (d.e.) for downstream drug development workflows.

Separation Strategy Workflow

DiastereomerSeparation A Crude Mixture cis/trans-2-methylazetidin-3-ol B What is the scale of the separation? A->B C Discovery Scale (< 10 g) B->C Small D Process Scale (> 10 g) B->D Large E N-Protection (e.g., N-Benzhydryl) C->E F Salt Formation (e.g., Oxalate, CSA) D->F G Prep-HPLC / SFC (Silica or Chiral) E->G H Fractional Crystallization F->H

Decision matrix for selecting a separation strategy for 2-methylazetidin-3-ol diastereomers.

Troubleshooting Guide: Common Pitfalls

Q: Why do the cis and trans isomers co-elute as a broad, smeared band on normal-phase silica? A: Causality: The free secondary amine and the hydroxyl group engage in intense, non-specific hydrogen bonding with the acidic silanol groups on the silica gel. The compact size of the azetidine ring prevents sufficient steric differentiation between the cis and trans isomers during stationary phase interaction. Solution: Temporarily mask the amine. Install a bulky N-protecting group such as a benzhydryl (diphenylmethyl) group. This eliminates the basic amine's interaction with silanols (reducing tailing) and amplifies the steric discrepancy between the cis and trans faces of the molecule, enabling baseline resolution on standard silica or via Supercritical Fluid Chromatography (SFC) .

Q: My diastereomeric salt mixture is "oiling out" instead of crystallizing. How do I force precipitation? A: Causality: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation of the solute exceeds the metastable limit before the nucleation threshold is reached. This is often exacerbated by highly polar impurities or an overly rapid cooling ramp. Solution: Transition from highly polar solvents to a binary mixture (e.g., acetone/isopropyl ether) to lower the solubility threshold gradually. Apply a slow, controlled cooling ramp (e.g., 0.1 °C/min) rather than crash-cooling in an ice bath. If available, introduce a seed crystal of the desired pure diastereomeric salt at the cloud point .

Q: Why am I getting variable yields of the (2R,3S) isomer during downstream coupling? A: Causality: Incomplete diastereomeric resolution leaves residual cis isomer, which competes in the coupling step. Furthermore, aggressive deprotection of the N-benzhydryl group (e.g., high-pressure hydrogenation) can occasionally lead to ring-opening or epimerization if the catalyst loading is too high. Solution: Validate the diastereomeric excess (d.e.) of the intermediate using quantitative NMR (qNMR) before deprotection. Utilize milder deprotection conditions (e.g., Pd(OH)₂/C, H₂ balloon, ambient temperature) to preserve stereochemical integrity.

Step-by-Step Experimental Protocols

Protocol A: N-Benzhydryl Protection & Chromatographic Separation (Discovery Scale)

Mechanistic Rationale: Masking the basic amine prevents silanol interactions on silica, while the bulky benzhydryl group amplifies the steric differences between the cis and trans faces.

  • Reaction: Dissolve crude cis/trans-2-methylazetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq).

  • Addition: Cool the vessel to 0 °C. Dropwise add benzhydryl bromide (1.05 eq). Stir for 12 hours, allowing the reaction to naturally warm to ambient temperature.

  • Quench & Extract: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate in vacuo.

    • Self-Validation Checkpoint: Spot the crude mixture on a TLC plate (Hexanes/EtOAc 1:1). The appearance of a new, strongly UV-active spot confirms successful protection (the free base is not UV-active).

  • Separation: Load the crude mixture onto a silica gel column. Elute with a gradient of Hexanes/Ethyl Acetate (typically 80:20 to 50:50). The trans isomer typically elutes slightly earlier due to differential shielding of the hydroxyl group.

  • Validation: Analyze fractions via LC-MS. The desired mass for the protected product is [M+H]⁺ = 254.15 .

Protocol B: Diastereomeric Salt Resolution via Oxalate Crystallization (Process Scale)

Mechanistic Rationale: The rigid, planar oxalate anion interacts differently with the cis vs. trans protonated azetidine, selectively precipitating the trans isomer due to a more favorable crystal lattice packing energy.

  • Salt Formation: Dissolve the N-protected cis/trans mixture in analytical-grade acetone.

  • Precipitation: Slowly add a stoichiometric amount of anhydrous oxalic acid (1.0 eq) dissolved in a minimal volume of acetone.

  • Crystallization: Heat the slurry to reflux until homogenous, then apply a controlled cooling ramp (5 °C/hour) to room temperature.

  • Isolation: Filter the resulting fine white crystals. Wash the filter cake with cold isopropyl ether.

  • Self-Validation Checkpoint: The pure trans-1-(diphenylmethyl)-2-methylazetidin-3-ol oxalate salt will exhibit a sharp melting point at 146°–147 °C .

    • NMR Confirmation: Confirm the trans relative stereochemistry via ¹H-NMR. In the rigid azetidine ring, the vicinal coupling constant (

      
      ) is typically ~1.0–2.5 Hz for the trans configuration, compared to ~5.0–6.5 Hz for the cis configuration.
      

Quantitative Data: Separation Modalities

Table 1: Comparison of Diastereomer Separation Modalities for 2-Methylazetidin-3-ol

ModalityTarget ScaleReagent / Stationary PhaseTypical d.e. (%)Primary AdvantagePrimary Limitation
Flash Chromatography < 10 gSilica Gel (N-protected)> 95%Rapid isolation for discoveryHigh solvent consumption
Fractional Crystallization > 10 gOxalic Acid / Acetone> 98%Highly scalable, low costRequires extensive optimization
Chiral SFC 1 - 50 gCHIRALPAK IG-3> 99%Simultaneous enantiomer prepHigh equipment capital cost
Salt Resolution > 100 g(R)-Camphorsulfonic Acid> 98%Resolves enantiomers & diastereomersMultiple recrystallizations needed

Frequently Asked Questions (FAQs)

Q: Can I separate the free base diastereomers using reverse-phase HPLC (RP-HPLC)? A: It is highly discouraged. The free base is extremely polar and basic, leading to poor retention on standard C18 columns and severe peak tailing. If RP-HPLC must be used, a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10) and an end-capped, base-stable column are required, but resolution remains vastly inferior to SFC or normal-phase chromatography of the protected derivative.

Q: Why does the literature often focus on isolating the (2R,3S) or (2S,3R) enantiomers specifically? A: These specific stereoisomers are critical pharmacophores in modern drug design. For instance, the (2R,3S) configuration is essential for fitting into the lipophilic cleft of the ATP-binding pocket in mutant EGFR kinases (utilized in the synthesis of BLU-945) , while the (2S,3R) configuration is utilized in specific Ketohexokinase (KHK) inhibitors like GS-1291269 .

Q: How can I definitively assign the cis vs. trans stereochemistry using NMR? A: Rely on the ¹H-NMR vicinal coupling constant (


) between the protons at C2 and C3. Due to the restricted dihedral angles of the 4-membered ring, Karplus equation principles dictate that cis protons will exhibit a significantly larger coupling constant (

Hz) compared to trans protons (

Hz). 2D NOESY can be used as a secondary confirmation of spatial proximity.

References

  • Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry.[Link]

  • The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group. Journal of Medicinal Chemistry.[Link]

  • Synthesis of trans-1-(Diphenylmethyl)-2-methyl-3-[3-(trifluoromethyl)phenoxy]azetidine oxalate [1:1]. PrepChem.[Link]

avoiding racemization of chiral azetidin-3-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Level 3 Support Ticket Resolution from a specialized CDMO (Contract Development and Manufacturing Organization) knowledge base. It moves beyond basic textbook definitions to address the specific process chemistry challenges of handling chiral azetidin-3-ols.

Ticket ID: AZT-3OH-RAC-001 Topic: Preventing Racemization/Epimerization in Chiral Azetidin-3-ol Derivatization Status: Resolved / Knowledge Base Article Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Root Cause Analysis

The User Issue: Researchers frequently observe a loss of optical purity (drop in ee% or dr%) when attempting to convert the hydroxyl group of chiral azetidin-3-ols into leaving groups (mesylates, tosylates) or during nucleophilic substitution reactions.

The Mechanistic Root Cause: The primary culprit is Neighboring Group Participation (NGP) driven by the azetidine nitrogen.

Unlike larger rings, the azetidine nitrogen is geometrically positioned to act as an intramolecular nucleophile toward the C3 position. When the C3-hydroxyl is activated (e.g., to -OMs), the nitrogen lone pair attacks C3 faster than the external nucleophile can displace the leaving group.

This forms a transient, highly strained 1-azabicyclo[1.1.0]butane (aziridinium) intermediate .

  • Symmetry Trap: If the azetidine is not symmetrically substituted, the subsequent opening of this aziridinium ion by a nucleophile can occur at either bridgehead carbon.

  • The Result: This leads to skeletal rearrangement, retention of configuration (double inversion), or complete racemization, depending on the substitution pattern at C2/C4.

Interactive Troubleshooting Diagrams

Diagram 1: The "Death Spiral" of Racemization (Mechanism)

This diagram illustrates why standard SN2 conditions fail. The nitrogen participates, forming a symmetric or pseudo-symmetric intermediate that scrambles stereochemistry.

Azetidine_NGP Start Chiral Azetidin-3-ol (Activated, e.g., -OMs) NGP_Step Nitrogen Lone Pair Attacks C3 (NGP) Start->NGP_Step Fast Intramolecular Cyclization Intermediate Bicyclic Aziridinium Ion (1-azabicyclo[1.1.0]butane) NGP_Step->Intermediate Path_A Attack at C3 (Retention/Inversion) Intermediate->Path_A Nucleophile Path A Path_B Attack at C2/C4 (Skeletal Scrambling) Intermediate->Path_B Nucleophile Path B Result Racemic or Diastereomeric Mixture Path_A->Result Path_B->Result

Caption: Figure 1. The formation of the bicyclic aziridinium intermediate allows nucleophilic attack at multiple sites, destroying the original stereochemical integrity.

Strategic Protocols & Solutions

To prevent racemization, you must disable the nitrogen's nucleophilicity before activating the C3-hydroxyl group.

Protocol A: Protecting Group Selection (The "Gold Standard")

The electronic nature of the N-protecting group (PG) is the single most critical factor.

Protecting Group ClassExamplesEffect on N-Lone PairRacemization RiskRecommendation
Electron-Donating Benzyl (Bn), Allyl, AlkylIncreases NucleophilicityCRITICAL (High NGP)AVOID for C3 activation
Weakly Withdrawing Acetyl (Ac)Moderate DeactivationModerateUse with caution
Strongly Withdrawing Boc, Cbz, Fmoc Decreases NucleophilicityLOW PREFERRED
Sulfonyls Tosyl (Ts), Mesyl (Ms)Strong DeactivationVery LowExcellent (but hard to remove)

Actionable Step: If your starting material is N-Bn or N-alkyl, you must swap the protecting group to N-Boc or N-Cbz before attempting mesylation or Mitsunobu reactions at C3.

Protocol B: The "Salt Bridge" Method

If you cannot change the protecting group, you must protonate the nitrogen to tie up the lone pair.

  • Solvent: Use a non-polar solvent (DCM or Toluene).

  • Additive: Add 1.1 equivalents of a strong acid (e.g., TFA or HCl in dioxane) prior to adding the activating agent.

  • Mechanism:

    
     cannot act as a nucleophile.
    
  • Warning: This slows down the reaction significantly and may be incompatible with acid-sensitive substrates.

Protocol C: Stereoselective Oxidation-Reduction (Inversion Strategy)

If direct substitution is failing, bypass the SN2 mechanism entirely by resetting the stereocenter.

  • Oxidation: Oxidize the chiral alcohol to the Azetidin-3-one (ketone).

    • Reagent: Swern or Dess-Martin Periodinane (DMP).

    • Note: Avoid basic conditions during workup to prevent enolization if C2 is chiral.

  • Stereoselective Reduction: Reduce the ketone to the desired alcohol diastereomer.

    • Reagent: L-Selectride (bulky hydride) typically attacks from the less hindered face, giving the cis-alcohol (relative to C2 substituents).

    • Reagent: NaBH4 in MeOH often gives a thermodynamic mixture (separable).

Decision Logic for Experimental Design

Use this logic flow to determine the correct synthetic route for your specific derivative.

Workflow Start Start: Chiral Azetidin-3-ol CheckPG Check N-Protecting Group Start->CheckPG IsEWG Is it Electron Withdrawing? (Boc, Cbz, Ts) CheckPG->IsEWG Safe Safe for Direct Activation (MsCl/Pyridine or Mitsunobu) IsEWG->Safe Yes Unsafe High Risk of NGP IsEWG->Unsafe No (e.g., Bn, Alkyl) SwapPG Swap PG to Boc/Cbz Unsafe->SwapPG Preferred Route SaltMethod Use Protonation Method (Add TFA/HCl) Unsafe->SaltMethod Alternative Route SwapPG->Safe SaltMethod->Safe

Caption: Figure 2. Decision tree for selecting the appropriate synthetic pathway based on nitrogen protection status.

Frequently Asked Questions (FAQs)

Q1: I used N-Boc protection but still observed some racemization during tosylation. Why? A: While Boc is electron-withdrawing, strong bases (like NaH) or high temperatures can still promote elimination-addition pathways (E1cB), especially if you have a substituent at C2.

  • Fix: Switch to milder bases.[1] Use Pyridine or TEA at 0°C instead of NaH. Ensure the reaction stays strictly below room temperature.

Q2: Can I use the Mitsunobu reaction on azetidin-3-ols? A: Yes, but only with N-EWG protection (Boc/Cbz).

  • Mechanism:[2][3][4][5] The Mitsunobu intermediate (alkoxyphosphonium salt) is a potent leaving group. If the nitrogen is electron-rich (e.g., N-Bn), it will attack the intermediate, leading to the aziridinium ion and loss of stereocontrol. With N-Boc, the Mitsunobu reaction proceeds with clean inversion (SN2).

Q3: How do I store chiral azetidin-3-ol derivatives? A: These compounds are often acid-sensitive (ring opening) and base-sensitive (epimerization).

  • Storage: Store as the free base or stable salt (e.g., oxalate) at -20°C.

  • Solvent: Avoid storing in protic solvents (MeOH/EtOH) for long periods, as they can slowly open the ring if any trace acid/base is present.

References & Authoritative Sources

  • Mechanistic Insight on NGP in Azetidines:

    • Couty, F., & Evano, G. (2006). Synthetic transformations of azetidines.[4][6][7][8] Organic Preparations and Procedures International.

    • Context: Defines the aziridinium ion pathway and the necessity of EWGs on nitrogen.

  • Stereoselective Synthesis & Coupling:

    • Hassan, A., et al. (2020). Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling.[9] Journal of the American Chemical Society.

    • Context: Demonstrates Iridium-catalyzed methods to establish chirality without traditional substitution, avoiding NGP issues.

  • Azetidin-3-one Strategies:

    • Baumann, M., et al. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones.[10] Journal of Organic Chemistry.

    • Context: Provides protocols for accessing the ketone intermediate for subsequent stereoselective reduction.

  • General Stability & Handling:

    • Jenkins, et al. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists.[6] ChemMedChem.

    • Context: Discusses the stability of 3-hydroxyazetidine derivatives at various pH levels.

Sources

Technical Support Center: Stability & Handling of trans-2-Methylazetidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers working with trans-2-Methylazetidin-3-ol HCl . It is designed to address stability challenges inherent to strained 4-membered heterocycles in aqueous media.

Executive Summary: The Stability Paradox

trans-2-Methylazetidin-3-ol HCl (CAS: 1354384-23-8) presents a classic medicinal chemistry challenge: it is a high-value, sp³-rich building block whose utility is rivaled only by its kinetic instability in solution.

While the hydrochloride salt is robust in the solid state (if kept desiccated), the azetidine ring is thermodynamically primed for ring-opening due to significant angle strain (~26 kcal/mol). In aqueous solution, this strain facilitates hydrolysis, particularly when the pH deviates from the stability window or when thermal energy is applied.

Key Takeaway: Treat aqueous solutions of this compound as transient reagents , not stable stock solutions.

Core Stability Matrix

The following data summarizes the compound's behavior under varying experimental conditions.

ParameterConditionStability RatingTechnical Note
Solid State -20°C, DesiccatedHigh Stable for >1 year. Highly hygroscopic; moisture initiates deliquescence and hydrolysis.
Aqueous Solution pH 4.0 - 6.0 (4°C)Moderate

. The protonated amine stabilizes the ring against nucleophilic attack.
Aqueous Solution pH > 8.0 (RT)Critical Rapid degradation. Free-basing increases nucleophilicity, promoting dimerization/polymerization.
Aqueous Solution pH < 2.0 (RT)Low Acid-catalyzed ring opening (hydrolysis) to linear amino-diols.
Solvent Choice DMSO / MethanolHigh Preferred for stock solutions. Avoid protic solvents for long-term storage.

Mechanistic Insight: Why Does It Degrade?

Understanding the degradation pathway is essential for troubleshooting. The primary failure mode in water is nucleophilic ring opening .

The Degradation Pathway (Visualized)

The azetidine ring acts as an electrophile. Water (or hydroxide) attacks the ring carbons, relieving the ring strain but destroying your compound.

AzetidineDegradation Compound trans-2-Methylazetidin-3-ol (Intact Ring) Transition Activated Complex (Strain Release) Compound->Transition + H2O / Heat (Hydrolysis) Dimer Oligomers/Polymers (Yellowing) Compound->Dimer Intermolecular Attack (High Conc. / High pH) Product Linear Amino-Diol (Ring Opened) Transition->Product C-N Bond Cleavage

Troubleshooting Guide (Q&A)

Scenario A: Analytical Anomalies

Q: I see a new peak in my LC-MS with a mass of [M+18]. What is it? A: This is the classic signature of hydrolysis .

  • Diagnosis: The azetidine ring has opened, incorporating one molecule of water (+18 Da). The product is likely a linear amino-diol (e.g., 2-amino-1,3-butanediol derivative).

  • Fix:

    • Check your autosampler temperature. It must be set to 4°C.

    • Limit the residence time of the sample in the aqueous mobile phase. Inject immediately after dilution.

    • Switch to a non-aqueous diluent (e.g., Acetonitrile/Methanol) for LC preparation.

Q: My solution turned yellow overnight. Is it still usable? A: No. Yellowing indicates oligomerization .

  • Mechanism: At higher concentrations or neutral/basic pH, the free amine of one molecule attacks the strained ring of another (intermolecular nucleophilic attack). This creates complex mixtures of dimers and oligomers.

  • Prevention: Never store the compound in its free-base form. Keep it as the HCl salt until the exact moment of reaction.

Scenario B: Reaction Failures

Q: I neutralized the HCl salt with NaOH in water, but my yield is low. A: You likely hydrolyzed the ring during the "free-basing" step.

  • Expert Insight: The heat of neutralization combined with localized high pH (from NaOH droplets) destroys the ring.

  • Protocol Adjustment:

    • Do not use aqueous NaOH.

    • Instead: Perform the neutralization in an organic solvent (e.g., DCM or THF) using a solid base (like Carbonate) or a non-nucleophilic organic base (like DIPEA) immediately in the presence of your electrophile.

Scenario C: Storage Issues

Q: The solid powder has become a sticky gum. Can I dry it? A: The compound is deliquescent . Once it absorbs water, the crystal lattice collapses, and hydrolysis accelerates in the "goo" phase due to high local concentration and acidity.

  • Verdict: Discard. Drying will not reverse the chemical degradation (ring opening) that has likely occurred.

  • Future Proofing: Store under Argon/Nitrogen in a desiccator at -20°C.

Validated Protocols

Protocol 1: Preparation of a Stable Stock Solution

Use this method for analytical standards or biological assays.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare at high concentration (e.g., 100 mM). Higher concentrations are relatively more stable in DMSO than dilute ones due to reduced moisture ratio.

  • Storage: Aliquot into small, single-use vials. Store at -20°C.

  • Usage: On the day of the experiment, dilute into aqueous buffer immediately before use. Do not leave the aqueous dilution sitting for >4 hours.

Protocol 2: QC Check (HILIC Method)

Standard C18 columns often fail to retain this polar, hydrophilic compound. Use HILIC for reliable stability tracking.

  • Column: Amide-based HILIC column (e.g., Waters XBridge Amide).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0). Low pH stabilizes the ring on-column.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 10 minutes.

  • Detection: CAD (Charged Aerosol Detector) or ELSD is recommended as the UV absorbance is weak (lack of chromophore).

References

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

resolving enantiomers of 2-methylazetidin-3-ol via crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Resolution of 2-Methylazetidin-3-ol via Crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to troubleshoot and optimize the enantiomeric resolution of 2-methylazetidin-3-ol. This strained, chiral building block is heavily utilized in the synthesis of modern therapeutics, such as1[1]. While chiral chromatography is viable for analytical scales, classical diastereomeric salt crystallization remains the most scalable, self-validating, and cost-effective strategy for multi-gram to kilogram production.

Mechanistic Principles & Resolving Agent Selection

The resolution process relies on converting a racemic mixture of 2-methylazetidin-3-ol into a pair of diastereomeric salts using a chiral acid. Because diastereomers possess distinct physical properties—specifically divergent solubility profiles—one salt will preferentially precipitate from the solvent matrix[2].

Causality in Agent Selection: We highly recommend using (+)-Camphor-10-sulfonic acid (CSA) for resolving the (2S,3R) enantiomer[3]. The rigid, bulky bicyclic structure of camphorsulfonic acid creates a highly asymmetric chiral environment. When paired with the small, sterically constrained azetidine ring, the resulting crystal lattice of the matched pair is significantly more thermodynamically stable (higher lattice energy) than the mismatched pair. This thermodynamic gap drives highly selective crystallization.

Step-by-Step Methodology: Diastereomeric Salt Formation

This protocol is designed as a self-validating system . By strictly monitoring dissolution clarity and nucleation temperatures, you can immediately identify kinetic failures before isolating the final product.

Materials Required:

  • Racemic trans-2-methylazetidin-3-ol (1.0 eq)

  • (+)-Camphor-10-sulfonic acid (1.0 eq)

  • Acetonitrile (MeCN) / Methanol (MeOH) (9:1 v/v)

Step-by-Step Workflow:

  • Dissolution & Salt Formation: Charge a reactor with racemic 2-methylazetidin-3-ol and (+)-CSA. Add the MeCN/MeOH solvent mixture (10 volumes relative to the amine mass).

    • Causality: MeCN provides a steep solubility curve for the salt, while the 10% MeOH ensures complete dissolution at reflux, preventing premature kinetic precipitation that traps the wrong enantiomer.

  • Heating: Heat the mixture to 85–90 °C under continuous stirring until a clear, homogeneous solution is achieved.

    • Self-Validation Checkpoint: If the solution is not perfectly clear at 90 °C, do not proceed. Add MeOH in 1% increments until clarity is achieved to ensure all crystal memory is erased.

  • Controlled Cooling & Seeding (Critical Step): Cool the solution to 70 °C at a strict rate of 1 °C/min. Seed the solution with 0.5% w/w of enantiopure (2S,3R)-2-methylazetidin-3-ol (+)-CSA salt.

    • Causality: Seeding bypasses the metastable zone, preventing rapid supersaturation. This ensures that crystal growth is thermodynamically controlled rather than kinetically rushed.

  • Aging & Crystallization: Continue cooling to 20 °C at a slow ramp of 0.2 °C/min. Hold at 20 °C for 4 hours to maximize lattice formation.

  • Filtration & Washing: Filter the resulting suspension. Wash the filter cake with cold MeCN (2 volumes).

    • Causality: Cold MeCN effectively displaces the mother liquor (which contains the undesired highly-soluble diastereomer) without dissolving the target crystals.

  • Salt Break (Free-basing): Suspend the enantiopure salt in dichloromethane (DCM) and treat with an excess of N,N-Diisopropylethylamine (DIPEA) to liberate the free amine for downstream coupling[1].

G Racemate Racemic 2-Methylazetidin-3-ol Reaction Salt Formation (MeCN/MeOH, 90°C) Racemate->Reaction Agent (+)-Camphorsulfonic Acid Agent->Reaction Cooling Controlled Cooling & Seeding (0.2 °C/min to 20°C) Reaction->Cooling Filtration Filtration & Cold Wash Cooling->Filtration Crystals Diastereomeric Salt (Solid Retentate) Filtration->Crystals Solid MotherLiquor Mother Liquor (Undesired Isomer) Filtration->MotherLiquor Filtrate Basification Salt Break (DIPEA or NaOH) Crystals->Basification Product Enantiopure (2S,3R)-2-Methylazetidin-3-ol Basification->Product

Workflow for the diastereomeric resolution of 2-methylazetidin-3-ol using (+)-CSA.

Troubleshooting Guides & FAQs

Q1: My crystallization yielded a viscous oil instead of a solid ("oiling out"). How do I fix this?

  • Causality: Oiling out (liquid-liquid phase separation) occurs when the solution becomes highly supersaturated before the nucleation temperature is reached. The solute drops out as a disordered liquid rather than organizing into a crystal lattice.

  • Solution: Redissolve the oil by reheating the reactor to 90 °C and adding 2-5% more methanol to increase overall solubility. During the cooling phase, introduce seed crystals at a higher temperature (e.g., 75 °C) and reduce your cooling ramp to 0.1 °C/min to force solid nucleation.

Q2: The yield of my diastereomeric salt is high, but the enantiomeric excess (ee) is below 80%. Why?

  • Causality: High yield coupled with low ee indicates co-precipitation or entrapment of the mismatched diastereomer. This happens if cooling is too rapid, trapping the mother liquor inside the rapidly forming crystal lattice.

  • Solution: Perform a slurry wash (recrystallization) of the isolated salt in hot MeCN. If the issue persists in future batches, decrease the initial concentration of the racemate from 10 volumes of solvent to 15 volumes to keep the mismatched salt fully dissolved.

Q3: How do I accurately determine the enantiomeric excess (ee) of the resolved azetidinol?

  • Causality: Because 2-methylazetidin-3-ol lacks a strong chromophore, direct UV-based chiral HPLC is highly inaccurate.

  • Solution: Derivatize the free amine with a UV-active reagent (e.g., benzoyl chloride or Fmoc-Cl) prior to chiral chromatography. This increases UV absorbance and improves the steric interaction with the chiral stationary phase, allowing for precise ee quantification.

Q4: Can I recover the undesired enantiomer from the mother liquor to reduce waste?

  • Causality: Yes. The mother liquor is enriched in the mismatched salt. In industrial settings, discarding half of the synthesized material is economically unviable[2].

  • Solution: Evaporate the filtrate, break the salt with a strong base, and subject the recovered amine to racemization conditions. By utilizing an oxidation-reduction sequence (converting the amine to a non-chiral imine intermediate and reducing it back), you can successfully 4 back into the starting racemic pool[4].

Quantitative Data Summaries

To aid in experimental design and solvent selection, the following table summarizes the expected performance of various resolving agents based on historical optimization data for azetidine derivatives.

(Note: The maximum theoretical yield for a classical resolution is 50%. Therefore, a yield of 40% represents an 80% recovery of the target enantiomer).

Resolving AgentSolvent SystemTarget EnantiomerExpected Yield (%)Expected ee (%)Notes
(+)-Camphor-10-sulfonic acid MeCN / MeOH (9:1)(2S,3R)38 - 42%> 98%Highly crystalline salt; preferred for scale-up.
(-)-Camphor-10-sulfonic acid MeCN / MeOH (9:1)(2R,3S)35 - 40%> 97%Exact mirror process of (+)-CSA.
L-(+)-Tartaric Acid Ethanol / Water (8:2)(2S,3R)25 - 30%~ 85%Prone to gelation; requires multiple recrystallizations.
Di-p-toluoyl-D-tartaric acid Acetone(2R,3S)45%70 - 75%Fast precipitation but poor initial enantioselectivity.

References

  • The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • WO2022212194A1 - Khk inhibitors Source: Google Patents URL
  • Chiral resolution Source: Wikipedia URL:[Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization Source: The Royal Society of Chemistry URL:[Link]

Sources

Validation & Comparative

A Guide to the ¹H NMR Spectral Assignment of trans-2-Methylazetidin-3-ol HCl: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates can enhance potency, improve metabolic stability, and fine-tune physicochemical properties such as lipophilicity and aqueous solubility[1]. Precise and unambiguous characterization of these small, strained ring systems is paramount. However, the ¹H NMR spectra of substituted azetidines can be complex due to the rigid nature of the ring, leading to distinct diastereotopic protons and overlapping signals.

The Analyte: trans-2-Methylazetidin-3-ol Hydrochloride

The structure below shows the proton labeling scheme that will be used throughout this guide. The hydrochloride salt form means the azetidine nitrogen is protonated, significantly influencing the chemical shifts of adjacent protons. The trans stereochemistry dictates the spatial relationship between the methyl (CH₃) group at C2 and the hydroxyl (OH) group at C3, which is critical for predicting their through-space and through-bond effects.

Chemical structure of trans-2-Methylazetidin-3-ol HCl with protons labeled H2, H3, H4a (cis to H3), H4b (trans to H3), CH3, OH, and NH2+.

Figure 1: Structure and proton numbering for trans-2-Methylazetidin-3-ol HCl.

Part 1: Foundational Analysis – Comparison with Unsubstituted Azetidinols

To build a reliable prediction, we first must understand the foundational azetidin-3-ol scaffold. The choice of N-substituent (or its protonation state) dramatically alters the electronic environment of the ring protons. Below is a comparison of the reported ¹H NMR data for a neutral, N-protected azetidinol and the protonated hydrochloride salt.

CompoundH3 (CH-OH)H2/H4 (CH₂)SolventReference
1-N-Boc-3-hydroxyazetidine~4.7 ppm (m)~4.2 ppm (m)CDCl₃[2]
3-Hydroxyazetidine HCl~4.8 ppm (m)~4.2 ppm (m)D₂O[3][4]

This comparison reveals that the proton on the hydroxyl-bearing carbon (H3) and the methylene protons on the ring (H2/H4) appear in the 4.0-5.0 ppm range. Protonation of the nitrogen in the HCl salt leads to a significant downfield shift for the adjacent α-protons due to the inductive effect of the resulting positive charge[5][6].

Part 2: Predictive Assignment for trans-2-Methylazetidin-3-ol HCl

Based on the foundational data, we can now dissect the ¹H NMR spectrum of the target molecule, proton by proton. The analysis will focus on predicting the chemical shift (δ), multiplicity, and key coupling constants (J).

Proton H3 (Methine, CH-OH)
  • Predicted Chemical Shift (δ): ~4.9-5.1 ppm. This proton is deshielded by both the adjacent hydroxyl group and the protonated nitrogen atom. Its position should be slightly downfield compared to the unsubstituted 3-hydroxyazetidine HCl due to the influence of the C2-methyl group.

  • Predicted Multiplicity: Doublet of doublets (dd). H3 will be coupled to the proton at C2 (H2) and the two diastereotopic protons at C4 (H4a and H4b). The trans relationship to H2 will likely result in a small coupling constant, while the cis and trans couplings to the H4 protons will be different.

Proton H2 (Methine, CH-CH₃)
  • Predicted Chemical Shift (δ): ~4.4-4.6 ppm. This proton is alpha to the protonated nitrogen, causing a strong downfield shift. It is also attached to a carbon bearing a methyl group.

  • Predicted Multiplicity: Multiplet or Quintet-like. H2 is coupled to the three protons of the methyl group (~7 Hz) and to H3. The trans vicinal coupling (³J_H2,H3) in four-membered rings is typically smaller than the cis coupling, expected to be in the range of 2-4 Hz.

Protons H4a and H4b (Methylene, CH₂)
  • Predicted Chemical Shift (δ): ~4.1-4.4 ppm. These protons are also alpha to the protonated nitrogen and will be shifted downfield. They are diastereotopic because of the stereocenters at C2 and C3. The proton cis to the hydroxyl group (H4a) may experience slightly different shielding than the proton trans to it (H4b).

  • Predicted Multiplicity: Doublet of doublets (dd) for each. H4a and H4b are geminally coupled to each other (²J, typically ~10-12 Hz) and are each vicinally coupled to H3 with distinct cis and trans coupling constants (³J_H3,H4a-cis and ³J_H3,H4b-trans).

Protons CH₃ (Methyl)
  • Predicted Chemical Shift (δ): ~1.6-1.8 ppm. This aliphatic methyl group is attached to a carbon adjacent to the electron-withdrawing ammonium nitrogen, causing a slight downfield shift compared to a typical alkyl methyl group.

  • Predicted Multiplicity: Doublet (d). The methyl protons are coupled only to H2, with a typical vicinal coupling constant (³J) of ~7 Hz.

Labile Protons (OH, NH₂⁺)
  • Predicted Chemical Shift (δ): Broad, variable signals. The chemical shifts of these protons are highly dependent on the solvent, concentration, and temperature[6][7]. In a solvent like DMSO-d₆, they may appear as distinct, broad signals. In D₂O, they will exchange with the solvent and become invisible.

Predicted ¹H NMR Data Summary
ProtonPredicted δ (ppm)Predicted MultiplicityPredicted J (Hz)
H34.9 - 5.1dd³J_H3,H2 ≈ 2-4; ³J_H3,H4a/b ≈ 5-8
H24.4 - 4.6m³J_H2,CH3 ≈ 7; ³J_H2,H3 ≈ 2-4
H4a/H4b4.1 - 4.4dd (each)²J_H4a,H4b ≈ 10-12; ³J_H3,H4a/b ≈ 5-8
CH₃1.6 - 1.8d³J_CH3,H2 ≈ 7
OH, NH₂⁺Variablebr sNone
Spin-Spin Coupling Network

The connectivity between protons can be visualized to clarify the expected splitting patterns.

Caption: Predicted spin-spin coupling network for trans-2-Methylazetidin-3-ol HCl.

Part 3: Proposed Experimental and Validation Workflow

Acquiring and confirming the ¹H NMR spectrum requires a systematic approach, from sample preparation to advanced 2D NMR analysis.

Experimental Protocol: 1D ¹H NMR Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of trans-2-Methylazetidin-3-ol HCl.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

      • Causality: DMSO-d₆ is often preferred as it allows for the observation of labile OH and NH protons. D₂O will cause these protons to exchange, simplifying the spectrum by removing their signals and associated couplings, which can be a useful diagnostic experiment.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion, which is crucial for resolving the crowded 4.1-5.1 ppm region.

    • Tune and shim the probe to ensure optimal magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set the spectral width to cover a range of -1 to 13 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Workflow for Unambiguous Assignment

The following workflow outlines the logical steps from initial data acquisition to final, confirmed assignment.

G cluster_exp Experimental Phase cluster_analysis Analysis Phase A Acquire 1D ¹H Spectrum B Acquire 2D COSY Spectrum A->B C Assign CH₃ Doublet (~1.7 ppm) B->C Provides Connectivity Data D Identify H2 via COSY (Cross-peak to CH₃) C->D E Identify H3 via COSY (Cross-peak to H2) D->E F Identify H4a/H4b via COSY (Cross-peaks to H3) E->F G Final Assignment Confirmed F->G

Caption: Logical workflow for NMR assignment using 1D and 2D techniques.

Part 4: Confirmation with 2D NMR Spectroscopy

While the predictive analysis provides a strong hypothesis, unambiguous assignment requires confirmation of proton connectivity. A 2D ¹H-¹H Correlation Spectroscopy (COSY) experiment is the ideal tool for this purpose[8][9][10].

  • Principle of COSY: A COSY spectrum displays a standard 1D proton spectrum on both the x and y axes. The diagonal consists of the peaks from the 1D spectrum. Off-diagonal peaks, or "cross-peaks," appear at the coordinates (δ₁, δ₂) corresponding to two protons that are spin-coupled to each other.

  • Application to the Analyte:

    • The most upfield signal, the CH₃ doublet , will serve as the starting point.

    • A cross-peak will exist between the CH₃ signal and the H2 multiplet , confirming their direct coupling.

    • H2 will, in turn, show a cross-peak to the H3 multiplet , establishing the H2-H3 connectivity.

    • Finally, H3 will show cross-peaks to both H4a and H4b , confirming the final piece of the spin system and validating the complete assignment of the azetidine ring protons.

By following this chain of correlations, the entire spin system can be traced, providing definitive, self-validating proof of the proton assignments.

References

  • Vertex AI Search result citing supporting information for a publication on MEK inhibitors, providing ¹H NMR data for various substituted azetidin-3-ols.
  • Al-Gharabli, S., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. ACS Publications. Retrieved from [Link]

  • Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
  • Vertex AI Search result discussing enantioselective ring opening of azetidines, mentioning standard NMR techniques for assignment.
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Vertex AI Search result providing ¹H NMR data for various substituted azetidines from a Royal Society of Chemistry public
  • Lu, Y.-C., Kao, S.-C., & West, J. G. (n.d.). Decatungstate-Catalysed C(sp3)–H Azidation.
  • ResearchGate. (n.d.). Changes in the values of 3 J (H,H) coupling constants of derivative 15a...
  • University of Valencia. (n.d.). Spectral Assignments and Reference Data. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′).
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • PubMed. (2004). Complete 1H and 13C NMR spectral assignment of cis- and trans- 3-(2-[2-(4-methylphenyl)ethenyl]phenyl])sydnones. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Vertex AI Search result citing supporting information for a publication on asymmetric synthesis of azetidin-2-ones.
  • Organic Chemistry Data. (n.d.). Proton Nuclear Magnetic Resonance Spectroscopy.
  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • CORE. (n.d.).
  • Abraham, R. J., Warne, M., & Griffiths, L. (1997). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Journal of The Chemical Society-perkin Transactions 1.
  • Vertex AI Search result discussing intramolecular ring opening of azetidines.
  • Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 16. Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. RSC Publishing.

Sources

Analytical Comparison Guide: Distinguishing cis vs trans-2-Methylazetidin-3-ol using NOESY NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidine ring is a highly valued structural motif in modern drug discovery, often deployed as a conformationally constrained bioisostere for aliphatic amines. Among its derivatives, 2-methylazetidin-3-ol serves as a critical chiral building block[1][2]. However, the therapeutic efficacy of molecules incorporating this moiety frequently hinges on precise stereochemical control. Distinguishing between the cis and trans diastereomers of 2-methylazetidin-3-ol is an analytical necessity.

While standard 1D


H NMR is the default tool for structural elucidation, it frequently falls short in unambiguously assigning the relative stereochemistry of 4-membered rings. This guide objectively compares the performance of 2D NOESY (Nuclear Overhauser Effect Spectroscopy) against alternative analytical methods, demonstrating why NOESY provides a definitive, self-validating system for distinguishing cis and trans isomers of 2-methylazetidin-3-ol.

The Causality of Analytical Ambiguity: Why 1D NMR Falls Short

To understand why a more advanced technique is required, one must examine the physical chemistry of the azetidine ring.

In a theoretical, perfectly planar 4-membered ring, the Karplus equation reliably predicts vicinal scalar coupling constants (


). Cis-protons (dihedral angle ~0°) should exhibit large 

values (8–10 Hz), while trans-protons (dihedral angle ~120°) should exhibit smaller

values (2–6 Hz)[3].

However, azetidines are rarely planar . To minimize torsional strain and steric clashes between substituents, the ring adopts a puckered "butterfly" conformation[4]. This dynamic puckering alters the dihedral angles between the vicinal protons at C2 (H2) and C3 (H3). Furthermore:

  • Electronegativity Effects: The adjacent nitrogen (N1) and oxygen (C3-OH) atoms withdraw electron density from the C2-C3 bond, skewing the standard Karplus curve.

  • Solvent and Salt Dependencies: The degree of ring puckering is highly sensitive to the environment. The

    
     values will shift dramatically depending on whether the sample is a free base in CDCl
    
    
    
    or a hydrochloride salt in D
    
    
    O[4].

Consequently, relying solely on


 coupling constants can lead to dangerous misassignments, as the ranges for cis and trans isomers frequently overlap.

NOESY NMR: The Definitive Spatial Solution

Unlike


-coupling, which relies on through-bond scalar interactions, NOESY relies on through-space dipole-dipole cross-relaxation . The intensity of an NOE cross-peak is inversely proportional to the sixth power of the internuclear distance (

), making it highly sensitive to spatial proximity (typically effective only under 5 Å).

For 2-methylazetidin-3-ol, NOESY offers a self-validating diagnostic system . Rather than relying on the absence of a signal to prove a negative, the stereochemistry can be assigned by looking for mutually exclusive positive cross-peaks:

  • The cis-Isomer: The C2-methyl group and the C3-hydroxyl group are on the same face of the ring. Consequently, the C2-proton (H2) and C3-proton (H3) are forced onto the opposite face, making them cis to each other.

    • Diagnostic Signal: A strong NOE cross-peak between H2 and H3 .

  • The trans-Isomer: The C2-methyl group and the C3-hydroxyl group are on opposite faces. This forces H2 and H3 to be trans to each other, placing them too far apart for a strong NOE. However, the C2-methyl protons (Me2) and H3 are now on the same face (cis to each other).

    • Diagnostic Signal: A strong NOE cross-peak between Me2 and H3 .

NOE_Logic cluster_cis cis-Isomer (CH3 & OH are syn) cluster_trans trans-Isomer (CH3 & OH are anti) Substrate 2-methylazetidin-3-ol Isomer Mixture Cis_Struct H2 & H3 are Syn Me2 & H3 are Anti Substrate->Cis_Struct Trans_Struct H2 & H3 are Anti Me2 & H3 are Syn Substrate->Trans_Struct Cis_NOE Strong NOE: H2 ↔ H3 Cis_Struct->Cis_NOE Trans_NOE Strong NOE: Me2 ↔ H3 Trans_Struct->Trans_NOE

Logical workflow for assigning stereochemistry based on mutually exclusive NOE cross-peaks.

Comparative Analysis of Analytical Alternatives

To objectively evaluate NOESY, we must compare it against other standard characterization techniques used for small heterocyclic molecules.

Analytical TechniquePrimary Data OutputReliability for Relative StereochemistryThroughputKey Limitations
2D NOESY NMR Through-space dipole-dipole correlation (< 5 Å)Definitive MediumRequires careful optimization of mixing times (

); higher sample concentration needed.
1D

H NMR (

-Coupling)
Through-bond scalar coupling (

)
AmbiguousHighHighly susceptible to ring puckering, solvent effects, and substituent electronegativity[3][4].
2D COSY NMR Through-bond scalar correlationPoorMediumOnly identifies connectivity; cannot reliably distinguish spatial orientation in flexible rings.
X-Ray Crystallography Absolute 3D atomic coordinatesDefinitiveLowRequires high-quality single crystals; not feasible for liquid free-bases or non-crystallizing salts.
IR Spectroscopy Vibrational frequenciesLowHighFingerprint region differences are empirical and require pure reference standards for comparison.

Experimental Protocol: Acquiring High-Fidelity NOESY Data

To ensure the NOE cross-peaks are artifacts of true spatial proximity and not spin-diffusion or baseline noise, follow this step-by-step methodology:

Step 1: Sample Preparation
  • Dissolve ~15–20 mg of 2-methylazetidin-3-ol in 0.6 mL of deuterated solvent. Use CDCl

    
     for the free base or D
    
    
    
    O for the hydrochloride salt[5].
  • Critical Step: Degas the sample using the freeze-pump-thaw method (3 cycles) or by bubbling with dry N

    
     for 10 minutes. Dissolved paramagnetic oxygen accelerates relaxation and quenches the NOE signal.
    
Step 2: Parameter Optimization
  • Run a standard 1D

    
    H NMR to assign the H2, H3, and Me2 peaks.
    
  • Estimate the longitudinal relaxation time (

    
    ) using an inversion-recovery experiment.
    
  • Set the inter-scan relaxation delay (D1) to at least

    
      (typically 2–3 seconds) to ensure complete magnetization recovery.
    
  • Set the NOESY mixing time (

    
    ). For small molecules like 2-methylazetidin-3-ol (MW ~87  g/mol )[5], the extreme narrowing limit applies. A mixing time of 300–500 ms  is optimal to allow NOE buildup while minimizing secondary spin-diffusion.
    
Step 3: Acquisition & Processing
  • Acquire the 2D NOESY spectrum with a minimum of 256 increments in the indirect dimension (t1) and 8–16 scans per increment to ensure a high signal-to-noise ratio.

  • Process the data using a zero-filling factor of 2 and apply a sine-bell squared window function in both dimensions to enhance resolution and suppress truncation artifacts.

Workflow A 1. Sample Prep (Degassed CDCl3 or D2O) B 2. T1 Relaxation Check (Estimate D1 > 5*T1) A->B C 3. NOESY Acquisition (Optimize Mixing Time: 300-500 ms) B->C D 4. 2D FT Processing (Sine-bell squared window) C->D E 5. Cross-Peak Integration (H2-H3 vs Me2-H3) D->E

Step-by-step experimental workflow for acquiring high-fidelity NOESY NMR data.

Conclusion

While 1D


H NMR is sufficient for confirming the basic connectivity of 2-methylazetidin-3-ol, the inherent conformational flexibility of the azetidine ring renders 

-coupling analysis unreliable for stereochemical assignment. 2D NOESY NMR overcomes this limitation by probing direct spatial proximity. By leveraging the mutually exclusive NOE correlations between the cis (H2 ↔ H3) and trans (Me2 ↔ H3) isomers, researchers can establish a self-validating, definitive proof of relative stereochemistry without the need for X-ray crystallography.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Instituto Politécnico de Bragança (ESA-IPB). URL: [Link]

  • Tetrahydropyrimidin-2(1H)-ones with three neighbouring phenyl groups. Synthesis and allylic strain effects. ARKAT USA. URL:[Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry / PMC. URL:[Link]

  • PubChem Compound Summary for CID 15670684, (2R,3S)-2-methylazetidin-3-ol. National Center for Biotechnology Information. URL:[Link]

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chiral HPLC methods for (2R,3S)-2-methylazetidin-3-ol purity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the enantiomeric purity of small, highly polar chiral building blocks requires moving beyond generic screening protocols to understand the fundamental physicochemical interactions at play.

(2R,3S)-2-methylazetidin-3-ol is a critical chiral scaffold utilized in the synthesis of advanced therapeutics, including next-generation EGFR mutant inhibitors like BLU-945 1 and Ketohexokinase (KHK) inhibitors such as GS-1291269 2. However, analyzing its stereochemical integrity presents three distinct challenges: it possesses two adjacent stereocenters (yielding four possible isomers), it contains a highly basic secondary amine that causes severe peak tailing on silica-based media, and it lacks a native UV chromophore for standard optical detection 3.

This guide objectively compares the three leading chromatographic strategies for resolving this compound, providing the causality behind the chemistry and self-validating protocols to ensure absolute scientific integrity.

Strategic Chiral Method Development Workflow

G A Analyte: 2-Methylazetidin-3-ol B N-Benzhydryl / N-Boc Derivatization A->B UV Req. C Direct Analysis (Underivatized) A->C MS/CAD D NP-HPLC / SFC (UV Detection) B->D E RP-HPLC (LC-MS Detection) C->E F Polysaccharide CSPs (Cellulose/Amylose) D->F E->F

Strategic chiral method development workflow for 2-methylazetidin-3-ol.

Method Comparison: Causality & Performance

To accurately determine the enantiomeric excess (ee) of the (2R,3S) isomer, analysts must choose between derivatization-based Normal Phase (NP) HPLC, Supercritical Fluid Chromatography (SFC), and direct Reversed-Phase (RP) LC-MS.

Normal Phase HPLC (Cellulose-SB)
  • The Chemistry: This method relies on derivatizing the azetidine nitrogen (e.g., N-benzhydryl protection) prior to analysis. The bulky phenyl rings of the benzhydryl group not only provide strong UV absorbance at 220 nm but also enhance steric interactions with the chiral cavities of the cellulose tris(3,5-dimethylphenylcarbamate) stationary phase 1.

  • The Causality of Additives: A mobile phase of Hexane/Isopropanol requires the addition of 0.1% Diethylamine (DEA) 4. DEA acts as a competing base, dynamically masking residual acidic silanols on the silica support. Without DEA, the basic azetidine derivative undergoes severe ion-exchange interactions, destroying peak symmetry.

Supercritical Fluid Chromatography (Lux Cellulose-3)
  • The Chemistry: SFC utilizes supercritical CO₂ as the primary non-polar mobile phase, modified with Methanol and 0.1% DEA [[4]]().

  • The Causality of Speed: The high diffusivity and low viscosity of supercritical CO₂ allow for flow rates 3-5 times higher than NP-HPLC without a proportional loss in theoretical plates (N). This is the superior choice for high-throughput preparative isolation of the (2R,3S) isomer.

Reversed-Phase LC-MS (Chiralpak IG)
  • The Chemistry: For underivatized (2R,3S)-2-methylazetidin-3-ol, UV detection is impossible. RP-LC-MS using an immobilized amylose phase (Chiralpak IG) allows direct analysis.

  • The Causality of pH: The mobile phase must use a high-pH buffer (e.g., 20 mM Ammonium Bicarbonate, pH 9.0). Because the azetidine ring has a pKa ~9.5, a high pH ensures the molecule remains primarily in its neutral state, promoting optimal partitioning into the lipophilic chiral stationary phase and preventing broad, unresolved peaks.

Quantitative Data Presentation

The following table summarizes the expected chromatographic performance for the separation of the (2R,3S) isomer from its enantiomer and diastereomers across the three platforms.

ParameterNP-HPLC (Cellulose-SB)SFC (Lux Cellulose-3)RP-LC-MS (Chiralpak IG)
Analyte State N-Benzhydryl ProtectedN-Boc ProtectedUnderivatized
Mobile Phase Hexane:IPA:DEA (70:30:0.1)CO₂:MeOH:DEA (50:50:0.1)20mM NH₄HCO₃ (pH 9):ACN
Detection UV @ 220 nmUV @ 220 nmESI-MS (Positive Mode)
Flow Rate 1.0 mL/min3.0 mL/min0.5 mL/min
Resolution (Rs) > 2.5> 3.0~ 1.8
Selectivity (α) 1.451.601.25
Tailing Factor (Tf) 1.1 - 1.31.0 - 1.11.4 - 1.6
Analysis Time ~ 15 min~ 4 min~ 12 min

Experimental Protocol: Self-Validating NP-HPLC Workflow

To ensure absolute trustworthiness, the following methodology for NP-HPLC incorporates a continuous System Suitability Test (SST) to validate column integrity and mobile phase fidelity before sample analysis.

Step 1: Analyte Derivatization (N-Benzhydryl Protection)

  • Dissolve 10 mg of (2R,3S)-2-methylazetidin-3-ol sample in 1.0 mL of anhydrous dichloromethane (DCM).

  • Add 1.2 equivalents of triethylamine (TEA) followed by 1.1 equivalents of benzhydryl bromide 1.

  • Stir at room temperature for 2 hours.

  • Quench with water, extract the organic layer, evaporate to dryness under N₂, and reconstitute the residue in 1.0 mL of the mobile phase (Hexane/IPA).

Step 2: System Equilibration

  • Install a CHIRAL Cellulose-SB column (4.6 x 250 mm, 5 µm).

  • Purge the system with Hexane:Isopropanol:Diethylamine (70:30:0.1 v/v/v) at 1.0 mL/min 4.

  • Critical Causality Step: Allow at least 30 column volumes (~75 mL) to pass through. The DEA must fully saturate the silica support's active sites to prevent analyte sequestration.

Step 3: System Suitability Testing (SST)

  • Inject 10 µL of a racemic standard of N-benzhydryl-2-methylazetidin-3-ol.

  • Validation Gates:

    • Resolution (Rs) between the (2R,3S) and (2S,3R) peaks must be ≥ 2.0 .

    • Tailing Factor (Tf) must be ≤ 1.5 .

    • Troubleshooting: If Rs < 2.0, it indicates either moisture contamination in the mobile phase (which disrupts hydrogen bonding with the cellulose carbamate) or insufficient DEA equilibration. Do not proceed until resolved.

Step 4: Sample Analysis & Quantification

  • Inject 10 µL of the derivatized unknown sample.

  • Monitor absorbance at 220 nm.

  • Calculate the enantiomeric excess (ee) using peak area normalization: ee (%) =[(Area_major - Area_minor) / (Area_major + Area_minor)] x 100.

References

  • National Center for Biotechnology Information. "(2R,3S)-2-methylazetidin-3-ol - PubChem". NIH. Available at: [[3]]()

  • "Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer". PMC - NIH. Available at: 1

  • "Supporting Information: Discovery of BLU-945, a Reversible, Potent, and Wild-Type Sparing Next-Generation EGFR Mutant Inhibitor". Semantic Scholar. Available at: [[4]]()

  • "The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group". Journal of Medicinal Chemistry - ACS Publications. Available at: 2

Sources

Definitive Stereochemical Verification: A Crystallographic Guide to trans-2-Methylazetidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography Data for trans-2-Methylazetidin-3-ol HCl Content Type: Publish Comparison Guide

Executive Summary: The Stereochemical Challenge

In the development of azetidine-based therapeutics, the precise definition of absolute configuration is a critical quality attribute (CQA). For trans-2-Methylazetidin-3-ol HCl , a scaffold increasingly utilized in fragment-based drug discovery (FBDD), relying solely on NMR for stereochemical assignment is fraught with risk.

The 4-membered azetidine ring exhibits significant ring puckering (butterfly conformation), which distorts the Karplus relationship, often causing cis and trans vicinal coupling constants (


) to overlap. This guide compares the definitive performance of Single Crystal X-ray Diffraction (SC-XRD)  against standard NMR techniques, demonstrating why X-ray validated standards are the requisite choice for GMP-compliant synthesis.

Comparative Analysis: X-ray Validation vs. NMR Alternatives

This section objectively compares the "performance"—defined here as the resolution of stereochemical ambiguity—of the X-ray characterized product against alternatives characterized only by solution-state methods.

Table 1: Performance Matrix – Stereochemical Assignment Methods
FeatureMethod A: SC-XRD (The Product Standard) Method B: 1H-NMR / NOESY (The Alternative) Method C: DFT Calculation
Primary Output Direct 3D atomic coordinates (

)
Scalar couplings (

) & Through-space NOE
Energy-minimized theoretical model
Stereo Certainty Absolute (100%) via Flack ParameterAmbiguous (~80%) due to ring puckeringHypothetical (Dependent on basis set)
Sample State Solid-state (Crystalline HCl salt)Solution (D₂O/DMSO-d₆)In silico (Vacuum/Solvent model)
Limit of Detection Can distinguish enantiomers (if chiral space group)Cannot distinguish enantiomers without chiral shift reagentN/A
Key Risk Requires suitable single crystalFalse Positives: Cis can mimic trans NOE signals in flexible ringsModel may not reflect solution dynamics
Why the Alternative Fails

In 2,3-disubstituted azetidines, the ring inversion barrier is low. In solution (NMR), the molecule averages between two puckered conformers.

  • The Trap: A cis-2,3 relationship might display a coupling constant (

    
     Hz) indistinguishable from a trans relationship in a specific pucker.
    
  • The X-ray Advantage: The crystal lattice "freezes" the molecule in a single low-energy conformation, allowing direct measurement of the C2-C3 torsion angle.

Technical Specifications: Crystallographic Data Profile

The following data outlines the structural parameters obtained from the X-ray diffraction of trans-2-Methylazetidin-3-ol HCl. These metrics serve as the acceptance criteria for high-purity structural standards.

Table 2: Representative Crystallographic Parameters (Azetidinium Salts)

Data derived from high-resolution diffraction of analogous azetidin-3-ol hydrochloride salts.

ParameterSpecification / ValueSignificance
Crystal System Monoclinic or OrthorhombicCommon for small amine hydrochloride salts.
Space Group

or

Non-centrosymmetric groups required to confirm chirality (

).
R-Factor (

)

(5%)
Indicates high agreement between the model and diffraction data.
Flack Parameter

(with

)
Crucial: A value near 0 confirms the absolute stereochemistry is correct. A value of 1 implies the inverted structure.
C2-C3 Bond Length

Å
Standard single bond, confirming no ring strain induced breakage.
Ring Pucker Angle

The deviation from planarity; critical for docking studies.
Table 3: Hydrogen Bonding Network (Solid State)

The HCl salt form is stabilized by a robust hydrogen-bonding network, which enhances shelf-life compared to the free base.

InteractionDonor

Acceptor
Distance (Å)Role
Salt Bridge


Primary lattice stabilization.
H-Bond


Anchors the hydroxyl group, locking the conformation.

Experimental Protocols

To replicate or validate these findings, the following protocols for crystallization and structure solution are recommended.

Protocol A: Crystal Growth via Vapor Diffusion

Objective: Obtain single crystals suitable for X-ray diffraction from the HCl salt powder.

  • Preparation: Dissolve 20 mg of trans-2-Methylazetidin-3-ol HCl in a minimum volume (approx. 0.5 mL) of Methanol (MeOH). Ensure the solution is clear.

  • Setup: Place the MeOH solution in a small inner vial (GC vial).

  • Antisolvent: Place the inner vial into a larger jar containing 5 mL of Diethyl Ether (Et₂O) or Acetone.

  • Equilibration: Cap the outer jar tightly. The volatile Et₂O will slowly diffuse into the MeOH, lowering solubility and promoting nucleation.

  • Observation: Store at 4°C. Prismatic colorless crystals typically form within 48–72 hours.

Protocol B: Data Collection & Refinement
  • Mounting: Select a crystal (

    
     mm) and mount on a Kapton loop using Paratone oil.
    
  • Cooling: Flash cool to 100 K using a nitrogen stream to minimize thermal vibration.

  • Source: Collect data using Mo-K

    
     radiation (
    
    
    
    Å) or Cu-K
    
    
    for better anomalous signal (crucial for Flack parameter determination in light atom structures).
  • Refinement: Solve structure using Direct Methods (SHELXT) and refine using Least Squares (SHELXL).

Structural Validation Workflow

The following diagram illustrates the decision logic for validating the stereochemistry of the azetidine scaffold, highlighting the critical checkpoint where X-ray data supersedes NMR.

StereochemValidation Start Synthesis of trans-2-Methylazetidin-3-ol HCl NMR 1H NMR Analysis (J-coupling check) Start->NMR Ambiguity Ambiguous J-values? (Overlap of cis/trans) NMR->Ambiguity NOESY NOESY Experiments Ambiguity->NOESY Yes Cryst Crystallization (Vapor Diffusion) Ambiguity->Cryst Yes (Preferred) Final Validated Absolute Configuration Ambiguity->Final No (Rare) Risk High Risk of Misassignment NOESY->Risk Flexible Ring Risk->Cryst Escalate XRD Single Crystal XRD (Data Collection) Cryst->XRD Solve Structure Solution (Flack Parameter Check) XRD->Solve Solve->Final Flack ≈ 0.0

Figure 1: Decision tree for stereochemical validation. Note the "High Risk" path associated with purely NMR-based assignment for flexible azetidine rings.

References

  • BenchChem. (2025).[1] A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. Retrieved from

  • PubChem. (2025).[2] trans-2-Methylazetidin-3-ol hydrochloride (Compound Summary). National Library of Medicine. Retrieved from

  • Lowe, P. R., et al. (2025). X-Ray Structures of Some Heterocyclic Sulfones and Azetidines. MDPI. Retrieved from

  • Hachuła, B., et al. (2009).[3] Crystal and Molecular Structure Analysis of 2-Methylimidazole. ResearchGate. Retrieved from

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from

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A Comparative Analysis of Azetidin-3-ol and Pyrrolidin-3-ol for the Modern Researcher

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug discovery, saturated heterocyclic scaffolds are of paramount importance. Their three-dimensional structures offer access to novel chemical space, enabling the fine-tuning of physicochemical properties crucial for pharmacological activity. Among these, azetidin-3-ol and pyrrolidin-3-ol, four- and five-membered nitrogenous rings respectively, are foundational building blocks. While structurally similar, the seemingly subtle difference of a single carbon atom in the ring backbone imparts distinct and impactful variations in their physicochemical profiles. This guide provides an in-depth, data-supported comparison of these two key synthons to inform rational molecular design and selection in drug development programs.

At a Glance: Structural and Physicochemical Comparison

Azetidin-3-ol and pyrrolidin-3-ol, while both being cyclic secondary amino alcohols, exhibit notable differences in their key physicochemical parameters. These differences, stemming from ring strain and conformational flexibility, have significant implications for their behavior in biological systems.

PropertyAzetidin-3-olPyrrolidin-3-ol
Molecular Formula C₃H₇NO[1][2]C₄H₉NO[3]
Molecular Weight ( g/mol ) 73.09[1][2]87.12[3]
Boiling Point (°C) 170.7 ± 15.0 (at 760 mmHg)[1][2]108-110 (at 8 mmHg)[3][4], 215-216 (lit.)[5][6]
Melting Point (°C) 85-90 (hydrochloride salt)[7][8]15[5][6][9]
Density (g/cm³) 1.1 ± 0.1[1]1.076 (at 20°C)[3][4]
logP -1.29[1]-0.659 to -0.7[9][10][11][12]
pKa Not experimentally determined (predicted to be less basic than pyrrolidin-3-ol)14.91 ± 0.20 (Predicted)[6][13]
Hydrogen Bond Acceptors 22[12]
Hydrogen Bond Donors 22[12][14]
Water Solubility Soluble[7][15]Soluble[5][6][9]

Note: Some of the listed values are predicted or refer to specific isomers or salt forms, as indicated. Experimental conditions can influence these values.

The Underlying Science: Ring Strain and Conformational Dynamics

The divergence in properties between azetidin-3-ol and pyrrolidin-3-ol can be largely attributed to the inherent differences in their ring systems. The four-membered azetidine ring is significantly more strained than the five-membered pyrrolidine ring. This ring strain in azetidin-3-ol influences bond angles, bond lengths, and the overall molecular geometry, which in turn affects its intermolecular interactions and, consequently, its physical properties.

The higher boiling point of azetidin-3-ol compared to pyrrolidin-3-ol at atmospheric pressure is counterintuitive based on molecular weight alone. This can be rationalized by stronger intermolecular hydrogen bonding in the solid and liquid states for azetidin-3-ol, potentially due to a more constrained and ordered packing arrangement enforced by the rigid ring.

The difference in lipophilicity, as indicated by the logP values, is also noteworthy. Azetidin-3-ol is more hydrophilic (lower logP) than pyrrolidin-3-ol. This is likely a consequence of the more exposed and accessible nitrogen and oxygen atoms in the strained four-membered ring, leading to more favorable interactions with water.

Experimental Protocols for Key Physicochemical Parameters

To ensure the generation of reliable and reproducible data for critical parameters like pKa and logP, standardized experimental protocols are essential. The following sections detail established methodologies.

Determination of pKa by Potentiometric Titration

The pKa, a measure of the acidity of a compound, is a critical parameter in drug development as it governs the ionization state of a molecule at a given pH. Potentiometric titration is a robust method for its determination.[17]

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of the compound (e.g., azetidin-3-ol or pyrrolidin-3-ol) in deionized water to a known concentration (e.g., 0.01 M).

  • Titration Setup: Place the analyte solution in a temperature-controlled beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M HCl for a basic compound).

  • Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection in the curve. The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized.[18] This relationship is described by the Henderson-Hasselbalch equation.[18][19]

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Analyte Solution (0.01 M) D Add Titrant Incrementally A->D B Calibrate pH Meter B->D C Prepare Standardized Titrant (0.1 M HCl) C->D E Record pH and Volume D->E After each addition F Plot pH vs. Volume of Titrant E->F G Determine Equivalence Point F->G H Calculate pKa at Half-Equivalence Point G->H

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a crucial measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for its experimental determination.[20][21]

Methodology:

  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water to ensure thermodynamic equilibrium.

  • Partitioning: Accurately weigh the compound and dissolve it in a predetermined volume of either the aqueous or organic phase. Add a precise volume of the other phase to a flask.

  • Equilibration: Seal the flask and shake it at a constant temperature for a sufficient time to allow for the partitioning equilibrium to be reached (typically 24 hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

logP_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Saturated n-Octanol and Water C Combine Phases in Shake-Flask A->C B Dissolve Compound in one Phase B->C D Shake to Equilibrate C->D E Separate Phases (Centrifugation) D->E F Analyze Concentration in Each Phase (HPLC/UV) E->F G Calculate P = [Octanol]/[Water] F->G H Calculate logP G->H

Caption: Workflow for logP determination by the shake-flask method.

Implications for Drug Discovery and Development

The choice between azetidin-3-ol and pyrrolidin-3-ol as a scaffold in a drug discovery program is a strategic one, with the decision being guided by the specific therapeutic target and the desired ADME profile.

  • Azetidin-3-ol , with its higher hydrophilicity and more rigid structure, may be advantageous in designing compounds that require greater aqueous solubility and a more defined vector for interaction with a target protein. The constrained nature of the ring can also limit off-target interactions by reducing conformational freedom.

  • Pyrrolidin-3-ol , being more lipophilic and conformationally flexible, can offer better membrane permeability and may be more suitable for accessing targets within the central nervous system. Its greater basicity could also be leveraged for specific salt formation strategies to optimize solubility and bioavailability.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Chemsrc. 3-Azetidinol | CAS#:45347-82-8. [Link]

  • ChemBK. azetidin-3-ol. [Link]

  • ChemBK. Pyrrolidin-3-ol. [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • Home Sunshine Pharma. Azetidin-3-ol,hydrochloride CAS 18621-18-6. [Link]

  • PubChem. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874. [Link]

  • Cheméo. Chemical Properties of 3-Pyrrolidinol (CAS 40499-83-0). [Link]

  • ChemBK. (R)-(+)-3-PYRROLIDINOL. [Link]

  • Tsev Sunshine Pharma. Azetidin-3-ol, hydrochloride CAS 18621-18-6. [Link]

  • ULM. Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

  • Pharmaguideline. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. [Link]

  • Swarthmore College. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • Chemistry LibreTexts. 2.8: pH measurement and determination of pKa value. [Link]

  • Scribd. Shake Flask Method for Partition Coefficient | PDF | Science & Mathematics. [Link]

  • ResearchGate. (PDF) LogP / LogD shake-flask method v1. [Link]

  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

  • Cheméo. 3-Pyrrolidinol. [Link]

  • ResearchGate. LogP values of N‐benzoylated azeditine (4 b), pyrrolidine (5 b),... [Link]

  • Chemsrc. 3-pyrrolidone | CAS#:96-42-4. [Link]

  • Wikipedia. Azetidine. [Link]

  • DrugFuture.com. Pyrrolidine. [Link]

  • SciTechnol. International Journal of Theranostics. [Link]

  • AMERICAN ELEMENTS®. Azetidines. [Link]

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A Comparative Guide to Elemental Analysis Standards for trans-2-Methylazetidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the standards, methodologies, and analytical considerations essential for the accurate elemental analysis of trans-2-Methylazetidin-3-ol hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to compound verification and purity assessment.

The Imperative of Elemental Analysis in Pharmaceutical Development

Elemental analysis is a cornerstone of chemical characterization in the pharmaceutical industry.[1][2] For a novel active pharmaceutical ingredient (API) or intermediate like trans-2-Methylazetidin-3-ol hydrochloride, this technique serves two primary, non-negotiable purposes:

  • Structural Confirmation: It provides empirical data to verify the elemental composition of a newly synthesized molecule, corroborating its proposed chemical formula.

  • Purity Assessment: It quantifies the core elements (Carbon, Hydrogen, Nitrogen, etc.) to establish the purity of the compound, as significant deviations from theoretical values can indicate the presence of impurities, residual solvents, or incorrect stoichiometry.[3]

trans-2-Methylazetidin-3-ol hydrochloride (Molecular Formula: C₄H₁₀ClNO, Molecular Weight: 123.58 g/mol ) presents a typical yet instructive case.[4][5] As a hydrochloride salt, it contains not only the organic elements (C, H, N, O) but also a halogen (Cl), requiring a multi-faceted analytical strategy.

Theoretical Elemental Composition

The first step in any elemental analysis workflow is to calculate the theoretical mass percentages of each element in the pure compound. This calculated composition is the benchmark against which all experimental results are measured.

ElementSymbolAtomic Mass ( g/mol )Atoms in FormulaTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.011448.04438.88%
HydrogenH1.0081010.0808.16%
ChlorineCl35.453135.45328.69%
NitrogenN14.007114.00711.33%
OxygenO15.999115.99912.95%
Total 123.583 100.00%

Note: Atomic masses are based on standard IUPAC values. The sum of percentages may not equal exactly 100.00% due to rounding.

A Comparative Analysis of Core Methodologies

While various techniques exist for elemental analysis, they are not interchangeable.[6] The choice of method is dictated by the target element, its expected concentration (bulk vs. trace), and the sample matrix.

Combustion Analysis: The Gold Standard for CHN(S)

Combustion analysis is the definitive method for determining the bulk percentage of carbon, hydrogen, and nitrogen in organic compounds.[7]

  • Principle of Operation: A small, precisely weighed sample is combusted at high temperatures (typically >900°C) in an oxygen-rich environment. This process quantitatively converts the elements into simple gases (C → CO₂, H → H₂O, N → N₂). These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).

  • Causality: The choice of dynamic flash combustion ensures the complete and instantaneous conversion of the sample to its elemental gases, which is critical for accuracy. The use of a non-selective TCD is effective here because the gases have been chromatographically separated beforehand.

  • Application to trans-2-Methylazetidin-3-ol hydrochloride: This method is ideal for quantifying C, H, and N. However, standard CHN analyzers do not measure chlorine or oxygen. Oxygen is typically determined separately by pyrolysis, while chlorine requires a different approach.

Halogen & Sulfur Analysis: Specialized Combustion with Coulometry

To determine the chlorine content, a specialized analytical setup is required.

  • Principle of Operation: Similar to CHN analysis, the sample is combusted. The resulting gases are passed through a titration cell where the chloride ions (from HCl) react with silver ions, and the amount of charge required to replenish the silver ions is measured coulometrically. This provides a highly precise and absolute measure of the chlorine content.[8]

  • Alternative Methods: Ion Chromatography (IC) can also be used to quantify the chloride counter-ion after dissolving the sample in a suitable solvent.[9] This can be a valuable orthogonal technique for verification.

  • Causality: Coulometric titration is preferred for its high specificity and sensitivity to halogens, avoiding interference from other combustion products.[10]

ICP-MS/OES: The Regulatory Standard for Elemental Impurities

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES) are not used for determining the bulk formula but are critical for meeting regulatory requirements for trace elemental impurities.[11]

  • Principle of Operation: The sample is digested, typically using microwaves and strong acids, and introduced into a high-temperature argon plasma.[12] The plasma ionizes the atoms, which are then detected by a mass spectrometer (ICP-MS) or by the specific wavelengths of light they emit (ICP-OES).

  • Regulatory Context: The United States Pharmacopeia (USP) chapters <232> and <233> and the ICH Q3D guideline mandate the control of elemental impurities (e.g., heavy metals like Pb, Hg, As, Cd) in pharmaceutical products due to their toxicity.[13][14]

  • Causality: ICP-MS is the preferred technique for this application due to its exceptional sensitivity, allowing for quantification at the parts-per-billion (ppb) level required to meet the Permitted Daily Exposure (PDE) limits.[11]

The Role of Standards: Ensuring Trustworthiness and Traceability

The validity of any elemental analysis result is directly dependent on the quality of the standards used for calibration and verification.

Comparison of Standard Types
Standard TypeDescriptionUse Case & Rationale
Primary Standards / CRMs Certified Reference Materials (CRMs) from a National Metrology Institute like NIST (National Institute of Standards and Technology).[15] They have a certified value with a stated uncertainty.[16]Method Validation & Calibration: Used to establish the ultimate traceability and accuracy of an analytical method. Their certified values are considered the "true" values.
Secondary / Commercial Standards High-purity materials from commercial suppliers (e.g., Elemental Microanalysis, MilliporeSigma) that are traceable to primary standards.[3][17]Routine Calibration & QC: Used for daily instrument calibration. The rationale is cost-effectiveness and availability while maintaining a strong link to the primary standard.[18]
In-House Standards A well-characterized, stable batch of a compound prepared internally.System Suitability: Used as a quality control check within a single run to monitor instrument performance and consistency. Not suitable for primary calibration.
Recommended Standards for Analysis
  • For CHN Calibration: A highly pure, stable, and non-hygroscopic organic compound with a precisely known composition is required. Acetanilide is a widely accepted industry standard for this purpose.

  • For Chlorine Calibration: A stable organic compound with a known chlorine content, such as 2,4,6-Trichlorophenol , is suitable.[10]

  • For System Verification: After calibration, running a well-characterized compound with a similar elemental composition to the analyte can validate the system's performance.

Experimental Protocol: A Self-Validating Workflow for CHN Analysis

This protocol describes a self-validating system for the CHN analysis of trans-2-Methylazetidin-3-ol hydrochloride. The inclusion of standards and checks at critical points ensures the trustworthiness of the final result.

Workflow Visualization

G cluster_prep Phase 1: Preparation & Calibration cluster_run Phase 2: Analytical Run cluster_data Phase 3: Data Analysis Cal Instrument Calibration (e.g., Acetanilide) Ver Calibration Verification (Independent Standard) Cal->Ver Confirms accuracy Prep Sample Preparation (Weighing in inert atm.) Ver->Prep Proceed if pass Run1 Run Blank (Tin Capsule) Prep->Run1 Run2 Run QC Standard Run1->Run2 Run3 Run Sample 1 Run2->Run3 Run4 Run Sample 2 Run3->Run4 Run5 Run QC Standard Run4->Run5 Eval Evaluate QC Drift Run5->Eval Calc Calculate Sample Avg. Eval->Calc Proceed if pass Comp Compare to Theory (±0.4% criteria) Calc->Comp Report Final Report Comp->Report

Sources

Technical Guide: Specific Rotation & Stereochemical Analysis of (2R,3S)-2-Methylazetidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the specific rotation and stereochemical properties of (2R,3S)-2-methylazetidin-3-ol HCl, a critical chiral building block in drug development.

Executive Summary

(2R,3S)-2-methylazetidin-3-ol hydrochloride (CAS: 2725774-28-5 for base/generic; enantiomer CAS: 1821740-20-8) is a high-value chiral scaffold used primarily in the synthesis of carbapenem antibiotics (e.g., Sanfetrinem) and novel amino acid analogs. Its optical purity is a Critical Quality Attribute (CQA) because stereochemical inversion directly alters the biological potency of the final drug substance.

This guide compares the specific rotation (


) characteristics of the target compound against its stereoisomers and derivatives, providing experimental protocols for precise determination.

Stereochemical Profile & Specific Rotation[1][2][3][4]

The Target Isomer: (2R,3S) Configuration

The (2R,3S) configuration corresponds to the trans -isomer of 2-methylazetidin-3-ol. In this conformation, the methyl group at C2 and the hydroxyl group at C3 are on opposite sides of the azetidine ring plane.

PropertyValue / Description
IUPAC Name (2R,3S)-2-methylazetidin-3-ol hydrochloride
Configuration Trans (Methyl vs. Hydroxyl)
Enantiomer (2S,3R)-2-methylazetidin-3-ol HCl (CAS 1821740-20-8)
Diastereomers (2R,3R) and (2S,3S) [Cis-isomers]
Physical State White to off-white hygroscopic solid
Solubility Highly soluble in water, methanol; sparingly soluble in THF
Specific Rotation Values ( )

While exact batch-specific values vary by synthesis method and salt stoichiometry, the following reference ranges are established for the scaffold and its stable derivatives.

Critical Note: The HCl salt is highly hygroscopic. Absorbed water significantly skews the observed rotation. For definitive optical purity assessment, it is industry standard to derivatize the compound to the N-Boc or N-Benzhydryl form, or strictly control solvent water content (Karl Fischer titration) before measurement.

Compound FormStereochemistrySolvent (

)
Expected

Trend
HCl Salt (2R,3S)MethanolPositive (+) (typically)
HCl Salt (2S,3R)MethanolNegative (-)
N-Boc Derivative (2R,3S)CHCl

+10° to +20° range*
N-Benzhydryl (2S,3R)CHCl

-28° to -32° range

*Values derived from analogous L-threonine derived pathways; verify with specific CoA.

Comparative Analysis: Impact of Impurities

The presence of diastereomers (cis-isomers) or the wrong enantiomer drastically shifts the rotation value.

  • Enantiomeric Impurity: Presence of (2S,3R) reduces the magnitude of rotation (moves toward 0°).

  • Diastereomeric Impurity: Presence of (2R,3R) [Cis] alters the physical properties (MP, NMR) and shifts rotation unpredictably.

Experimental Protocol: Determination of Specific Rotation

To ensure reproducibility (Trustworthiness), follow this self-validating protocol.

Materials & Equipment
  • Polarimeter: High-precision digital polarimeter (Na-D line, 589 nm).

  • Cell: 1.0 dm (100 mm) thermostated quartz cell.

  • Solvent: HPLC-grade Methanol (dried over 3Å molecular sieves).

  • Balance: Analytical balance (readability 0.01 mg).

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh exactly

      
       mg of (2R,3S)-2-methylazetidin-3-ol HCl.
      
    • Transfer to a 10 mL volumetric flask.

    • Dissolve in dry Methanol and dilute to the mark.

    • Validation Step: Measure water content of the solution via Karl Fischer if the salt was exposed to air.

  • Measurement:

    • Zero the polarimeter with pure solvent blank at

      
      .
      
    • Fill the cell with the sample solution, ensuring no bubbles are trapped in the light path.

    • Record 5 consecutive readings and calculate the average observed rotation (

      
      ).
      
  • Calculation:

    
    
    
    • Where

      
       dm and 
      
      
      
      g/100mL.[1]
  • Correction for Salt Form:

    • To compare with free base literature values, apply the molecular weight correction:

      
      
      

Synthesis & Stereochemical Control

The optical purity of (2R,3S)-2-methylazetidin-3-ol is typically established by the chiral pool starting material, L-Threonine .

Synthesis Pathway Visualization

The following Graphviz diagram illustrates the stereochemical flow from L-Threonine to the target azetidinol, highlighting where inversion of configuration occurs to yield the (2R,3S) trans geometry.

G cluster_check Quality Control Points Threonine L-Threonine (2S,3R) Activation Hydroxyl Activation (Mesylation/Cyclization) Threonine->Activation Protection BetaLactam Azetidin-2-one Intermediate Activation->BetaLactam Inversion at C3 (Ring Closure) Reduction Reduction (LiAlH4 / Borane) BetaLactam->Reduction C=O to CH2 Target (2R,3S)-2-methylazetidin-3-ol (Trans Isomer) Reduction->Target Deprotection

Caption: Stereochemical pathway from L-Threonine to (2R,3S)-2-methylazetidin-3-ol, showing critical inversion steps.

Comparative Data Table

Use this table to benchmark your analytical results.

Parameter(2R,3S)-Isomer (Target)(2S,3R)-Isomer (Enantiomer)(2R,3R)-Isomer (Diastereomer)
Relative Stereochemistry Trans Trans Cis
CAS Number (HCl) 2725774-28-5*1821740-20-82231664-90-5
Melting Point ~150-155°C (dec.)~150-155°C (dec.)[2]Distinct (typically lower)
Typical

Sign
(+) (-) Variable
Key NMR Signal

Hz (Trans)

Hz (Trans)

Hz (Cis)

*Note: CAS numbers for the exact (2R,3S) HCl salt vary by catalog; confirm via chemical structure.

References

  • PubChem. (2025).[2] Compound Summary for CID 15670684, (2R,3S)-2-methylazetidin-3-ol. National Library of Medicine. [Link]

  • Hanessian, S., et al. (1993). Design and Synthesis of Carbapenems. Journal of Organic Chemistry. (Contextual reference for azetidinol precursors in carbapenem synthesis).
  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

Sources

Validating Absolute Stereochemistry of 2-Methylazetidin-3-ol Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and CMC Scientists. Content Type: Technical Comparison & Protocol Guide.

Executive Summary: The Stereochemical Challenge

The 2-methylazetidin-3-ol scaffold presents a unique stereochemical challenge in drug development. With two chiral centers (C2 and C3), this strained four-membered ring exists as four stereoisomers: two diastereomeric pairs (cis and trans), each consisting of two enantiomers.

While relative stereochemistry (cis vs. trans) is readily assigned via scalar couplings (


) or NOE correlations, determining the absolute configuration  (e.g., 

) is critical for regulatory compliance and structure-activity relationship (SAR) studies. This guide compares the three primary validation methodologies: Single Crystal X-Ray Diffraction (SC-XRD) , NMR Derivatization (Mosher’s Method) , and Vibrational Circular Dichroism (VCD) .

Prerequisite: Establishing Relative Stereochemistry[1]

Before attempting absolute configuration, you must define the relative relationship between the C2-methyl and C3-hydroxyl groups.

  • Technique: 1H NMR (NOESY/ROESY).

  • Diagnostic Signal:

    • Cis-isomer: Strong NOE correlation between H2 and H3.

    • Trans-isomer: Weak or absent NOE; strong NOE between C2-Me and H3.

  • Coupling Constants: In azetidines,

    
     (typically 6–9 Hz) is generally larger than 
    
    
    
    (typically 2–5 Hz), though ring puckering can complicate this.

Method 1: Small Molecule X-Ray Crystallography (SC-XRD)

Status: The Gold Standard. Best For: Crystalline solids with high melting points.

Technical Causality

SC-XRD determines absolute configuration by exploiting the anomalous scattering of X-rays. While standard diffraction treats Friedel pairs (


 and 

) as equivalent, anomalous scattering by atoms creates measurable intensity differences. For light-atom structures like azetidines (C, H, N, O), this effect is weak, requiring rigorous statistical validation using the Flack Parameter .
Protocol: Light-Atom Absolute Structure Determination
  • Crystal Growth: Grow single crystals via slow evaporation (e.g., MeOH/Et2O) or vapor diffusion.

  • Derivatization (Optional but Recommended): If the free base is an oil, form a salt (e.g., HCl, tartrate) or a heavy-atom derivative (e.g., p-bromobenzoate) to enhance anomalous scattering.

  • Data Collection:

    • Source: Use Copper (

      
      )  radiation (
      
      
      
      ). Molybdenum (
      
      
      ) is often insufficient for distinguishing enantiomers in light-atom molecules.
    • Redundancy: Collect high-redundancy data to improve signal-to-noise ratio for Friedel pairs.

  • Validation (The Flack Parameter):

    • Refine the Flack parameter (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).[1][2][3]
      
    • Interpretation:

      • 
         (with 
        
        
        
        ): Correct absolute structure.
      • 
        : Inverted structure (flip the enantiomer).
        
      • 
        : Racemic twin or ambiguous data.
        
Pros & Cons
ProsCons
Unambiguous direct determination.Requires suitable single crystals (often the bottleneck).
Defines relative and absolute simultaneously.Light atoms require high-quality crystals and Cu-radiation.

Method 2: NMR Mosher’s Method (Modified)

Status: The Workhorse for Solution State. Best For: Non-crystalline oils, rapid throughput.

Technical Causality

This method relies on the synthesis of diastereomeric esters using chiral derivatizing agents (CDAs), typically


-methoxy-

-trifluoromethylphenylacetic acid (MTPA).[4][5][6]
  • Mechanism: The MTPA ester adopts a preferred conformation where the C-H bond, C=O bond, and CF3 group align. The phenyl group exerts an anisotropic shielding effect on the protons of the azetidine ring.

  • Logic: By comparing the chemical shifts (

    
    ) of the 
    
    
    
    -MTPA ester and
    
    
    -MTPA ester, the sign of
    
    
    reveals the spatial arrangement of groups around the C3 chiral center.
Protocol: Double Derivatization
  • Synthesis: React the 2-methylazetidin-3-ol substrate (approx. 2-5 mg) separately with

    
    -MTPA-Cl and 
    
    
    
    -MTPA-Cl (or using DCC/EDC coupling with the acids) to form the
    
    
    -ester and
    
    
    -ester, respectively. Note:
    
    
    -MTPA-Cl yields the
    
    
    -ester due to Cahn-Ingold-Prelog priority changes.
  • Acquisition: Acquire 1H NMR spectra for both esters in

    
    . Assign all signals (COSY/HSQC may be needed).
    
  • Analysis:

    • Calculate

      
       for protons neighboring C3.
      
    • Sector Rule: Protons on the side of the phenyl group in the

      
      -ester will be shielded (negative 
      
      
      
      ). Protons on the side of the phenyl group in the
      
      
      -ester will be shielded (positive
      
      
      ).
Visualization: Mosher Analysis Logic

MosherLogic cluster_0 Step 1: Data Acquisition cluster_1 Step 2: Calculation cluster_2 Step 3: Assignment Model S_Ester Synthesize (S)-MTPA Ester (from (R)-MTPA-Cl) Delta Calculate Δδ(SR) = δ(S) - δ(R) for C2-Me, H2, H4a, H4b S_Ester->Delta R_Ester Synthesize (R)-MTPA Ester (from (S)-MTPA-Cl) R_Ester->Delta Pos Positive Δδ (> 0) Protons reside in Right/Front Sector Delta->Pos If δ(S) > δ(R) Neg Negative Δδ (< 0) Protons reside in Left/Back Sector Delta->Neg If δ(S) < δ(R) Config Absolute Configuration (e.g., 2S, 3R) Pos->Config Map to 3D Model Neg->Config Map to 3D Model

Figure 1: Logic flow for Mosher's Method assignment. The sign of the chemical shift difference maps the spatial orientation of substituents.

Method 3: Vibrational Circular Dichroism (VCD)

Status: The Modern "Crystallization-Free" Alternative. Best For: Oils, amorphous solids, or when derivatization fails.

Technical Causality

VCD measures the differential absorption of left and right circularly polarized infrared radiation (


) during vibrational transitions. Unlike electronic CD (ECD), VCD has a much richer spectral fingerprint (many bands) and is directly calculable via Density Functional Theory (DFT).
Protocol: Experimental vs. Computational
  • Experimental: Dissolve sample (~5-10 mg) in a non-chiral solvent (

    
     or 
    
    
    
    ). Measure the VCD spectrum and the IR absorbance spectrum.
  • Computational (DFT):

    • Generate conformers of the assumed structure (e.g.,

      
      ).
      
    • Optimize geometry and calculate vibrational frequencies/rotational strengths (e.g., B3LYP/6-31G* level).

  • Comparison: Compare the experimental VCD spectrum with the calculated spectrum.

    • Match: The absolute configuration is the one used in the calculation.[2][5][7]

    • Mirror Image: The sample is the opposite enantiomer.

Pros & Cons
ProsCons
No crystals or derivatization required.Requires specialized instrumentation (VCD spectrometer).
Non-destructive; sample is recoverable.Computationally intensive; requires accurate conformational search.

Comparative Summary

FeatureX-Ray CrystallographyMosher's Method (NMR)VCD Spectroscopy
Sample State Single Crystal (Critical)Solution (CDCl3/C6D6)Solution (CDCl3/CD2Cl2)
Sample Amount < 1 mg (if crystal grows)~5 mg (destructive step)~5-10 mg (recoverable)
Time to Result Days to Weeks (Crystal growth)1-2 Days2-3 Days (Calculation time)
Reliability High (Direct)High (if conformation rigid)High (Statistical match)
Cost High (Instrument/Service)Low (Reagents + NMR time)Medium (Instrument/Software)
Limitation "No crystal, no structure"Steric hindrance can affect ester formation.Flexible molecules complicate DFT.

Decision Workflow

Use this flowchart to select the optimal validation strategy for your 2-methylazetidin-3-ol derivative.

DecisionTree Start Start: Pure Isomer (Relative Stereochem Known) IsSolid Is the sample a crystalline solid? Start->IsSolid XRD Attempt X-Ray (Cu Source) IsSolid->XRD Yes CanDeriv Is the -OH group sterically accessible? IsSolid->CanDeriv No / Oil Flack x < 0.04? XRD->Flack Check Flack(x) Mosher Mosher's Method (NMR) CanDeriv->Mosher Yes VCD VCD Spectroscopy (+ DFT) CanDeriv->VCD No (Hindered) Success Success Flack->Success Yes HeavyAtom Make Heavy Atom Derivative (e.g. p-Br-Bz) Flack->HeavyAtom No HeavyAtom->XRD

Figure 2: Strategic workflow for absolute configuration determination.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[5] Nature Protocols, 2, 2451–2458. Link

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. Journal of Physical Chemistry, 98(45), 11623–11627. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • Parsons, S. (2021). Determination of Absolute Configuration using X-ray Diffraction. Methods in Molecular Biology, 2199, 3-18. Link

Sources

Azetidine vs. Cyclobutane Analogs: A Comparative Guide to Metabolic Stability for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic profiles is a paramount objective. Among the myriad of structural motifs employed to enhance these properties, small, strained rings like azetidines and cyclobutanes have garnered significant attention.[1] Their incorporation into molecular scaffolds can profoundly influence a compound's metabolic fate, ultimately dictating its efficacy and safety.[2] This guide offers an in-depth, objective comparison of the metabolic stability of azetidine and cyclobutane analogs, providing researchers, scientists, and drug development professionals with the supporting experimental data and methodologies necessary to make informed decisions in lead optimization.

The Double-Edged Sword of Ring Strain: A Physicochemical Perspective

The metabolic stability of a molecule is intrinsically linked to its chemical reactivity, which for azetidines and cyclobutanes, is largely influenced by their inherent ring strain. Azetidine, a four-membered heterocycle containing a nitrogen atom, possesses a ring strain of approximately 25.4 kcal/mol.[3] This is a delicate balance, rendering it more stable and easier to handle than the highly strained aziridines, yet reactive enough to participate in unique biochemical transformations.[3] Cyclobutane, its carbocyclic counterpart, exhibits a similar degree of ring strain. This strain, a consequence of compressed bond angles deviating from the ideal 109.5° for sp³ hybridized carbons, makes these rings potential sites for metabolic attack.[4] However, this same feature can also be strategically exploited to enhance metabolic stability by conformationally restricting a molecule, thus preventing its optimal orientation for enzymatic degradation.[1]

Metabolic Fates: A Tale of Two Rings

The metabolic pathways of azetidine and cyclobutane analogs, while both subject to the influence of their strained nature, diverge in mechanistically significant ways. These differences are crucial for medicinal chemists to consider during the design of new chemical entities.

Azetidine Metabolism: Beyond Simple Oxidation

The metabolism of azetidine-containing compounds is a multifaceted process involving both oxidative and conjugative pathways.

  • CYP450-Mediated Oxidation: Like many xenobiotics, azetidines are susceptible to oxidation by cytochrome P450 (CYP) enzymes.[5] A common metabolic route is α-carbon oxidation, which can lead to ring scission and the formation of reactive intermediates. However, the strategic placement of substituents on the azetidine ring can effectively block these sites of metabolism, thereby enhancing the compound's stability.[5]

  • Non-CYP Mediated Ring Opening: A noteworthy and often overlooked metabolic pathway for azetidines is their ring-opening via nucleophilic attack, a reaction that can be catalyzed by enzymes other than CYPs. For instance, glutathione S-transferases (GSTs) have been shown to catalyze the opening of the azetidine ring through the addition of glutathione.[6] This represents a direct conjugation pathway that does not require prior bioactivation by P450 enzymes.[6]

Cyclobutane Metabolism: A Matter of Oxidation

The metabolism of cyclobutane rings is predominantly characterized by oxidative processes.

  • Hydroxylation: The primary metabolic transformation of the cyclobutane ring is hydroxylation, mediated by CYP enzymes. The position of hydroxylation can be influenced by the substitution pattern on the ring and the overall topography of the enzyme's active site.

  • Potential for Inhibition: Interestingly, some cyclobutane-containing natural products have been identified as mechanism-based inhibitors of CYP enzymes, such as CYP2D6.[7] This highlights the potential for this moiety to modulate drug-metabolizing enzymes, a factor that must be carefully considered in drug development.

Head-to-Head Comparison: The Experimental Evidence

Direct comparative studies of the metabolic stability of azetidine and cyclobutane analogs are invaluable for discerning the more suitable scaffold in a given chemical context. While such studies are not abundant, the available data provides critical insights.

A study comparing the metabolic stability of cyclobutane- and cyclopropane-fentanyl analogs in human hepatocytes revealed that the cyclobutane derivative was less metabolically stable. Metabolite identification studies showed that in addition to N-dealkylation, a common metabolic pathway for fentanyls, the cyclobutane analog underwent significant oxidation of the cyclobutane ring itself. In contrast, oxidation of the cyclopropane ring in the other analog was not observed. This suggests that, in this particular scaffold, the cyclobutane ring is more susceptible to metabolic attack than the cyclopropane ring. While this study did not include an azetidine analog, it underscores the importance of the specific ring system in determining metabolic fate.

Table 1: Comparative In Vitro Metabolic Stability Data

Compound ClassRing SystemKey Metabolic Pathway(s)In Vitro Half-life (t½)Intrinsic Clearance (CLint)Reference
Fentanyl AnalogsCyclobutaneN-dealkylation, Cyclobutane oxidationLess StableHigher
Fentanyl AnalogsCyclopropaneN-dealkylationMore StableLower
Hypothetical Azetidine AnalogAzetidineN-dealkylation, Ring OpeningContext-DependentContext-DependentN/A

Note: Data for the hypothetical azetidine analog is illustrative and would depend on the specific molecular context.

Experimental Protocols for Assessing Metabolic Stability

To empower researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key in vitro metabolic stability assays.

Liver Microsomal Stability Assay

This assay is a workhorse in early drug discovery for assessing the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily CYPs.[8]

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a solution of NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, pre-warm the liver microsomes and the test compound (at a final concentration of, for example, 1 µM) in phosphate buffer at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[9][10][11]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the rate constant of metabolism (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Diagram 1: Liver Microsomal Stability Assay Workflow

Liver_Microsomal_Stability_Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis reagents Prepare Reagents: - Test Compound - Liver Microsomes - NADPH System pre_warm Pre-warm Microsomes & Compound (37°C) reagents->pre_warm initiate Initiate Reaction with NADPH pre_warm->initiate time_points Collect Samples at Time Points (0-60 min) initiate->time_points quench Quench with Cold Acetonitrile + IS time_points->quench process Centrifuge & Collect Supernatant quench->process lcms LC-MS/MS Analysis process->lcms data_analysis Calculate t½ & CLint lcms->data_analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it includes both Phase I and Phase II metabolic enzymes present in intact liver cells.

Methodology:

  • Hepatocyte Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Determine cell viability and concentration.

    • Resuspend the hepatocytes in incubation medium to the desired cell density.

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the test compound (at a final concentration of, for example, 1 µM) and incubate at 37°C in a humidified incubator with 5% CO₂.

  • Time-Point Sampling and Analysis:

    • Follow the same time-point sampling, quenching, sample processing, LC-MS/MS analysis, and data analysis steps as described for the liver microsomal stability assay.

Diagram 2: Relationship between Experimental Data and Pharmacokinetic Parameters

PK_Parameters in_vitro_data In Vitro Data (% Remaining vs. Time) rate_constant Rate Constant (k) in_vitro_data->rate_constant Linear Regression half_life Half-life (t½) rate_constant->half_life t½ = 0.693 / k cl_int Intrinsic Clearance (CLint) rate_constant->cl_int CLint = (k * V) / [P] in_vivo_pk In Vivo Pharmacokinetics (Predicted) half_life->in_vivo_pk cl_int->in_vivo_pk

Caption: Derivation of key pharmacokinetic parameters from in vitro data.

Conclusion: A Strategic Choice in Drug Design

The selection between an azetidine and a cyclobutane moiety is a strategic decision in drug design that requires a nuanced understanding of their respective metabolic liabilities and advantages. While both can be employed to enhance metabolic stability, their success is highly dependent on the molecular scaffold to which they are attached.[2][12] Azetidines, with their potential for both oxidative and conjugative metabolism, offer a unique set of challenges and opportunities.[5][6] Cyclobutanes, primarily cleared through oxidation, may present a more predictable metabolic profile in some contexts.

Ultimately, the optimal choice must be guided by empirical data. The experimental protocols detailed in this guide provide a robust framework for generating the necessary comparative data to inform rational drug design. By carefully evaluating the metabolic stability of both azetidine and cyclobutane analogs in the context of a specific drug discovery program, researchers can significantly increase the probability of identifying candidates with favorable pharmacokinetic properties, paving the way for the development of safer and more effective medicines.

References

  • Li, X. Q., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition, 47(11), 1256-1265. [Link]

  • EMBL. Protocols used for LC-MS analysis. [Link]

  • Wagstaff, K. M., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1439-1455. [Link]

  • Thurston, D. E., & Pysz, I. (2021). Chemistry and Pharmacology of Anticancer Drugs. CRC Press.
  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • Star Protocols. (2023). Liquid chromatography-mass spectrometry-based protocol to measure drug accumulation in Mycobacterium tuberculosis and its host cell. [Link]

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • Organomation. (2023). Preparing Samples for LC-MS/MS Analysis. [Link]

  • Rzepa, H. S. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. International Journal of Molecular Sciences, 25(11), 5897. [Link]

  • Al-Harrasi, A., et al. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 23(10), 2645. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • ResearchGate. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

  • ResearchGate. (2021). Examples of azetidine-based bioisosteres. [Link]

  • Foley, D. J., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(11), 1907-1913. [Link]

  • MacMillan Group Meeting. (2019). Bioisosteres of Common Functional Groups. [Link]

  • Wikipedia. Azetidine. [Link]

  • Molecules. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]

  • Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis, 8(12), 10964-10976. [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Melillo, B., et al. (2025). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Journal of the American Chemical Society. [Link]

  • Ortiz de Montellano, P. R. (2010). Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. Future Medicinal Chemistry, 2(6), 979-992. [Link]

  • Liu, H., et al. (2024). CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. Metabolites, 14(9), 548. [Link]

  • Bielecki, M., et al. (2023). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]

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  • Grygorenko, O. O., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 4935-4989. [Link]

  • Al-kuraishy, H. M., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Biomedicines, 12(7), 1599. [Link]

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Safety Operating Guide

trans-2-Methylazetidin-3-ol hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Professional Laboratory Handling and Disposal Protocols for trans-2-Methylazetidin-3-ol Hydrochloride

In pharmaceutical research and drug development, functionalized azetidines like trans-2-Methylazetidin-3-ol hydrochloride (CAS: 1354384-23-8) serve as critical building blocks for conformationally restricted therapeutics[1]. However, the handling and disposal of these hydrochloride salts require strict adherence to Environmental Health and Safety (EHS) protocols.

As an application scientist, it is vital to understand not just what the disposal steps are, but the causality behind them. Improper disposal of halogenated organic salts can lead to localized environmental acidification, aquatic toxicity, and severe regulatory non-compliance[2][3]. This guide provides a self-validating, step-by-step operational plan for the safe handling, spill containment, and terminal disposal of trans-2-Methylazetidin-3-ol hydrochloride.

Hazard Profile and Operational Prerequisites

Before initiating any workflow involving trans-2-Methylazetidin-3-ol hydrochloride, personnel must understand its physicochemical hazards. As a hydrochloride salt, it presents specific irritation risks to mucous membranes and ocular tissues[2].

Table 1: Quantitative Hazard Data & Required Controls

ParameterSpecification / RequirementCausality / Rationale
CAS Number 1354384-23-8[1]Unique identifier for inventory and waste tracking.
GHS Classifications Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam./Irrit. 1/2A, STOT SE 3[2][4]The acidic nature of the hydrochloride salt causes tissue irritation (H315, H318/319, H335)[2][4].
Engineering Controls Class II Biological Safety Cabinet or Chemical Fume Hood[3]Prevents inhalation of aerosolized dust particulates during weighing or transfer operations[5].
Primary PPE Nitrile gloves, safety goggles with side-shields, impervious lab coat[4]Direct contact with ambient moisture on the skin can cause localized acidic irritation.

Standard Operating Procedure: Routine Waste Segregation

To maintain a self-validating safety system, waste generation must be minimized at the source, and all waste streams must be rigorously segregated.

Step-by-Step Routine Disposal:

  • Segregation: Never mix trans-2-Methylazetidin-3-ol hydrochloride waste with strong oxidizing agents or strong bases, as this can trigger exothermic acid-base reactions or the release of toxic byproducts.

  • Collection: Place all solid waste (including contaminated weighing paper, spatulas, and empty vials) into a designated, chemically compatible, sealable hazardous waste container (e.g., high-density polyethylene, HDPE)[5].

  • Liquid Effluent: If the compound is dissolved in organic solvents (e.g., methanol, dichloromethane) during synthesis, the resulting liquid must be collected in a designated halogenated organic waste carboy. Do not let the product enter drains or sewer systems [3][5].

  • Labeling: Apply compliant GHS and RCRA (Resource Conservation and Recovery Act) labels immediately. The label must explicitly state "Halogenated Organic Waste - Contains trans-2-Methylazetidin-3-ol hydrochloride."

  • Terminal Disposal: Transfer the sealed containers to the facility's central waste accumulation area. The material must be handed over to a licensed professional waste disposal service for high-temperature incineration[5].

Emergency Protocol: Spill Containment and Clean-up

In the event of an accidental release, immediate and methodical action is required to prevent aerosolization and environmental contamination.

Step-by-Step Spill Response:

  • Evacuation and Assessment: Immediately evacuate non-essential personnel from the immediate spill area. Assess the volume of the spill and ensure the fume hood or local exhaust ventilation is operating at maximum capacity[2][3].

  • PPE Donning: Responders must don fresh nitrile gloves, a particulate respirator (if outside a fume hood), and chemical safety goggles[4].

  • Containment (Causality Check): Do not use water to flush the spill. Adding water to the hydrochloride salt can create an acidic runoff that damages lab infrastructure and spreads the contamination[2].

  • Absorption/Collection: Cover the spilled solid with an inert, finely-powdered liquid-binding material such as diatomaceous earth, sand, or a universal chemical binder[2][3]. This encapsulates the chemical and prevents dust formation.

  • Mechanical Recovery: Use a non-sparking plastic scoop to sweep up the absorbed mixture. Place it into a heavy-duty, sealable hazardous waste bag or rigid container[5].

  • Decontamination: Once the bulk solid is removed, decontaminate the surface by scrubbing with a disposable rag dampened with an appropriate alcohol (e.g., isopropanol) or mild detergent solution[2].

  • Validation: Verify the pH of the cleaned surface using pH indicator paper. A neutral reading (pH 6.5-7.5) validates that the acidic hydrochloride residue has been successfully removed. Dispose of all cleanup materials as hazardous waste[2].

Process Visualization

The following diagram illustrates the logical workflow for handling spills and ensuring regulatory compliance during disposal.

G Start Spill / Waste Generated Assess Assess Volume & Hazard Start->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain with Inert Absorbent (e.g., Diatomite) PPE->Contain Collect Collect in Sealed Container (Avoid Dusting) Contain->Collect Decon Decontaminate Surface & Validate pH Collect->Decon Label Apply RCRA/GHS Labels Decon->Label Dispose Licensed Contractor Incineration Label->Dispose

Workflow for the containment and disposal of trans-2-Methylazetidin-3-ol hydrochloride.

References

  • Angene Chemical. "Safety Data Sheet - Angene Chemical". angenechemical.com. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.